Cdk9-IN-14
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H23F2N3O4 |
|---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
cis-(1S,3R)-N-[5-fluoro-4-(4-fluoro-2-methoxyphenyl)-2-pyridinyl]-3-[(2-hydroxyacetyl)amino]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C21H23F2N3O4/c1-30-18-8-13(22)5-6-15(18)16-9-19(24-10-17(16)23)26-21(29)12-3-2-4-14(7-12)25-20(28)11-27/h5-6,8-10,12,14,27H,2-4,7,11H2,1H3,(H,25,28)(H,24,26,29)/t12-,14+/m0/s1 |
InChI Key |
KIRQDLPHJNLSDF-GXTWGEPZSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)F)C2=CC(=NC=C2F)NC(=O)[C@H]3CCC[C@H](C3)NC(=O)CO |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C2=CC(=NC=C2F)NC(=O)C3CCCC(C3)NC(=O)CO |
Origin of Product |
United States |
Foundational & Exploratory
Cdk9-IN-14: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cdk9-IN-14, also known as MC180295, is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). This document provides an in-depth technical overview of the mechanism of action of this compound, compiling key quantitative data, detailed experimental methodologies, and visual representations of its biological activity. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.
Core Mechanism of Action
This compound is an ATP-competitive inhibitor of CDK9.[1] CDK9 is a critical component of the Positive Transcription Elongation Factor b (P-TEFb) complex, which also contains a cyclin partner, predominantly Cyclin T1. The primary function of the P-TEFb complex is to phosphorylate the C-terminal domain (CTD) of the large subunit of RNA Polymerase II (RNAP II). This phosphorylation event, specifically at Serine 2 (Ser2) of the heptapeptide repeats, is a crucial step in releasing RNAP II from promoter-proximal pausing, thereby enabling productive transcriptional elongation of many genes, including key proto-oncogenes like MYC and anti-apoptotic factors such as MCL-1.
By binding to the ATP pocket of CDK9, this compound prevents the phosphorylation of RNAP II. This leads to a stall in transcriptional elongation, resulting in the rapid depletion of short-lived mRNA transcripts of key survival genes in cancer cells. Consequently, this targeted inhibition of transcription induces cell cycle arrest and apoptosis in susceptible cancer cell lines.[1]
Furthermore, emerging evidence suggests that CDK9 inhibition can reactivate epigenetically silenced genes. This occurs through the dephosphorylation of the SWI/SNF chromatin remodeler BRG1, leading to the restoration of tumor suppressor gene expression.[1][2][3]
Quantitative Data
Biochemical Activity
The inhibitory activity of this compound (MC180295) has been quantified against a panel of cyclin-dependent kinases, demonstrating high potency and selectivity for CDK9.
| Kinase Target | IC50 (nM) |
| CDK9/cyclin T1 | 3 - 12 |
| CDK1/cyclin B | >1000 |
| CDK2/cyclin A | >1000 |
| CDK3/cyclin E | >1000 |
| CDK4/cyclin D1 | >1000 |
| CDK5/p25 | >1000 |
| CDK6/cyclin D3 | >1000 |
| CDK7/cyclin H/MAT1 | >1000 |
| CDK8/cyclin C | >1000 |
| CDK10/cyclin E1 | >1000 |
| CDK11/cyclin L2a | >1000 |
| CDK12/cyclin K | >1000 |
| CDK13/cyclin K | >1000 |
Data sourced from in vitro enzymatic assays.[2]
Cellular Activity
This compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines, with a median IC50 of 171 nM in a panel of 46 cell lines.[2][3] Notably, it shows heightened potency in Acute Myeloid Leukemia (AML) cell lines, particularly those with MLL translocations.
| Cell Line | Cancer Type | IC50 (nM) |
| MV4-11 | Acute Myeloid Leukemia (AML) | 34 |
| MOLM-13 | Acute Myeloid Leukemia (AML) | <100 |
| THP-1 | Acute Myeloid Leukemia (AML) | <100 |
Data represents the concentration required to inhibit cell growth by 50%.[2]
In Vivo Efficacy
In a murine xenograft model of AML using MV4-11 cells, this compound demonstrated significant anti-tumor activity.
| Animal Model | Treatment | Tumor Growth Inhibition (TGI) |
| MV4-11 Xenograft (NSG mice) | 5 mg/kg, p.o., qd | 58% |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action Pathway
Caption: this compound inhibits the P-TEFb complex, blocking RNAPII phosphorylation and leading to apoptosis.
Biochemical Kinase Assay Workflow
Caption: Workflow for determining the IC50 of this compound in a biochemical kinase assay.
Experimental Protocols
In Vitro CDK9 Enzymatic Assay
This protocol is a representative method for determining the IC50 value of this compound.
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
Kinase substrate (e.g., a generic peptide substrate for CDKs)
-
ATP solution
-
This compound (in DMSO)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well assay plates
-
Multichannel pipettes and a plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase assay buffer.
-
Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the CDK9/Cyclin T1 enzyme and the peptide substrate in kinase assay buffer to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well to a final concentration of 10 µM.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and detect the amount of ADP produced by adding the detection reagent according to the manufacturer's instructions (e.g., ADP-Glo™).
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
MV4-11 Cellular Proliferation Assay
This protocol outlines a method to assess the anti-proliferative effect of this compound on the MV4-11 AML cell line.
Materials:
-
MV4-11 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well clear-bottom white plates
-
Humidified incubator (37°C, 5% CO2)
-
Plate reader
Procedure:
-
Seed MV4-11 cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.
-
Prepare a serial dilution of this compound in culture medium.
-
Add 100 µL of the diluted this compound or medium with DMSO (vehicle control) to the respective wells.
-
Incubate the plate for 72 hours in a humidified incubator.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent viability for each concentration of this compound relative to the vehicle control and determine the IC50 value.
In Vivo AML Xenograft Model
This protocol describes a representative in vivo efficacy study of this compound.
Materials:
-
NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice (female, 6-8 weeks old)
-
MV4-11-luc cells (MV4-11 cells engineered to express luciferase)
-
This compound formulation for oral administration
-
Vehicle control for oral administration
-
Phosphate-buffered saline (PBS)
-
Bioluminescence imaging system
Procedure:
-
Inject 5 x 10^5 MV4-11-luc cells in 200 µL of PBS into the tail vein of each NSG mouse.[2]
-
Monitor tumor engraftment by bioluminescence imaging.
-
Once the tumor burden is established, randomize the mice into treatment and vehicle control groups.
-
Administer this compound (e.g., 5 mg/kg) or vehicle control orally once daily.
-
Monitor tumor growth regularly using bioluminescence imaging.
-
Monitor the body weight of the mice as a measure of toxicity.
-
At the end of the study, euthanize the mice and calculate the tumor growth inhibition (TGI) based on the difference in tumor burden between the treated and control groups.
Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
References
- 1. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Cdk9-IN-14: A Technical Guide to its Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cdk9-IN-14, also known as MC180295, is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] CDK9 is a key regulator of transcriptional elongation, a fundamental process in gene expression.[3] Its dysregulation is implicated in various diseases, particularly cancer, making it an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of this compound, including its chemical structure, synthesis, biological activity, and the signaling pathways it modulates.
Chemical Structure and Properties
This compound is a small molecule inhibitor with the chemical formula C₂₃H₂₄N₄O₄S. Its structure features a central aminothiazole scaffold, which is a common motif in kinase inhibitors.
Chemical Structure of this compound (MC180295)
A 2D representation of the chemical structure of this compound (MC180295).
Synthesis of this compound
The synthesis of this compound involves the construction of the core aminothiazole ring system, likely through a Thorpe-Ziegler cyclization reaction, followed by functionalization. While a detailed, step-by-step protocol for the synthesis of this compound is not publicly available in a single source, the general synthetic strategy can be inferred from published literature on related compounds.
General Synthetic Workflow
The synthesis of this compound and its analogs generally proceeds through the formation of a key aminothiazole intermediate. This is typically achieved via a Thorpe-Ziegler type reaction, which involves the base-catalyzed intramolecular condensation of a dinitrile. The resulting cyclic enamine can then be further modified to introduce the desired substituents.
Caption: Generalized synthetic workflow for this compound.
Experimental Protocols
General Procedure for Aminothiazole Synthesis (Thorpe-Ziegler type reaction): A detailed, publicly available, step-by-step protocol for the specific synthesis of MC180295 is not available. However, the synthesis of analogous aminothiazole-containing CDK9 inhibitors has been described. These generally involve the reaction of an appropriate α-haloketone with a thiocyanate salt and a primary or secondary amine in a suitable solvent. The reaction mixture is typically heated to facilitate the cyclization and formation of the aminothiazole core. Purification is usually achieved through column chromatography. For specific reaction conditions and reagent details, consulting the primary literature on the synthesis of related diaminothiazole CDK9 inhibitors is recommended.
Biological Activity and Data Presentation
This compound is a highly potent inhibitor of CDK9 with an IC50 in the low nanomolar range.[1] It exhibits significant selectivity for CDK9 over other cyclin-dependent kinases.
In Vitro Kinase Inhibitory Activity
| Kinase Target | IC50 (nM) | Reference |
| CDK9/cyclin T1 | 3 - 12 | [4] |
| CDK1/cyclin B | 138 | [2] |
| CDK2/cyclin A | 233 | [2] |
| CDK2/cyclin E | 367 | [2] |
| CDK4/cyclin D1 | 112 | [2] |
| CDK5/p25 | 186 | [2] |
| CDK7/cyclin H | 555 | [2] |
Cellular Activity
This compound demonstrates potent anti-proliferative activity across a range of cancer cell lines, with a median IC50 of 171 nM in a panel of 46 cell lines.[5] It shows particular potency against acute myeloid leukemia (AML) cell lines.[4]
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MV4-11 | AML | ~20 | [4] |
| MOLM-13 | AML | ~30 | [4] |
| THP-1 | AML | ~50 | [4] |
In Vivo Pharmacokinetics and Efficacy
Pharmacokinetic studies of MC180295 have been conducted in mice and rats.[4]
| Species | Administration | Dose (mg/kg) | Half-life (t½) | Bioavailability (%) | Reference |
| Mouse | IV | 1 | 0.86 h | - | [4] |
| Mouse | Oral | 2.5 | 1.3 h | 26 | [4] |
| Mouse | IP | 10 | 15.8 h | - | [4] |
| Rat | IV | 1 | ~14 h | - | [4] |
In vivo studies have demonstrated the anti-tumor efficacy of MC180295 in xenograft models of AML and colon cancer.[5] The compound has also been shown to work synergistically with the DNA methyltransferase inhibitor decitabine.[5]
CDK9 Signaling Pathway and Mechanism of Action
CDK9, in complex with its regulatory cyclin partners (T1, T2a, T2b, or K), forms the core of the positive transcription elongation factor b (P-TEFb). P-TEFb plays a critical role in releasing RNA Polymerase II (Pol II) from promoter-proximal pausing, a key rate-limiting step in transcription.
Caption: CDK9 signaling pathway in transcriptional regulation.
CDK9 phosphorylates the C-terminal domain (CTD) of the largest subunit of RNA Pol II, as well as components of the Negative Elongation Factor (NELF) and DRB-sensitivity-inducing factor (DSIF) complexes. This phosphorylation event leads to the dissociation of NELF and the transition of DSIF into a positive elongation factor, allowing Pol II to proceed with productive transcription. This compound exerts its therapeutic effect by inhibiting the kinase activity of CDK9, thereby preventing the phosphorylation of its substrates and inducing a stall in transcriptional elongation. This leads to the downregulation of short-lived anti-apoptotic proteins, such as Mcl-1, and ultimately induces apoptosis in cancer cells that are dependent on high levels of transcription.
Conclusion
This compound (MC180295) is a potent and selective inhibitor of CDK9 with demonstrated anti-cancer activity in preclinical models. Its ability to modulate transcriptional processes makes it a valuable tool for research and a promising candidate for further drug development. This guide provides a foundational understanding of its chemical properties, synthesis, and biological mechanism of action to aid researchers in the fields of oncology and drug discovery.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Target Selectivity Profile of a Representative CDK9 Inhibitor
Disclaimer: Publicly available information on the specific target selectivity profile and detailed experimental protocols for "Cdk9-IN-14" is limited. Therefore, this guide provides a comprehensive overview of the target selectivity profile for a well-characterized, potent, and highly selective CDK9 inhibitor, MC180295 , as a representative example for researchers, scientists, and drug development professionals. This compound is noted to be a potent and selective CDK9 inhibitor with an IC50 of 6.92 nM and demonstrates strong inhibitory effects on MV4;11 cells.[1][2][3][4][5][6]
Introduction to CDK9 Inhibition
Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation.[7][8] As the catalytic subunit of the positive transcription elongation factor b (P-TEFb), CDK9 phosphorylates the C-terminal domain of RNA Polymerase II, facilitating the transition from paused to productive transcriptional elongation.[8] Dysregulation of CDK9 activity is implicated in various cancers, making it a compelling target for therapeutic intervention.[8] The development of selective CDK9 inhibitors is a significant focus in oncology drug discovery. MC180295 is one such potent and selective CDK9 inhibitor that has shown significant anti-proliferative effects in cancer cell lines with minimal impact on normal cells.[7]
Target Selectivity Profile of MC180295
The selectivity of a kinase inhibitor is crucial for minimizing off-target effects and associated toxicities. MC180295 has been profiled against a panel of cyclin-dependent kinases to determine its selectivity. The data, presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), demonstrates a high degree of selectivity for CDK9.
MC180295 is a potent and selective CDK9-Cyclin T1 inhibitor with an IC50 of 5 nM.[9][10] It is at least 22-fold more selective for CDK9 over other CDKs.[9][10]
| Kinase Target | IC50 (nM) | Fold Selectivity vs. CDK9 |
| CDK9-Cyclin T1 | 5 | 1 |
| CDK4-Cyclin D | 112 | 22.4 |
| CDK1-Cyclin B | 138 | 27.6 |
| CDK5-P35 | 159 | 31.8 |
| CDK5-P25 | 186 | 37.2 |
| CDK2-Cyclin A | 233 | 46.6 |
| CDK2-Cyclin E | 367 | 73.4 |
| CDK3-Cyclin E | 399 | 79.8 |
| CDK7-CycH/MAT1 | 555 | 111 |
| CDK6-Cyclin D3 | 712 | 142.4 |
Data sourced from MedchemExpress product information.[9]
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile involves a series of biochemical and cellular assays. Below are detailed methodologies for key experiments.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Objective: To determine the IC50 value of an inhibitor against a panel of purified kinases.
Materials:
-
Purified recombinant kinases (e.g., CDK9/Cyclin T1, CDK2/Cyclin A, etc.)
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate), often radiolabeled (e.g., [γ-³³P]-ATP)
-
Test inhibitor (e.g., MC180295) at various concentrations
-
Kinase reaction buffer
-
96-well or 384-well plates
-
Scintillation counter or luminescence reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO.
-
Reaction Setup: In each well of the microplate, add the kinase reaction buffer, the purified kinase, and the kinase-specific substrate.
-
Inhibitor Addition: Add the diluted test inhibitor to the respective wells. Include control wells with DMSO only (no inhibitor) and wells without the kinase (background).
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection:
-
Radiometric Assay: Spot the reaction mixture onto a filter membrane that captures the phosphorylated substrate. Wash the membrane to remove unincorporated [γ-³³P]-ATP. Measure the radioactivity of the captured phosphorylated substrate using a scintillation counter.
-
Luminescent Assay: Use a commercial kit (e.g., ADP-Glo™) that measures the amount of ADP produced, which is proportional to kinase activity.
-
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Proliferation Assay
This assay assesses the effect of the inhibitor on the growth of cancer cell lines.
Objective: To determine the concentration of the inhibitor that inhibits cell growth by 50% (GI50).
Materials:
-
Cancer cell lines (e.g., MV4-11, HCT116)
-
Cell culture medium and supplements
-
Test inhibitor
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test inhibitor. Include DMSO-treated cells as a negative control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Data Acquisition: Measure the luminescence or absorbance using a microplate reader.
-
Data Analysis: Normalize the signal from the treated cells to the DMSO control to determine the percentage of cell growth inhibition. Calculate the GI50 value by plotting the percent inhibition against the inhibitor concentration.
Visualizations
CDK9 Signaling Pathway in Transcription
Caption: CDK9's role in transcriptional elongation and its inhibition.
Experimental Workflow for Kinase Inhibitor Selectivity Profiling
Caption: Workflow for determining kinase inhibitor selectivity.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | CDK9抑制剂 | MCE [medchemexpress.cn]
- 6. medchemexpress.com [medchemexpress.com]
- 7. MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
A Comparative Analysis of Cdk9-IN-14 and MC180295: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth comparison of two prominent Cyclin-Dependent Kinase 9 (CDK9) inhibitors, Cdk9-IN-14 and MC180295. This document is intended for researchers, scientists, and drug development professionals interested in the nuanced differences between these two potent research compounds.
Core Compound Overview
Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation and a validated therapeutic target in various diseases, including cancer.[1] Both this compound and MC180295 are potent and selective inhibitors of CDK9, however, they exhibit distinct profiles in terms of potency, selectivity, and cellular activity.
MC180295 is a novel, highly potent, and selective CDK9 inhibitor with a reported IC50 of 5 nM.[2] It has demonstrated broad anti-cancer activity in vitro and promising anti-tumoral and immunosensitization activity in vivo.[2] MC180295 is a racemic mixture of two enantiomers, MC180379 and MC180380, with MC180380 showing higher potency in live-cell epigenetic assays.[3]
This compound is another potent and selective CDK9 inhibitor with a reported IC50 of 6.92 nM.[4] It has shown strong inhibitory effects in the MV4;11 acute myeloid leukemia cell line and significant anti-tumor effects in in-vivo models with good selectivity and low toxicity.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and MC180295, facilitating a direct comparison of their biochemical and cellular activities.
| Parameter | This compound | MC180295 | Reference |
| CDK9 IC50 | 6.92 nM | 5 nM | [2][4] |
| Cellular IC50 (MV4;11 cells) | 34 nM | Not explicitly reported for MV4;11, but median IC50 of 171 nM across 46 cancer cell lines. Highest potency in AML cell lines with MLL translocations (MV4-11, MOLM-13, THP-1). | [3][4] |
| In Vivo Efficacy | 58% Tumor Growth Inhibition (TGI) at 5 mg/kg, p.o., qd | Significant anti-tumor activity in mice bearing SW48 cells at 20 mg/kg, i.p., qod | [4][5] |
Table 1: Biochemical and Cellular Potency
| Kinase | MC180295 IC50 (nM) | Reference |
| CDK1-Cyclin B | 138 | [5] |
| CDK2-Cyclin A | 233 | [5] |
| CDK2-Cyclin E | 367 | [5] |
| CDK3-Cyclin E | 399 | [5] |
| CDK4-Cyclin D | 112 | [5] |
| CDK5-P35 | 159 | [5] |
| CDK5-P25 | 186 | [5] |
| CDK6-Cyclin D3 | 712 | [5] |
| CDK7-CycH/MAT1 | 555 | [5] |
| GSK-3α/β | Inhibits | [5] |
Signaling Pathways and Mechanism of Action
CDK9, in complex with its cyclin partners (primarily Cyclin T1), forms the Positive Transcription Elongation Factor b (P-TEFb).[6] P-TEFb plays a crucial role in releasing RNA Polymerase II (RNAPII) from promoter-proximal pausing, a critical step in productive gene transcription.[7] Inhibition of CDK9 by compounds like this compound and MC180295 leads to the suppression of transcription of key anti-apoptotic and cell cycle regulatory proteins, ultimately inducing cell death in cancer cells.
Figure 1: Simplified CDK9 signaling pathway and the mechanism of action of this compound and MC180295.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. Below are representative methodologies for key experiments cited in the characterization of CDK9 inhibitors.
In Vitro Kinase Assay (General Protocol)
This protocol outlines a common method for determining the IC50 value of a CDK9 inhibitor.
Figure 2: General workflow for an in vitro CDK9 kinase assay.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor (this compound or MC180295) in a suitable buffer (e.g., DMSO). Prepare a reaction buffer containing recombinant active CDK9/Cyclin T1 enzyme, a suitable substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II), and ATP. For radiometric assays, [γ-³²P]ATP is used. For luminescence-based assays like ADP-Glo™, unlabeled ATP is used.
-
Reaction Setup: In a 96-well or 384-well plate, add the kinase, substrate, and varying concentrations of the inhibitor.
-
Initiation and Incubation: Initiate the kinase reaction by adding the ATP-containing solution. Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.
-
Termination and Detection: Stop the reaction. For radiometric assays, spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter. For the ADP-Glo™ assay, add ADP-Glo™ Reagent to deplete the remaining ATP, then add Kinase Detection Reagent to convert ADP to ATP, which is then measured via a luciferase/luciferin reaction.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay (General Protocol)
This protocol describes a common method to assess the effect of CDK9 inhibitors on cancer cell proliferation.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MV4;11) in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the CDK9 inhibitor (this compound or MC180295) or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Viability Assessment: Add a viability reagent such as CellTiter-Glo® (promega) or MTT. For CellTiter-Glo®, the luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer. For MTT, the resulting formazan crystals are solubilized, and the absorbance is measured using a spectrophotometer.
-
Data Analysis: Normalize the viability of treated cells to the vehicle-treated control cells. Plot the percentage of cell viability against the logarithm of the inhibitor concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value.
In Vivo Tumor Xenograft Study (General Protocol)
This protocol provides a general framework for evaluating the anti-tumor efficacy of CDK9 inhibitors in an animal model.
Methodology:
-
Animal Model: Use immunocompromised mice (e.g., NOD/SCID or NSG mice).
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., SW48 or MV4-11) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the CDK9 inhibitor (formulated in a suitable vehicle) or the vehicle control to the mice according to the specified dose and schedule (e.g., oral gavage daily or intraperitoneal injection every other day).
-
Monitoring: Monitor tumor volume and body weight regularly throughout the study.
-
Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Conclusion
Both this compound and MC180295 are valuable research tools for investigating the biological roles of CDK9 and for preclinical studies in oncology and other therapeutic areas. MC180295 appears to be slightly more potent in biochemical assays and has a well-characterized selectivity profile. This compound also demonstrates high potency and significant in vivo anti-tumor activity. The choice between these two inhibitors may depend on the specific research question, the cellular context being investigated, and the desired in vivo model. This guide provides a foundational comparison to aid researchers in their selection and experimental design.
References
- 1. What are CDK9 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 2. selleckchem.com [selleckchem.com]
- 3. MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scbt.com [scbt.com]
- 7. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
Cdk9-IN-14: A Technical Guide to a Potent and Selective CDK9 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and a validated target in oncology. Its inhibition offers a promising therapeutic strategy for cancers dependent on the transcription of short-lived anti-apoptotic proteins and oncogenes like MYC. This document provides a comprehensive technical overview of Cdk9-IN-14, a potent and selective small-molecule inhibitor of CDK9. We consolidate its discovery, mechanism of action, and key preclinical data. This guide includes detailed experimental methodologies for the evaluation of CDK9 inhibitors, quantitative data summaries, and visual representations of the core signaling pathway and experimental workflows to support further research and development efforts in this area.
Introduction to CDK9 as a Therapeutic Target
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that regulate essential cellular processes, including cell cycle progression and gene transcription.[1][2] CDKs are broadly divided into two groups based on their primary function: cell cycle regulation (e.g., CDK1, 2, 4, 6) and transcriptional regulation (e.g., CDK7, 8, 9, 12, 13).[2]
CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex, where it partners primarily with Cyclin T1.[3][4] The P-TEFb complex is a master regulator of transcription elongation. It phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAP II) at the Serine 2 position (Ser2).[3] This phosphorylation event is crucial for releasing RNAP II from a paused state at the promoter-proximal region of genes, allowing for productive elongation of the mRNA transcript.[1] P-TEFb also phosphorylates and inactivates negative elongation factors like NELF (Negative Elongation Factor) and DSIF (DRB Sensitivity-Inducing Factor), further promoting transcription.[1]
In many cancers, particularly those driven by transcriptional addiction, cancer cells rely on the continuous high-level expression of certain genes for their survival and proliferation. These often include oncogenes like MYC and anti-apoptotic proteins such as Mcl-1.[4] Because these proteins have short half-lives, their expression is highly dependent on efficient and continuous transcription, making the CDK9-P-TEFb complex an attractive therapeutic target.[1] By inhibiting CDK9, the transcription of these key survival genes can be suppressed, leading to cancer cell apoptosis.
This compound: Discovery and Profile
This compound is a potent and selective inhibitor of CDK9. While the specific discovery details are proprietary, it belongs to a class of compounds developed to target the ATP-binding pocket of CDK9 with high affinity. Its development is a result of efforts to create more selective CDK9 inhibitors to minimize off-target effects associated with earlier, less specific "pan-CDK" inhibitors.[4]
Mechanism of Action
This compound acts as an ATP-competitive inhibitor of CDK9. By binding to the kinase's active site, it prevents the phosphorylation of key substrates, most notably RNA Polymerase II. This leads to a global suppression of transcriptional elongation, preferentially affecting the expression of genes with short-lived transcripts, including critical oncogenes and survival factors.
Caption: CDK9 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo efficacy data for this compound.
Table 1: In Vitro Kinase and Cellular Potency
| Parameter | Target/Cell Line | Value | Source |
| IC₅₀ | CDK9 Kinase | 6.92 nM | [5] |
| IC₅₀ | MV4;11 (AML Cell Line) | 34 nM | [5] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: In Vivo Antitumor Efficacy
| Model | Dosing | Metric | Value | Source |
| MV4;11 Xenograft | 5 mg/kg, p.o., qd, 9 days | TGI (%) | 58% | [5] |
p.o.: per os (by mouth); qd: quaque die (once a day); TGI (Tumor Growth Inhibition) indicates the percentage reduction in tumor growth compared to a vehicle-treated control group.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are representative protocols for key experiments used to characterize a CDK9 inhibitor like this compound.
In Vitro CDK9 Kinase Inhibition Assay
Objective: To determine the direct inhibitory activity of this compound on the purified CDK9 enzyme.
Methodology:
-
Reagents: Recombinant human CDK9/Cyclin T1 enzyme, a suitable peptide substrate (e.g., a synthetic peptide derived from the RNAP II CTD), and ATP.
-
Procedure: The assay is typically performed in a 96- or 384-well plate format using a radiometric (³³P-ATP) or fluorescence-based (e.g., ADP-Glo™, Z'-LYTE™) readout.
-
A dilution series of this compound (e.g., 0.1 nM to 10 µM) is prepared in DMSO and pre-incubated with the CDK9/Cyclin T1 enzyme for 15-30 minutes at room temperature.
-
The kinase reaction is initiated by adding the ATP and peptide substrate mixture.
-
The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at 30°C and is then terminated.
-
The amount of phosphorylated substrate (or ADP produced) is quantified.
-
Data Analysis: The results are expressed as a percentage of the activity of a DMSO control. The IC₅₀ value is calculated by fitting the dose-response data to a four-parameter logistic equation using graphing software.
Cellular Proliferation Assay (MV4;11 Cells)
Objective: To assess the antiproliferative effect of this compound on a cancer cell line known to be sensitive to CDK9 inhibition.
Methodology:
-
Cell Culture: MV4;11 acute myeloid leukemia (AML) cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Procedure: Cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well.
-
A dilution series of this compound is added to the wells. A DMSO-only well serves as the vehicle control.
-
The plates are incubated for 72 hours.
-
Cell viability is assessed using a reagent such as CellTiter-Glo® (which measures ATP levels) or by MTS/MTT assay (which measures metabolic activity).
-
Luminescence or absorbance is measured using a plate reader.
-
Data Analysis: Viability is normalized to the DMSO control. The IC₅₀ is determined by plotting the normalized viability against the log of the inhibitor concentration and fitting the curve.
Western Blot for Target Engagement
Objective: To confirm that this compound inhibits CDK9 activity within the cell by measuring the phosphorylation of its downstream substrate, RNAP II.
Methodology:
-
Cell Treatment: MV4;11 cells are treated with varying concentrations of this compound for a short period (e.g., 2-6 hours).
-
Lysate Preparation: Cells are harvested, washed with PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated overnight at 4°C with primary antibodies against phospho-RNAP II (Ser2), total RNAP II, and a loading control (e.g., β-actin).
-
The membrane is washed and incubated with HRP-conjugated secondary antibodies.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: The band intensity for phospho-RNAP II is normalized to total RNAP II to demonstrate a dose-dependent decrease in phosphorylation.
In Vivo Tumor Xenograft Model
Objective: To evaluate the antitumor efficacy of this compound in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID or NSG) are subcutaneously inoculated with MV4;11 cells.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and vehicle control groups.
-
Dosing: this compound is formulated in an appropriate vehicle and administered to the treatment group (e.g., 5 mg/kg, orally, once daily). The control group receives the vehicle only.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is calculated using the formula: (Length × Width²)/2.
-
Endpoint: The study is concluded after a predetermined period (e.g., 9 days) or when tumors in the control group reach a specified size.
-
Data Analysis: The tumor growth inhibition (TGI) is calculated as: TGI (%) = [1 - (ΔT / ΔC)] × 100, where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in the control group.
Caption: A typical workflow for the preclinical development of a CDK9 inhibitor.
Conclusion and Future Directions
This compound is a potent and selective tool for investigating the biological consequences of CDK9 inhibition. Its demonstrated activity in both in vitro and in vivo models underscores the therapeutic potential of targeting the transcriptional machinery in cancer. Future research should focus on elucidating its broader selectivity profile across the kinome, defining mechanisms of resistance, and exploring rational combination strategies with other anticancer agents to enhance efficacy and overcome potential compensatory signaling pathways. The detailed protocols and data presented herein provide a solid foundation for researchers to build upon in the ongoing effort to translate CDK9 inhibition into effective clinical therapies.
References
- 1. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. tandfonline.com [tandfonline.com]
- 5. medchemexpress.com [medchemexpress.com]
Cdk9-IN-14: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of the Chemical Properties, Solubility, and Biological Activity of a Potent CDK9 Inhibitor
Cdk9-IN-14 is a highly potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation. Its ability to modulate fundamental cellular processes has positioned it as a valuable tool for researchers in oncology, virology, and inflammation. This technical guide provides a comprehensive overview of this compound's chemical properties, solubility characteristics, and its mechanism of action, intended for scientists and professionals engaged in drug discovery and development.
Core Chemical Properties
This compound is a white to off-white solid compound. A summary of its key chemical identifiers and properties is provided in the table below. While an experimental melting point has not been reported in publicly available literature, a predicted boiling point is available.
| Property | Value |
| CAS Number | 2650640-17-6 |
| Molecular Formula | C₂₁H₂₃F₂N₃O₄ |
| Molecular Weight | 419.42 g/mol |
| Appearance | White to off-white solid |
| Boiling Point | 636.0 ± 55.0 °C (Predicted)[1] |
| Purity | Typically ≥98% (as assessed by HPLC) |
Solubility Profile
The solubility of this compound is a critical factor for its application in both in vitro and in vivo studies. The compound is readily soluble in dimethyl sulfoxide (DMSO). For aqueous-based biological assays, it is common practice to first dissolve the compound in DMSO to create a stock solution, which can then be further diluted in the aqueous experimental medium. Care should be taken to ensure the final DMSO concentration is compatible with the experimental system, as high concentrations can have cytotoxic effects.
For in vivo applications, this compound has been successfully formulated in various vehicles to achieve a clear solution at concentrations of ≥ 2.5 mg/mL.[2] These formulations often involve a combination of solvents and solubilizing agents.
| Solvent/Vehicle | Solubility | Notes |
| DMSO | Soluble | Commonly used to prepare concentrated stock solutions. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.96 mM)[2] | A complex vehicle suitable for parenteral administration in animal models. The solution is reported to be clear.[2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.96 mM)[2] | An alternative formulation using sulfobutylether-β-cyclodextrin (SBE-β-CD) as a solubilizing agent. The resulting solution is clear.[2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.96 mM)[2] | A lipid-based formulation that can be used for oral or parenteral administration. This also yields a clear solution.[2] |
Mechanism of Action and the CDK9 Signaling Pathway
This compound exerts its biological effects by inhibiting the kinase activity of CDK9. CDK9, in complex with its regulatory partner Cyclin T1, forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb plays a crucial role in the regulation of gene transcription by phosphorylating the C-terminal domain (CTD) of the large subunit of RNA Polymerase II (RNAP II). This phosphorylation event is a key step in releasing RNAP II from promoter-proximal pausing, thereby allowing for productive transcriptional elongation.
By inhibiting CDK9, this compound prevents the phosphorylation of RNAP II, leading to a stall in transcriptional elongation. This has profound effects on the expression of short-lived proteins, including many that are critical for the survival and proliferation of cancer cells, such as the anti-apoptotic protein Mcl-1.
Experimental Protocols
Handling and Storage of this compound
Proper handling and storage are essential to maintain the stability and activity of this compound.
-
Solid Compound: Store the solid form of this compound at -20°C for long-term storage (up to 3 years).[3]
-
Stock Solutions: Prepare concentrated stock solutions in a suitable solvent such as DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[2]
Preparation of a 10 mM Stock Solution in DMSO
The following workflow outlines the preparation of a stock solution, a common first step in many experimental procedures.
In Vitro CDK9 Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against CDK9 in a biochemical assay. Specific components and concentrations may require optimization.
Materials:
-
Recombinant active CDK9/Cyclin T1 enzyme
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 μM DTT)
-
Substrate (e.g., a peptide substrate with a CDK9 phosphorylation motif)
-
ATP
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay kit (or similar detection reagent)
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare this compound Dilutions:
-
Perform a serial dilution of the this compound stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 1 nM).
-
Further dilute these in the kinase assay buffer to the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay wells is low (e.g., ≤1%) and consistent across all wells.
-
-
Enzyme and Substrate Preparation:
-
Dilute the recombinant CDK9/Cyclin T1 enzyme to the desired working concentration in the kinase assay buffer. The optimal concentration should be determined empirically through an enzyme titration experiment.
-
Prepare a substrate/ATP mix by diluting the substrate and ATP to their final desired concentrations in the kinase assay buffer.
-
-
Assay Plate Setup:
-
Add 1 µL of the diluted this compound or DMSO (for vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of the diluted CDK9/Cyclin T1 enzyme solution to each well.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well.
-
-
Incubation:
-
Mix the plate gently and incubate at room temperature for a predetermined time (e.g., 60-120 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Detection:
-
Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves a two-step process of adding a reagent to deplete unused ATP, followed by the addition of a detection reagent to convert ADP to ATP and measure the resulting luminescence.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the concentration of this compound.
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
-
This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. The provided data and protocols are intended to facilitate the effective use of this potent CDK9 inhibitor in scientific investigations.
References
A Technical Guide to the Kinase Selectivity Profile of Cdk9-IN-14 (MC180295)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the off-target effects of the selective Cyclin-Dependent Kinase 9 (CDK9) inhibitor, Cdk9-IN-14, also known as MC180295. By summarizing quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows, this document serves as a critical resource for researchers investigating CDK9 as a therapeutic target.
Introduction to this compound (MC180295)
MC180295 is a potent and highly selective ATP-competitive inhibitor of CDK9, a key regulator of transcriptional elongation.[1][2][3] As a component of the Positive Transcription Elongation Factor b (P-TEFb) complex, CDK9 phosphorylates the C-terminal domain of RNA Polymerase II, facilitating the transition from promoter-proximal pausing to productive gene transcription.[4] Due to the dysregulation of transcription in many cancers, CDK9 has emerged as a promising target for therapeutic intervention. MC180295 was developed through a phenotype-based screen to identify compounds that could reactivate epigenetically silenced genes.[2][3] Its efficacy relies on its high selectivity for CDK9, which minimizes toxicities associated with the inhibition of other kinases, particularly cell-cycle-related CDKs.[4]
Kinase Selectivity Profile of MC180295
The selectivity of MC180295 has been evaluated against a panel of other cyclin-dependent kinases. The inhibitor demonstrates a strong preference for CDK9, with an IC50 value in the low nanomolar range.[1][5] Its potency against other CDKs is significantly lower, establishing its profile as a selective CDK9 inhibitor.[1][5][6]
| Target Kinase | IC50 (nM) | Fold Selectivity vs. CDK9 |
| CDK9-Cyclin T1 | 5 | 1x |
| CDK4-Cyclin D | 112 | 22.4x |
| CDK1-Cyclin B | 138 | 27.6x |
| CDK5-P35 | 159 | 31.8x |
| CDK5-P25 | 186 | 37.2x |
| CDK2-Cyclin A | 233 | 46.6x |
| CDK2-Cyclin E | 367 | 73.4x |
| CDK3-Cyclin E | 399 | 79.8x |
| CDK7-CycH/MAT1 | 555 | 111x |
| CDK6-Cyclin D3 | 712 | 142.4x |
| Data compiled from multiple sources.[1][5][6] |
In addition to other CDKs, MC180295 has been reported to inhibit Glycogen Synthase Kinase 3 alpha and beta (GSK-3α/β).[5][6] Quantitative data for this interaction is less consistently reported in primary literature but represents a potential off-target activity to consider in experimental design.
Experimental Protocols
The determination of kinase inhibition potency (IC50) is critical for establishing a compound's selectivity profile. Biochemical kinase assays are standardly employed for this purpose. Below are detailed methodologies for common non-radioactive assays used in kinase inhibitor profiling.
Adapta™ Universal Kinase Assay (TR-FRET)
This assay quantifies kinase activity by detecting the amount of ADP produced in the enzymatic reaction using a time-resolved fluorescence resonance energy transfer (TR-FRET) format.
Principle: The assay involves two phases: a kinase reaction and an ADP detection phase. In the detection phase, a europium-labeled anti-ADP antibody and an Alexa Fluor® 647-labeled ADP tracer are added. ADP produced by the kinase reaction displaces the tracer from the antibody, leading to a decrease in the TR-FRET signal. Conversely, inhibition of the kinase results in less ADP production and a higher TR-FRET signal.[7]
Detailed Methodology:
-
Compound Preparation: A serial dilution of the inhibitor (e.g., MC180295) is prepared in 100% DMSO. These are then diluted in kinase buffer to 4 times the final desired concentration.
-
Plate Setup: 2.5 µL of the diluted inhibitor is dispensed into the wells of a low-volume 384-well plate.[8]
-
Kinase Reaction:
-
A solution of the target kinase (e.g., CDK9/Cyclin T1) is prepared at 4 times its final concentration in kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[9]
-
A solution containing the substrate peptide and ATP is prepared at 2 times the final concentration.[8]
-
2.5 µL of the kinase solution is added to the wells containing the inhibitor.[8]
-
To initiate the reaction, 5 µL of the substrate/ATP mixture is added to each well.[8]
-
-
Incubation: The plate is covered and incubated at room temperature for 60 minutes.[7]
-
Reaction Termination and Detection:
-
5 µL of the Adapta™ Detection Reagent (containing EDTA to stop the reaction, the Eu-labeled antibody, and the Alexa Fluor® tracer) is added to each well.
-
The plate is incubated for an additional 30-60 minutes at room temperature to allow the detection reaction to reach equilibrium.
-
-
Data Acquisition: The plate is read on a TR-FRET-capable plate reader, measuring the emission ratio of the acceptor (Alexa Fluor® 647) to the donor (Europium).
-
Data Analysis: The raw data is converted to percent inhibition, and IC50 curves are generated using non-linear regression analysis.
ADP-Glo™ Kinase Assay (Luminescence)
This assay quantifies kinase activity by measuring the amount of ADP produced, which is then converted into a luminescent signal.
Principle: The assay is a two-step process. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the ADP generated into ATP, which then drives a luciferase/luciferin reaction, producing a light signal that is proportional to the initial kinase activity.[10]
Detailed Methodology:
-
Compound and Reagent Preparation: As with the Adapta assay, prepare serial dilutions of the inhibitor. Dilute the kinase, substrate, and ATP in the appropriate kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA).[10]
-
Plate Setup: Add 1 µL of the inhibitor solution to the wells of a 384-well plate.[10]
-
Kinase Reaction:
-
Incubation: Incubate the plate at room temperature for 60-120 minutes.[10]
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[10]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[10]
-
Data Acquisition: Record the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the amount of ADP formed and determine the percent inhibition to generate IC50 curves.
Visualizations: Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the primary signaling pathway of CDK9 and the general pathway of its main off-targets, the cell-cycle CDKs.
Caption: CDK9's role in transcriptional elongation via the P-TEFb complex.
Caption: Off-target effects on key cell cycle kinases.
Experimental Workflow
The following diagram outlines the typical workflow for an in vitro biochemical kinase assay to determine inhibitor IC50 values.
Caption: Workflow for an in vitro biochemical kinase inhibition assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MC-180295 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. biorxiv.org [biorxiv.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. adooq.com [adooq.com]
- 7. preprints.org [preprints.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Cdk9-IN-14: A Technical Guide to its Role in Transcriptional Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and a key therapeutic target in various diseases, particularly cancer. As the catalytic subunit of the positive transcription elongation factor b (P-TEFb) complex, CDK9 plays a pivotal role in phosphorylating the C-terminal domain of RNA Polymerase II (Pol II), thereby releasing it from promoter-proximal pausing and enabling productive gene transcription. Dysregulation of CDK9 activity is frequently observed in cancer, leading to the overexpression of anti-apoptotic proteins and oncogenes such as MYC and MCL-1.[1][2][3][4]
Cdk9-IN-14 is a potent and selective small molecule inhibitor of CDK9. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its biological activity, detailed experimental protocols, and a visual representation of the signaling pathways it modulates.
Core Mechanism of Action
This compound exerts its biological effects by competitively binding to the ATP-binding pocket of CDK9, thereby inhibiting its kinase activity.[2][3] This inhibition prevents the phosphorylation of key substrates involved in transcriptional elongation.
The primary mechanism involves the following steps:
-
Inhibition of P-TEFb: this compound blocks the catalytic activity of the P-TEFb complex, which is composed of CDK9 and a cyclin partner (typically Cyclin T1).[5][6]
-
Reduced RNA Polymerase II Phosphorylation: By inhibiting CDK9, this compound prevents the phosphorylation of Serine 2 on the C-terminal domain (CTD) of RNA Polymerase II.[2][5][7] This phosphorylation event is crucial for the transition from transcriptional initiation to productive elongation.
-
Transcriptional Repression: The lack of Serine 2 phosphorylation leads to the stalling of RNA Polymerase II at promoter-proximal regions, effectively repressing the transcription of a wide range of genes. This is particularly impactful for genes with short-lived mRNAs, including many proto-oncogenes and anti-apoptotic proteins that are essential for the survival of cancer cells.[3][8]
Quantitative Data
The following tables summarize the key quantitative data for this compound based on available information.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| CDK9 | Biochemical Kinase Assay | 6.92 | MedchemExpress |
| MV-4-11 cells | Cell Viability Assay | 34 | MedchemExpress |
Table 2: In Vivo Efficacy of this compound
| Model | Cell Line | Treatment | Tumor Growth Inhibition (%) | Reference |
| Xenograft | MV-4-11 | 5 mg/kg, p.o., qd | 58 | MedchemExpress |
Signaling Pathways and Experimental Workflows
Signaling Pathway of CDK9 in Transcriptional Regulation
The following diagram illustrates the central role of CDK9 in the P-TEFb complex and its subsequent phosphorylation of RNA Polymerase II, leading to transcriptional elongation. Inhibition by this compound disrupts this critical pathway.
References
- 1. The CDK9 Tail Determines the Reaction Pathway of Positive Transcription Elongation Factor b - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Addressing Transcriptional Dysregulation in Cancer through CDK9 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P-TEFb, a Cyclin-Dependent Kinase Controlling Elongation by RNA Polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CSB-Dependent Cyclin-Dependent Kinase 9 Degradation and RNA Polymerase II Phosphorylation during Transcription-Coupled Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Unveiling the Preclinical Journey of a CDK9 Inhibitor: A Technical Guide to Cdk9-IN-14 Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, Cyclin-Dependent Kinase 9 (CDK9) has emerged as a pivotal target. Its inhibition disrupts the transcription of key oncogenes, offering a promising avenue for treating various malignancies. Cdk9-IN-14 is a potent and selective inhibitor of CDK9. This in-depth technical guide delves into the core preclinical pharmacokinetic properties of CDK9 inhibitors, using available data from closely related compounds to illuminate the path of this compound from administration to elimination. Due to the limited public availability of specific pharmacokinetic data for this compound, this guide presents representative data from other selective CDK9 inhibitors, GFH009 and MC180295, to provide a comprehensive overview for researchers.
Quantitative Pharmacokinetic Parameters
Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate is fundamental to its preclinical development. The following tables summarize key in vitro and in vivo pharmacokinetic parameters for the CDK9 inhibitors GFH009 and MC180295, offering a predictive glimpse into the expected behavior of this compound.
Table 1: In Vitro Metabolic Stability of the CDK9 Inhibitor GFH009 in Liver Microsomes [1]
| Species | Half-life (T1/2) (min) | Intrinsic Clearance (CLint (liver)) (mL/min/kg) |
| Mouse | 23.0 | 239.1 |
| Rat | 59.5 | 41.9 |
| Dog | 81.7 | 24.4 |
| Monkey | 43.8 | 42.7 |
| Human | 127.4 | 9.8 |
Table 2: In Vivo Pharmacokinetic Parameter of the CDK9 Inhibitor MC180295 [2]
| Species | Administration Route | Parameter | Value |
| Rat | Intravenous (IV) | Half-life (T1/2) | ~14 hours |
Experimental Protocols
The acquisition of robust pharmacokinetic data relies on meticulously designed and executed experimental protocols. Below are detailed methodologies for key experiments typically employed in the preclinical assessment of small molecule inhibitors like this compound.
In Vitro Metabolic Stability Assessment
Objective: To determine the rate of metabolism of a compound in liver microsomes, providing an early indication of its hepatic clearance.
Methodology: [1]
-
Preparation of Incubation Mixture: The test compound (e.g., GFH009) is incubated with liver microsomes from various species (e.g., mouse, rat, dog, monkey, human) in a phosphate buffer solution.
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system.
-
Time-Point Sampling: Aliquots are collected at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction in the collected aliquots is stopped by the addition of a cold organic solvent, such as acetonitrile.
-
Sample Analysis: The concentration of the parent compound remaining at each time point is quantified using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: The half-life (T1/2) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.
In Vivo Pharmacokinetic Study in Rodents
Objective: To characterize the pharmacokinetic profile of a compound after systemic administration in an animal model.
Methodology: [2]
-
Animal Model: Male Sprague-Dawley rats are commonly used for initial pharmacokinetic studies.
-
Compound Administration: The test compound (e.g., MC180295) is formulated in a suitable vehicle and administered via a specific route, such as intravenous (IV) bolus or oral gavage (PO).
-
Blood Sampling: Blood samples are collected from the animals at predetermined time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Plasma Preparation: Plasma is separated from the whole blood by centrifugation.
-
Bioanalysis: The concentration of the drug in the plasma samples is determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental modeling software (e.g., WinNonlin) to calculate key pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), clearance (CL), volume of distribution (Vd), and half-life (T1/2).
Visualizing the Process: Diagrams and Pathways
Graphical representations are invaluable for conceptualizing complex biological pathways and experimental procedures. The following diagrams, generated using the DOT language, illustrate the CDK9 signaling pathway and a typical preclinical pharmacokinetic workflow.
Caption: CDK9 Signaling Pathway and the Mechanism of Action of this compound.
Caption: A typical workflow for a preclinical in vivo pharmacokinetic study.
Metabolism and Excretion of CDK9 Inhibitors
The metabolic fate and routes of elimination are critical determinants of a drug's pharmacokinetic profile and potential for drug-drug interactions. Studies on the CDK9 inhibitor GFH009 in Sprague-Dawley rats have provided valuable insights into these processes.
Following administration, GFH009 undergoes systemic metabolism primarily through:[1][3][4]
-
O-demethylation
-
Oxidation to a carboxylic acid
-
N-dealkylation
The cleavage of the methoxyisopropyl moiety was identified as a minor metabolic pathway.[1][3][4]
In terms of excretion, GFH009 was found to be rapidly and completely eliminated in rats. The primary route of excretion was through the feces, with urine being a minor pathway.[1][3][4] This suggests that the major clearance mechanism for GFH009 is excretion, with metabolism playing a lesser role in its overall elimination.[1][3][4]
Conclusion
While specific preclinical pharmacokinetic data for this compound remains proprietary, this technical guide provides a robust framework for understanding the expected ADME properties of this class of inhibitors. By examining the available data for structurally related and well-characterized CDK9 inhibitors like GFH009 and MC180295, researchers can anticipate key aspects of this compound's in vivo behavior. The provided experimental protocols and workflow diagrams offer a practical guide for designing and interpreting preclinical pharmacokinetic studies. As this compound and other CDK9 inhibitors progress through the drug development pipeline, a thorough understanding of their pharmacokinetic profiles will be paramount to their successful clinical translation and potential to benefit patients with cancer.
References
- 1. tandfonline.com [tandfonline.com]
- 2. MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical metabolism and disposition of [14C]GFH009, a novel selective CDK9 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Cdk9-IN-14: A Potent and Selective CDK9 Inhibitor for Preclinical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation and a validated target in oncology. Cdk9-IN-14 is a potent and selective small molecule inhibitor of CDK9. This document provides a comprehensive technical overview of this compound, including its chemical properties, biological activity, and representative experimental protocols to facilitate its use in preclinical research.
Core Data Summary
This compound is a highly potent inhibitor of CDK9 with demonstrated activity in both in vitro and in vivo models. Its key properties and biological activities are summarized below.
| Property | Value |
| CAS Number | 2650640-17-6[1] |
| Molecular Weight | 419.42 |
| Chemical Name | Cyclohexanecarboxamide, N-[5-fluoro-4-(4-fluoro-2-methoxyphenyl)-2-pyridinyl]-3-[(2-hydroxyacetyl)amino]-, (1S,3R)- |
| In Vitro Potency (IC50) | CDK9: 6.92 nM[1] |
| Cell-Based Potency (IC50) | MV4;11 cells: 34 nM[1] |
| In Vivo Efficacy | 58% Tumor Growth Inhibition (TGI) in a xenograft model at 5 mg/kg, administered orally once daily for 9 days[1]. |
Mechanism of Action and Signaling Pathway
CDK9, in complex with its regulatory partner Cyclin T1, forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb plays a crucial role in the transition from abortive to productive transcriptional elongation. It phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the Serine 2 position (p-Ser2), as well as negative elongation factors such as DSIF and NELF. This phosphorylation cascade releases RNAPII from promoter-proximal pausing, allowing for the transcription of downstream gene sequences. In many cancers, there is a dependency on the continuous transcription of anti-apoptotic proteins (e.g., Mcl-1) and oncogenes (e.g., MYC), making CDK9 an attractive therapeutic target.
This compound is an ATP-competitive inhibitor of CDK9. By binding to the ATP pocket of CDK9, it prevents the phosphorylation of its key substrates, leading to a halt in transcriptional elongation and subsequent apoptosis in cancer cells that are dependent on this pathway.
References
Cdk9-IN-14: An In-Depth Technical Guide on Preclinical Safety and Toxicity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cdk9-IN-14 is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription. While publicly available information on the specific safety and toxicity profile of this compound is limited, this guide synthesizes the available data and provides a comprehensive overview of the preclinical assessment of such an inhibitor. The information herein is intended to guide research and development efforts by presenting available quantitative data, outlining detailed experimental protocols for key assays, and visualizing relevant biological pathways and experimental workflows.
It is important to note that the statement regarding this compound having "low toxicity and few side effects" is derived from a supplier's product information and is not yet substantiated by detailed, publicly accessible preclinical toxicology studies.[1] Therefore, the experimental protocols and some data presented are representative of standard practices for evaluating the safety and toxicity of selective CDK9 inhibitors and should be adapted and validated for this compound specifically.
Quantitative Preclinical Data for this compound
The following tables summarize the currently available quantitative data for this compound.
Table 1: In Vitro Potency and Efficacy of this compound
| Parameter | Value | Cell Line/Target | Source |
| IC₅₀ (CDK9) | 6.92 nM | Recombinant Human CDK9/Cyclin T1 | [1] |
| IC₅₀ (Cell Viability) | 34 nM | MV4;11 (Human B-cell leukemia) | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosing Regimen | Outcome | Source |
| MV4;11 Xenograft | 5 mg/kg, p.o., qd, for 9 days | 58% Tumor Growth Inhibition (TGI) | [1] |
Core Signaling Pathway: The Role of CDK9 in Transcriptional Regulation
CDK9, in complex with its regulatory cyclin partners (primarily Cyclin T1), forms the core of the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb plays a crucial role in releasing RNA Polymerase II (RNAP II) from promoter-proximal pausing, a key rate-limiting step in gene transcription. By phosphorylating the C-terminal domain (CTD) of RNAP II and negative elongation factors, CDK9 promotes transcriptional elongation. In many cancers, there is a dependency on the continuous transcription of short-lived anti-apoptotic proteins (e.g., Mcl-1) and oncoproteins (e.g., MYC), making CDK9 an attractive therapeutic target.
Detailed Experimental Protocols
The following are detailed, representative protocols for key preclinical safety and toxicity assessments of a selective CDK9 inhibitor. These protocols are based on standard methodologies and should be adapted and optimized for this compound.
In Vitro Cytotoxicity Assay (e.g., using MV4;11 cells)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on the proliferation of a cancer cell line.
Materials:
-
MV4;11 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture MV4;11 cells to a logarithmic growth phase.
-
Harvest cells and perform a cell count.
-
Seed 5,000 cells in 90 µL of complete medium per well into a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A typical concentration range would be from 1 µM down to 0.1 nM, with a DMSO control (vehicle).
-
Add 10 µL of the diluted compound or vehicle to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Viability Assessment:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the logarithm of the this compound concentration.
-
Calculate the IC₅₀ value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
In Vivo Tumor Growth Inhibition Study (Xenograft Model)
Objective: To evaluate the anti-tumor efficacy and tolerability of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
-
MV4;11 cells
-
Matrigel
-
This compound formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation:
-
Harvest MV4;11 cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth by measuring tumor volume with calipers twice weekly. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
Administer this compound (e.g., 5 mg/kg) or vehicle control orally once daily (qd) for a specified duration (e.g., 9 days).
-
Monitor the body weight of the mice daily as an indicator of toxicity.
-
Observe the general health and behavior of the animals.
-
-
Efficacy and Toxicity Assessment:
-
Continue to measure tumor volume twice weekly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).
-
Collect blood and major organs for hematology, clinical chemistry, and histopathological analysis to assess toxicity.
-
-
Data Analysis:
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT/ΔC)] x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.
-
Analyze changes in body weight and any other toxicity parameters.
-
Conclusion and Future Directions
This compound demonstrates potent and selective inhibition of CDK9 in vitro and anti-tumor efficacy in a preclinical leukemia model.[1] The claim of "low toxicity and few side effects" requires substantiation through comprehensive preclinical toxicology studies. Future investigations should focus on generating a detailed safety profile, including but not limited to, kinase selectivity panels, off-target liability screening, and formal in vivo toxicology studies in rodent and non-rodent species. A thorough understanding of the safety and toxicity of this compound is paramount for its potential advancement as a therapeutic candidate. The protocols and information provided in this guide offer a framework for the continued preclinical development of this and other selective CDK9 inhibitors.
References
Methodological & Application
Application Notes and Protocols for Cdk9-IN-14 in In Vitro Kinase Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and a promising target for cancer therapy.[1][2] As the catalytic subunit of the positive transcription elongation factor b (P-TEFb) complex, CDK9, in partnership with its regulatory cyclin partners (Cyclin T1, T2a, T2b, or K), phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II).[3][4][5] This action releases Pol II from promoter-proximal pausing, allowing for the productive elongation of mRNA transcripts for many genes, including key proto-oncogenes and anti-apoptotic proteins like c-Myc and Mcl-1.[1][6] Dysregulation of CDK9 activity is implicated in various cancers, making it an attractive target for therapeutic intervention.[6][7]
Cdk9-IN-14 is a potent and selective small molecule inhibitor of CDK9.[8] These application notes provide a detailed protocol for utilizing this compound in an in vitro kinase assay to determine its inhibitory activity against CDK9.
CDK9 Signaling Pathway
CDK9's primary role is to facilitate the transition from paused to productive transcriptional elongation. This process is tightly regulated. In its inactive state, the P-TEFb complex (CDK9/Cyclin T) is sequestered by the 7SK small nuclear ribonucleoprotein (snRNP) complex, which includes HEXIM1/2 proteins.[9] Upon receiving transcriptional stimuli, P-TEFb is released. The kinase activity of CDK9 is dependent on the phosphorylation of Threonine 186 (Thr186) in its T-loop, a modification carried out by CDK7.[9][10] The active P-TEFb complex then phosphorylates Negative Elongation Factor (NELF) and DRB Sensitivity Inducing Factor (DSIF), causing NELF to dissociate from the nascent RNA and converting DSIF into a positive elongation factor.[1] Simultaneously, CDK9 phosphorylates Serine 2 (Ser2) of the Pol II CTD, which recruits other factors necessary for productive elongation and RNA processing.[1][3]
Data Presentation: Inhibitor Potency
The potency of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase activity by 50%. The table below summarizes the reported IC50 values for this compound and other common CDK inhibitors against CDK9.
| Inhibitor | CDK9 IC50 (nM) | Other CDK Targets (IC50 in nM) | Citation(s) |
| This compound | 6.92 | Highly selective | [8] |
| NVP-2 | < 0.514 | DYRK1B (>99% binding), CDK7 & CDK13 (>90% binding) | [1] |
| i-CDK9 | < 0.4 | >600-fold selective over CDK1, 2, 4, 7, 8 | [11] |
| Flavopiridol | 7 | CDK1 (20), CDK2 (170), CDK4 (200), CDK7 (200) | [11] |
| Enitociclib | 32 - 172 (in cell lines) | Selective for CDK9 | [12] |
Experimental Protocols
The in vitro kinase assay is designed to measure the enzymatic activity of CDK9 and assess the inhibitory effect of compounds like this compound. The general workflow involves combining the kinase, a specific substrate, and a phosphate source (ATP) in a reaction buffer. The inhibitor is added at varying concentrations to determine its effect on the rate of substrate phosphorylation. The reaction product is then quantified using a suitable detection method.
This protocol is adapted from standard procedures for luminescence-based kinase assays, such as the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[13][14][15]
1. Materials and Reagents
-
Enzyme: Recombinant human CDK9/Cyclin T1 or CDK9/Cyclin K (e.g., from BPS Bioscience, Promega, Reaction Biology).[4][14][16]
-
Substrate: Suitable peptide substrate for CDK9, such as a C-terminal domain (CTD) peptide (e.g., Pol2-CTD) or PDKtide.[14][16]
-
Inhibitor: this compound, dissolved in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
ATP: Adenosine 5'-triphosphate solution.
-
Kinase Assay Buffer: Typically contains HEPES (pH 7.5), MgCl2, EGTA, and Brij-35.[17] A common composition is 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.
-
Detection Reagent: ADP-Glo™ Kinase Assay kit (Promega) or similar, which includes ADP-Glo™ Reagent and Kinase Detection Reagent.
-
Assay Plates: White, low-volume, 384-well assay plates.
-
Microplate Reader: Capable of measuring luminescence.
-
Multichannel pipettes, reagent reservoirs.
2. Reagent Preparation
-
This compound Dilution Series:
-
Perform an initial dilution of the 10 mM this compound stock in 100% DMSO.
-
Create a serial dilution series of the inhibitor in kinase assay buffer. The final concentration of DMSO in the assay should not exceed 1% to avoid affecting enzyme activity.[4][17] A typical 10-point, 3-fold serial dilution might range from 1 µM to 0.05 nM final assay concentrations.
-
-
Enzyme Preparation: Thaw the recombinant CDK9/Cyclin T enzyme on ice. Dilute the enzyme to the desired working concentration (e.g., 2X the final concentration) in kinase assay buffer. The optimal concentration should be determined via an enzyme titration experiment to find the amount that yields a robust signal (e.g., EC80).[18]
-
Substrate/ATP Mix: Prepare a solution containing both the substrate and ATP in kinase assay buffer. This mix should be at 2X the final desired reaction concentration. A common ATP concentration is 10 µM, which is often close to the Michaelis constant (Km) for many kinases.[16][18]
3. Assay Procedure
All steps are performed at room temperature unless otherwise noted.
-
Add Inhibitor: To the wells of a 384-well plate, add 1 µL of the serially diluted this compound or 1 µL of buffer with DMSO for "no inhibitor" (positive control) and "no enzyme" (background) controls.
-
Add Enzyme: Add 2 µL of the diluted CDK9/Cyclin T enzyme solution to all wells except the "no enzyme" background controls. Add 2 µL of kinase buffer to the background wells.
-
Initiate Kinase Reaction: Add 2 µL of the 2X Substrate/ATP mix to all wells to start the reaction. The total reaction volume is now 5 µL.
-
Incubation: Shake the plate gently for 30-60 seconds and then incubate for 60-120 minutes.[15][17] The optimal incubation time should be determined to ensure the reaction is within the linear range.
-
Stop Reaction & Detect ADP:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes.
-
-
Generate Luminescent Signal:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the newly synthesized ADP to ATP and generates a luminescent signal via luciferase.
-
Incubate for 30-60 minutes.
-
-
Read Plate: Measure the luminescence signal using a microplate reader.
4. Data Analysis
-
Background Subtraction: Subtract the average luminescence signal from the "no enzyme" control wells from all other measurements.
-
Calculate Percent Inhibition: Determine the percentage of kinase activity inhibited by this compound at each concentration using the following formula: % Inhibition = 100 * (1 - (Signal_inhibitor / Signal_no_inhibitor))
-
Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine IC50: Fit the data to a sigmoidal dose-response (variable slope) equation using graphing software (e.g., GraphPad Prism) to calculate the IC50 value.
Application Notes
-
Enzyme Activity: The specific activity of recombinant kinase can vary between lots and suppliers. It is crucial to perform an enzyme titration to determine the optimal concentration for your assay conditions.[18]
-
ATP Concentration: The IC50 value of ATP-competitive inhibitors like this compound is sensitive to the ATP concentration in the assay. Using an ATP concentration near the Km value is standard practice for comparing inhibitor potencies.[16][18]
-
DMSO Concentration: High concentrations of DMSO can inhibit kinase activity. Ensure the final DMSO concentration in the assay is kept constant across all wells and is typically ≤1%.[4]
-
Alternative Detection Methods: While luminescence-based assays are common, other methods can be used. Radiometric assays using [γ-³³P]-ATP provide a direct measure of substrate phosphorylation and are considered a gold standard, though they require handling of radioactive materials.[16][19] Fluorescence-based assays, such as Z'-LYTE™, are also available.[1]
-
Selectivity Profiling: To confirm the selectivity of this compound, it is recommended to perform the kinase assay against a panel of other CDKs (e.g., CDK1, CDK2, CDK7) and other related kinases.[11]
References
- 1. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are CDK9 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NB-64-32690-25mg | this compound [2650640-17-6] Clinisciences [clinisciences.com]
- 9. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cdk9 T-loop phosphorylation is regulated by the calcium signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Compensatory induction of MYC expression by sustained CDK9 inhibition via a BRD4-dependent mechanism | eLife [elifesciences.org]
- 12. The CDK9 inhibitor enitociclib overcomes resistance to BTK inhibition and CAR-T therapy in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. CDK9/CyclinK Kinase Enzyme System [promega.com]
- 15. researchgate.net [researchgate.net]
- 16. reactionbiology.com [reactionbiology.com]
- 17. mdpi.com [mdpi.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. researchgate.net [researchgate.net]
Application Notes: Characterization of Selective CDK9 Inhibitors in Cell-Based Assays
Introduction
Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation. As the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex, CDK9 phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), facilitating the transition from paused to productive transcriptional elongation. Dysregulation of CDK9 activity is implicated in various malignancies, making it a compelling therapeutic target. The inhibition of CDK9 leads to the downregulation of short-lived anti-apoptotic proteins, such as MCL-1 and MYC, thereby inducing apoptosis in cancer cells.
These application notes provide a comprehensive guide for the cellular characterization of selective CDK9 inhibitors. While the specific compound "Cdk9-IN-14" is not extensively documented in public literature, the protocols and principles outlined here are applicable to any potent and selective CDK9 inhibitor, such as MC180295 or AZD4573. This document offers detailed methodologies for assessing a compound's anti-proliferative and pro-apoptotic activity, as well as for confirming its on-target mechanism of action in a cellular context.
Mechanism of Action: CDK9 in Transcriptional Elongation
CDK9, in complex with its regulatory partner Cyclin T1, forms the active P-TEFb complex. This complex is recruited to promoter-proximal regions where RNAPII has paused after initiating transcription. The kinase activity of CDK9 is essential for releasing this pause. CDK9 phosphorylates Serine 2 (Ser2) residues on the C-terminal domain (CTD) of RNAPII and also phosphorylates negative elongation factors like the DRB Sensitivity-Inducing Factor (DSIF) and Negative Elongation Factor (NELF).[1] These phosphorylation events cause the dissociation of NELF and convert DSIF into a positive elongation factor, allowing RNAPII to proceed with productive transcript elongation. Selective inhibitors of CDK9 block this process, leading to a global transcription suppression, particularly affecting genes with high transcriptional turnover, such as key oncogenes.
References
Application Notes and Protocols: Cdk9-IN-14 in AML and Multiple Myeloma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 9 (CDK9) is a key transcriptional regulator that, in complex with its cyclin partners (T1, T2a, T2b, or K), forms the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, promoting transcriptional elongation. In many hematological malignancies, including Acute Myeloid Leukemia (AML) and Multiple Myeloma (MM), cancer cells are highly dependent on the continuous transcription of short-lived anti-apoptotic and pro-survival proteins such as c-Myc and Mcl-1.[1][2][3] Inhibition of CDK9 presents a promising therapeutic strategy by selectively targeting the transcriptional addiction of these cancer cells, leading to apoptosis.[1][2]
Cdk9-IN-14 is a potent and selective small molecule inhibitor of CDK9. This document provides a summary of its application in AML and MM cell lines, including quantitative data on its efficacy, detailed experimental protocols for its evaluation, and diagrams of the relevant signaling pathways and experimental workflows. While specific data for this compound in multiple myeloma cell lines is not yet available, data from other selective CDK9 inhibitors in MM are presented to provide a relevant context.
Data Presentation
Biochemical and Cellular Potency of this compound
| Target | Assay Type | IC50 | Cell Line | Reference |
| CDK9 | Biochemical | 6.92 nM | - | [4] |
| Cellular Proliferation | Cellular | 34 nM | MV4;11 (AML) | [4] |
In Vivo Efficacy of this compound
| Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| In vivo tumor model | 5 mg/kg, p.o., qd, for 9 days | 58% | [4] |
Efficacy of Selective CDK9 Inhibitors in Multiple Myeloma Cell Lines
The following table summarizes the anti-proliferative activities of other selective CDK9 inhibitors, AZD 4573 and MC180295, against a panel of human multiple myeloma (MM) cell lines. This data provides an indication of the potential efficacy of selective CDK9 inhibition in this malignancy.[5]
| Cell Line | Cytogenetics | Resistance Profile | AZD 4573 IC50 (nM) | MC180295 IC50 (nM) |
| KMS11 | t(4:14) | - | 8 | >1000 |
| MM1R | - | Steroid-resistant | 8 | 500 |
| KMS12BM | - | - | 15 | >1000 |
| H929 | t(4:14) | - | 20 | 260 |
| KMS18 | - | - | 20 | >1000 |
| 8226 LR5 | - | Melphalan-resistant | 30 | >1000 |
| MM1S | t(14:16) | - | 8 | 400 |
| KMS11 res | - | Lenalidomide-resistant | 10 | >1000 |
| 8226 | t(14:16) | - | 25 | >1000 |
| KMS28 | t(4:14) | - | 40 | >1000 |
| 8226 P100V | - | Bortezomib-resistant | 70 | >1000 |
| MM1S res | - | Lenalidomide-resistant | 8 | 450 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from studies evaluating CDK9 inhibitors in hematological malignancies.[5]
Materials:
-
AML or MM cell lines
-
This compound
-
RPMI-1640 medium with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate at 1000 x g for 5 minutes and carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is a standard method for assessing apoptosis.
Materials:
-
AML or MM cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate at a density of 5 x 10^5 cells/well in 2 mL of complete medium.
-
Treat the cells with various concentrations of this compound for 24-48 hours. Include a vehicle control.
-
Harvest the cells by centrifugation and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each tube.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
This protocol is used to detect changes in protein expression levels following treatment with this compound.
Materials:
-
AML or MM cell lines
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-RNA Pol II (Ser2), anti-c-Myc, anti-Mcl-1, anti-cleaved PARP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
Visualizations
Signaling Pathway of CDK9 Inhibition
References
Application Notes and Protocols for Cdk9-IN-14 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation and a promising therapeutic target in oncology. As a catalytic subunit of the positive transcription elongation factor b (P-TEFb), CDK9 phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), leading to the productive elongation of mRNA transcripts for various oncogenes and anti-apoptotic proteins.[1][2][3][4] The aberrant activity of CDK9 is implicated in the pathogenesis of numerous malignancies, including acute myeloid leukemia (AML) and other hematological cancers, by sustaining high levels of short-lived survival proteins like Mcl-1 and oncoproteins such as c-Myc.[1]
Cdk9-IN-14 is a potent and selective small-molecule inhibitor of CDK9.[5] Preclinical studies have demonstrated its efficacy in inhibiting tumor growth in cellular and in vivo models, highlighting its potential as a valuable tool for cancer research and drug development.[5] These application notes provide detailed protocols for the in vivo experimental design using this compound in mouse models, focusing on an AML xenograft model.
This compound: In Vitro and In Vivo Activity
This compound has demonstrated potent and selective inhibition of CDK9. The following tables summarize the key quantitative data for this compound and other representative selective CDK9 inhibitors for comparative purposes.
Table 1: In Vitro Potency of this compound and Other Selective CDK9 Inhibitors
| Compound | Target | IC50 (nM) | Cell Line (for cellular IC50) | Reference |
| This compound | CDK9 | 6.92 | N/A (Biochemical) | [5] |
| This compound | CDK9 | 34 | MV4;11 | [5] |
| MC180295 | CDK9 | 3-12 | N/A (Biochemical) | [6] |
| 1-7a-B1 | CDK9 | 6.51 | N/A (Biochemical) | [7] |
| CDK9-IN-9 | CDK9 | 1.8 | N/A (Biochemical) | [8] |
| AZD4573 | CDK9 | <4 | N/A (Biochemical) | [9] |
Table 2: In Vivo Efficacy of this compound and Other Selective CDK9 Inhibitors in Mouse Models
| Compound | Mouse Model | Cancer Type | Dose and Schedule | Administration Route | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| This compound | Nu/Nu mice with HL-60 xenograft | Acute Promyelocytic Leukemia | 5 mg/kg, once daily for 9 days | Oral (p.o.) | 58% TGI | [5] |
| MC180295 | MV4-11 xenograft | Acute Myeloid Leukemia | Not specified | Not specified | Significant tumor suppression | [6] |
| 1-7a-B1 | HCT116 xenograft | Colorectal Cancer | Not specified | Not specified | Significant antitumor efficacy | [7] |
| Compound 14 (from Si et al.) | Not specified | Not specified | 50 mg/kg | Not specified | 91.3% TGI | [10] |
| Voruciclib | OCI-LY10 xenograft | Diffuse Large B-cell Lymphoma | 100-200 mg/kg, daily for 5 days | Oral (p.o.) | Dose-dependent decrease in Mcl-1 | [2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CDK9 signaling pathway and a typical experimental workflow for an in vivo study with this compound.
Caption: CDK9 Signaling Pathway and Mechanism of this compound Action.
Caption: In Vivo Experimental Workflow for this compound Efficacy Studies.
Experimental Protocols
This compound Formulation for Oral Administration
Objective: To prepare a homogenous and stable formulation of this compound suitable for oral gavage in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Prepare a stock solution of this compound in DMSO. For example, to prepare a 25 mg/mL stock, dissolve 2.5 mg of this compound in 100 µL of DMSO.
-
In a sterile microcentrifuge tube, add the components in the following order for a 1 mL final volume of the vehicle:
-
400 µL of PEG300
-
50 µL of Tween-80
-
-
Vortex the mixture until it is homogeneous.
-
To prepare the final drug formulation, add the required volume of the this compound stock solution to the vehicle mixture. For a final concentration of 0.5 mg/mL (for a 5 mg/kg dose in a 20 g mouse with a dosing volume of 200 µL), add 20 µL of the 25 mg/mL DMSO stock to the PEG300 and Tween-80 mixture.
-
Add sterile saline to bring the final volume to 1 mL. In this example, add 530 µL of saline.
-
Vortex the final formulation thoroughly before each use to ensure a uniform suspension.
-
The final composition of the vehicle will be approximately: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[11]
HL-60 Xenograft Mouse Model and this compound Treatment
Objective: To establish a subcutaneous human AML xenograft model and evaluate the in vivo anti-tumor efficacy of this compound.
Materials:
-
HL-60 (human promyelocytic leukemia) cell line
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Matrigel®
-
Female Nu/Nu or NOD/SCID mice (6-8 weeks old)
-
Sterile PBS, syringes, and needles
-
Calipers
-
This compound formulation (from Protocol 1)
-
Vehicle control formulation
Protocol:
-
Cell Culture: Culture HL-60 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2. Ensure cells are in the exponential growth phase before harvesting.
-
Cell Preparation: On the day of implantation, harvest the HL-60 cells, wash with sterile PBS, and determine the cell viability using a trypan blue exclusion assay (viability should be >95%). Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^8 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 10 million cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Begin caliper measurements 2-3 times per week once tumors become palpable. Tumor volume can be calculated using the formula: Volume = (length x width²)/2.
-
Randomization and Treatment: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer this compound (e.g., 5 mg/kg) or vehicle control daily via oral gavage for the duration of the study (e.g., 9 days).[5]
-
Monitoring: Record the body weight of each mouse daily and monitor for any signs of toxicity.
-
Endpoint: At the end of the treatment period, euthanize the mice and excise the tumors. Measure the final tumor volume and weight. Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100.
Pharmacodynamic Analysis by Western Blot
Objective: To assess the in vivo target engagement of this compound by measuring the levels of p-RNAPII (Ser2), Mcl-1, and c-Myc in tumor tissues.
Materials:
-
Excised tumor tissues
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer system
-
Primary antibodies:
-
Rabbit anti-p-RNAPII (Ser2)
-
Rabbit anti-Mcl-1
-
Rabbit anti-c-Myc (e.g., Cell Signaling Technology #9402)[12]
-
Mouse or Rabbit anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
ECL Western blotting substrate
-
Imaging system
Protocol:
-
Protein Extraction: Homogenize a portion of the excised tumor tissue in ice-cold RIPA buffer. Centrifuge at 14,000 rpm for 20 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again as in step 4c.
-
Detection: Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize the levels of the target proteins to the loading control (β-actin). Compare the protein levels between the this compound treated group and the vehicle control group.
Conclusion
This compound is a valuable research tool for investigating the therapeutic potential of CDK9 inhibition. The protocols outlined in these application notes provide a framework for conducting robust in vivo efficacy and pharmacodynamic studies in mouse models of cancer. Careful attention to experimental detail, including drug formulation, animal handling, and endpoint analysis, is crucial for obtaining reliable and reproducible results. These studies will contribute to a better understanding of the role of CDK9 in cancer and the development of novel targeted therapies.
References
- 1. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Voruciclib, a clinical stage oral CDK9 inhibitor, represses MCL-1 and sensitizes high-risk Diffuse Large B-cell Lymphoma to BCL2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Administration Optimization of Novel Selective CDK9 Inhibitor, 1-7a-B1, for Improved Pharmacokinetics and Antitumor Efficacy In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. This compound | CDK9抑制剂 | MCE [medchemexpress.cn]
- 12. c-Myc Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Cdk9-IN-14 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration and dosage of the selective CDK9 inhibitor, Cdk9-IN-14, in animal studies. The information is compiled from publicly available preclinical data and is intended to guide researchers in designing their in vivo experiments. Additionally, protocols for formulation and administration, along with a summary of dosages for other relevant CDK9 inhibitors, are included to offer a broader context for preclinical research in this area.
Quantitative Data Summary
While specific in vivo studies detailing various administration routes and dosages for this compound are limited in the public domain, the available data is summarized below. For comparative purposes, data for other selective CDK9 inhibitors are also included.
| Compound | Animal Model | Administration Route | Dosage | Dosing Schedule | Key Findings |
| This compound | Tumor model | Oral (p.o.) | 5 mg/kg | Once daily for 9 days | Significant anti-tumor effect |
| Atuveciclib (BAY 1143572) | Rat (MV4-11 AML model) | Oral (p.o.) | 12 mg/kg | Daily for 14 days | Resulted in no tumor re-growth in 9/12 animals[1] |
| Enitociclib | Mouse (JeKo-1 xenograft) | Intravenous (i.v.) | 10 mg/kg | Twice a week | Markedly inhibited tumor growth[2] |
| Compound 14 | Mouse xenograft | Intraperitoneal (i.p.) | 30 mg/kg | Not specified | Substantial anti-tumor activity[3] |
| GFH009 | Rat (SD) | Intravenous (i.v.) | 6 mg/kg | Single dose | Rapid and wide distribution[4] |
| Fadraciclib (CYC065) | Mouse (Kelly NB xenograft) | Oral (p.o.) or Intraperitoneal (i.p.) | Not specified | Not specified | Robust inhibition of tumor growth[5][6] |
Signaling Pathway
The following diagram illustrates the central role of CDK9 in transcriptional regulation, a key pathway targeted by this compound.
Caption: CDK9 Signaling Pathway in Transcription.
Experimental Protocols
This section provides a detailed, representative protocol for the oral administration of a CDK9 inhibitor in a mouse xenograft model. This protocol is based on the formulation information available for this compound and standard oral gavage procedures.
Preparation of this compound Formulation for Oral Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300 or PEG400
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Prepare a Stock Solution:
-
Dissolve this compound powder in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure the powder is completely dissolved by vortexing.
-
-
Prepare the Vehicle Solution:
-
In a sterile tube, prepare the vehicle solution by mixing PEG300 (or PEG400), Tween-80, and Saline. A common ratio is 40% PEG300, 5% Tween-80, and 55% Saline.
-
-
Prepare the Final Dosing Solution (Example for a 5 mg/kg dose in a 20g mouse):
-
The dosing volume for oral gavage in mice is typically 10 mL/kg. For a 20g mouse, this would be 0.2 mL.
-
The required dose for a 20g mouse at 5 mg/kg is 0.1 mg of this compound.
-
To achieve this in a 0.2 mL volume, the final concentration of the dosing solution needs to be 0.5 mg/mL.
-
To prepare 1 mL of the final dosing solution (enough for 5 mice), you will need 0.5 mg of this compound.
-
From the 25 mg/mL stock solution, take 20 µL (0.02 mL * 25 mg/mL = 0.5 mg).
-
In a new sterile tube, add 400 µL of PEG300 and the 20 µL of the this compound stock solution. Mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and vortex again until the solution is clear.
-
Add 530 µL of sterile saline to reach a final volume of 1 mL. Vortex thoroughly.
-
Note: It is recommended to keep the final concentration of DMSO below 2% in the working solution. In this example, the final DMSO concentration is 2%.
-
-
Administration:
-
The prepared dosing solution should be used on the same day.
-
In Vivo Administration via Oral Gavage in a Mouse Xenograft Model
Animal Model:
-
Athymic nude mice (e.g., BALB/c nude) are commonly used for subcutaneous xenograft models.
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., MV4-11, a human AML cell line) into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
-
Animal Grouping and Randomization:
-
Measure tumor volumes and randomize the mice into treatment and control groups.
-
-
Oral Gavage Administration:
-
Gently restrain the mouse.
-
Measure the predetermined volume of the this compound formulation into a syringe fitted with a proper-sized gavage needle.
-
Carefully insert the gavage needle into the esophagus and administer the solution slowly.
-
For a detailed guide on the oral gavage procedure, refer to established institutional protocols or resources such as those from Virginia Tech or Washington State University.[1][7]
-
-
Monitoring:
-
Monitor the animals daily for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress.
-
Measure tumor volumes regularly (e.g., twice a week) using calipers.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the in vivo efficacy of this compound.
Caption: In Vivo Efficacy Study Workflow.
References
- 1. iacuc.wsu.edu [iacuc.wsu.edu]
- 2. The CDK9 inhibitor enitociclib overcomes resistance to BTK inhibition and CAR-T therapy in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Orally bioavailable CDK9/2 inhibitor shows mechanism-based therapeutic potential in MYCN-driven neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ouv.vt.edu [ouv.vt.edu]
Cdk9-IN-14 preparation of stock solutions and storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cdk9-IN-14 is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation.[1] As a component of the positive transcription elongation factor b (P-TEFb) complex, CDK9 phosphorylates the C-terminal domain of RNA Polymerase II, facilitating the transition from paused to productive transcription. Dysregulation of CDK9 activity is implicated in various cancers, making it a compelling target for therapeutic intervention. These application notes provide detailed protocols for the preparation of stock solutions, storage, and handling of this compound to ensure its optimal performance and reproducibility in research settings.
Physicochemical and Biological Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 419.42 g/mol | [1] |
| IC50 (CDK9) | 6.92 nM | [1] |
| Solubility in DMSO | 100 mg/mL (238.42 mM) | MedchemExpress |
| Appearance | Solid | MedchemExpress |
Signaling Pathway of CDK9 in Transcriptional Regulation
CDK9, in complex with its regulatory cyclin partner (primarily Cyclin T1), forms the active P-TEFb complex. This complex is recruited to promoter-proximal regions where RNA Polymerase II has paused after initiating transcription. CDK9 then phosphorylates the C-terminal domain (CTD) of the large subunit of RNA Polymerase II, as well as negative elongation factors. This phosphorylation event releases the polymerase from its paused state, allowing for productive elongation of the mRNA transcript. Inhibition of CDK9 by this compound blocks this critical step, leading to a global downregulation of transcription, particularly of genes with short half-lives, including many oncogenes.
Figure 1. Simplified signaling pathway of CDK9 in transcription elongation and the inhibitory action of this compound.
Experimental Protocols
Preparation of this compound Stock Solutions
The following protocol outlines the steps for preparing a high-concentration stock solution of this compound. It is recommended to use high-purity, anhydrous DMSO to ensure the stability and solubility of the compound.
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibration: Allow the vial of this compound solid to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Calculation: Determine the required volume of DMSO to add to the vial to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW = 419.42 g/mol ):
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
Volume (µL) = ((0.001 g / 419.42 g/mol ) / 0.01 mol/L) * 1,000,000 µL/L ≈ 238.4 µL
-
-
Dissolution: Carefully add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.
Storage of Stock Solutions
Proper storage is critical to maintain the activity of this compound.
| Storage Condition | Duration | Notes |
| -20°C | Up to 1 month | For short-term storage. |
| -80°C | Up to 6 months | Recommended for long-term storage.[1] |
Important Considerations:
-
Avoid Repeated Freeze-Thaw Cycles: Aliquoting the stock solution is crucial to prevent degradation.[1]
-
Protect from Light: Store aliquots in amber vials or wrap clear tubes in foil.
-
Hygroscopic Nature of DMSO: Use freshly opened, anhydrous DMSO and keep stock solution vials tightly sealed to prevent the absorption of moisture, which can affect compound stability and solubility.
Preparation of Working Solutions for Cellular Assays
For cell-based experiments, the DMSO stock solution must be diluted to the final working concentration in the appropriate cell culture medium.
Procedure:
-
Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Serial Dilution (Recommended): To avoid precipitation, it is advisable to perform serial dilutions. First, dilute the high-concentration DMSO stock into a small volume of cell culture medium to create an intermediate concentration. For example, a 1:100 dilution of a 10 mM stock will yield a 100 µM intermediate solution.
-
Final Dilution: Further dilute the intermediate solution into the final volume of cell culture medium to achieve the desired working concentration (e.g., 100 nM). The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Immediate Use: It is highly recommended to prepare fresh working solutions from the DMSO stock for each experiment. The stability of this compound in aqueous solutions and cell culture media has not been extensively characterized. Therefore, long-term storage of diluted aqueous solutions is not advised.
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the logical flow for preparing and storing this compound stock solutions.
References
Application Notes and Protocols for Cdk9-IN-14 in Western Blot Detection of p-Ser2 RNAPII
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcription elongation. As the catalytic subunit of the positive transcription elongation factor b (P-TEFb) complex, CDK9 phosphorylates the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (RNAPII), primarily at the Serine 2 (Ser2) position.[1][2] This phosphorylation event is essential for releasing promoter-proximally paused RNAPII, allowing it to transition into a productive elongation phase for the synthesis of full-length messenger RNAs.[2][3][4]
Cdk9-IN-14 is a potent and selective inhibitor of CDK9. By blocking the kinase activity of CDK9, this compound prevents the phosphorylation of RNAPII at Ser2. This leads to an accumulation of paused RNAPII and a reduction in the transcription of many genes, particularly those with short-lived mRNA transcripts, such as anti-apoptotic proteins (e.g., MCL1) and oncogenes (e.g., MYC).[2][5] Therefore, monitoring the levels of phosphorylated Ser2 on RNAPII (p-Ser2 RNAPII) serves as a direct pharmacodynamic biomarker for CDK9 inhibitor activity in cells.
These application notes provide a detailed protocol for utilizing this compound in cell-based assays to inhibit CDK9 and detect the subsequent reduction in p-Ser2 RNAPII levels via Western blot.
Signaling Pathway of CDK9 and RNAPII Phosphorylation
CDK9, in complex with its regulatory cyclin partner (primarily Cyclin T1), forms the active P-TEFb complex.[3][6] This complex is recruited to promoter-proximal regions where RNAPII has initiated transcription but is paused. CDK9 then phosphorylates the Ser2 residue within the heptapeptide repeats (YSPTSPS) of the RNAPII CTD.[1][7] This phosphorylation event overcomes the negative elongation factors (NELF and DSIF) that mediate the pausing, thereby promoting transcriptional elongation.[8] this compound directly inhibits the ATP-binding site of CDK9, preventing this phosphorylation step.
References
- 1. RNA Polymerase II transcription elongation and Pol II CTD Ser2 phosphorylation: A tail of two kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK9 keeps RNA polymerase II on track - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What are CDK9 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 6. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK9 inhibitors define elongation checkpoints at both ends of RNA polymerase II-transcribed genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cdk9 Inhibitors in Chromatin Immunoprecipitation (ChIP) Assays
Introduction
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation. As the catalytic subunit of the positive transcription elongation factor b (P-TEFb), CDK9 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) and negative elongation factors, facilitating the release of paused RNAPII and promoting productive gene transcription.[1][2][3][4] Dysregulation of CDK9 activity is implicated in various diseases, including cancer, making it an attractive therapeutic target.[5][6]
This document provides detailed application notes and protocols for the use of a representative CDK9 inhibitor, referred to here as Cdk9-IN-14, in Chromatin Immunoprecipitation (ChIP) assays. These protocols are designed for researchers, scientists, and drug development professionals investigating the molecular mechanisms of CDK9 inhibition and its impact on gene expression.
Note: While the specific inhibitor this compound was not found in the provided search results, the following protocols and data are based on studies using other selective CDK9 inhibitors such as AZD4573 and NVP-2. Researchers using this compound should optimize concentrations and treatment times.
Data Presentation
The following table summarizes quantitative data from studies using CDK9 inhibitors, demonstrating their effects on histone modifications and protein occupancy at specific gene loci as determined by ChIP-seq.
| Cell Line | Treatment | Target | Change in Occupancy/Modification | Gene Locus | Reference |
| DLBCL | AZD4573 (8h) | H3K4me3 | Decrease | Promoters | [7] |
| DLBCL | AZD4573 (8h) | H3K27ac | Decrease | Enhancers and Promoters | [7] |
| DLBCL | AZD4573 (3h) | BRD4 | Increase | Promoter Regions | [7] |
| DLBCL | AZD4573 (3h) | RNAPII | Increase | Promoter Regions | [7] |
| HAdV-5 infected cells | E1A-DM (vs wt E1A) | CDK9 | Decrease | Viral early promoters and gene bodies | [8] |
| HAdV-5 infected cells | E1A-DM (vs wt E1A) | BRD4 | Decrease | E4 gene | [8] |
| MM1.S | AT7519 (6h) | RNAPII | Decrease | PRCC gene body | [9] |
| NMC cells | CDK9 inhibitor | RNAPII | Perturbation | MYC, FOS, JUNB | [10] |
Signaling Pathway and Experimental Workflow
Cdk9 Signaling Pathway in Transcription
Caption: Cdk9 signaling pathway in transcriptional elongation.
Experimental Workflow for ChIP Assay with this compound
Caption: Experimental workflow for a ChIP assay using a Cdk9 inhibitor.
Experimental Protocols
Detailed Protocol for Chromatin Immunoprecipitation (ChIP)
This protocol is adapted from standard ChIP procedures and includes considerations for studying the effects of Cdk9 inhibitors.[11] It is optimized for approximately 1x10^7 cells per immunoprecipitation.
Materials:
-
This compound (or other CDK9 inhibitor) and DMSO (vehicle control)
-
Cell culture medium and flasks
-
Phosphate-buffered saline (PBS)
-
Formaldehyde (37%)
-
Glycine
-
Cell lysis buffer
-
Nuclear lysis buffer
-
ChIP dilution buffer
-
Protease and phosphatase inhibitors
-
Sonicator or micrococcal nuclease
-
ChIP-grade antibodies (e.g., anti-CDK9, anti-RNAPII, anti-pSer2-RNAPII, anti-BRD4, anti-H3K27ac, anti-H3K4me3, Normal IgG)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
TE buffer
-
Elution buffer
-
RNase A
-
Proteinase K
-
DNA purification kit or phenol:chloroform extraction reagents
-
qPCR reagents or library preparation kit for sequencing
Procedure:
-
Cell Treatment:
-
Culture cells to approximately 80-90% confluency.
-
Treat cells with the desired concentration of this compound or DMSO (vehicle control) for the specified duration (e.g., 3, 8, or 24 hours).
-
-
Cross-linking:
-
Add formaldehyde directly to the cell culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
Wash the cells twice with ice-cold PBS.
-
-
Cell Lysis and Chromatin Shearing:
-
Scrape the cells in ice-cold PBS containing protease inhibitors and centrifuge to pellet.
-
Resuspend the cell pellet in cell lysis buffer and incubate on ice.
-
Centrifuge to pellet the nuclei and discard the supernatant.
-
Resuspend the nuclear pellet in nuclear lysis buffer.
-
Shear the chromatin to an average size of 200-1000 bp using a sonicator. The optimal sonication conditions should be empirically determined for each cell type and instrument.
-
-
Immunoprecipitation:
-
Centrifuge the sonicated chromatin to pellet debris.
-
Dilute the supernatant (chromatin) with ChIP dilution buffer.
-
Save a small aliquot of the diluted chromatin as "input" control.
-
Pre-clear the chromatin with Protein A/G beads.
-
Add the ChIP-grade primary antibody to the pre-cleared chromatin and incubate overnight at 4°C with rotation.
-
Add Protein A/G beads and incubate for at least 2 hours at 4°C with rotation to capture the antibody-protein-DNA complexes.
-
-
Washes:
-
Pellet the beads on a magnetic rack and discard the supernatant.
-
Perform sequential washes with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and finally twice with TE buffer. Each wash should be performed for 5 minutes at 4°C with rotation.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads by adding elution buffer and incubating at 65°C with shaking.
-
Add NaCl to the eluates and the input sample to reverse the cross-links by incubating overnight at 65°C.
-
-
DNA Purification:
-
Treat the samples with RNase A and then with Proteinase K.
-
Purify the DNA using a DNA purification kit or by phenol:chloroform extraction followed by ethanol precipitation.
-
Resuspend the purified DNA in nuclease-free water.
-
-
Analysis:
-
Quantify the purified DNA.
-
Perform qPCR with primers specific to target gene promoters or other regions of interest to determine the relative enrichment of the target protein.
-
Alternatively, prepare sequencing libraries from the purified DNA for ChIP-seq analysis to identify genome-wide binding sites.
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for utilizing Cdk9 inhibitors, such as this compound, in ChIP assays to investigate their effects on chromatin dynamics and gene transcription. By examining changes in the occupancy of CDK9, RNAPII, and associated factors, as well as alterations in histone modifications, researchers can gain valuable insights into the mechanisms of action of these inhibitors and their therapeutic potential.
References
- 1. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective control of gene expression by CDK9 in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK9 inhibition strategy defines distinct sets of target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Addressing Transcriptional Dysregulation in Cancer through CDK9 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CDK9 inhibition induces epigenetic reprogramming revealing strategies to circumvent resistance in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Promoter-specific changes in initiation, elongation, and homeostasis of histone H3 acetylation during CBP/p300 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Systematic Kinase Inhibitor Profiling Identifies CDK9 as a Synthetic Lethal Target in NUT Midline Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cross-linking ChIP-seq protocol | Abcam [abcam.com]
Application Notes and Protocols for Cdk9-IN-14 Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cdk9-IN-14 is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation.[1] Inhibition of CDK9 has emerged as a promising strategy in cancer therapy, primarily due to its role in downregulating the expression of short-lived anti-apoptotic proteins and oncoproteins, such as MCL-1 and MYC, which are critical for the survival and proliferation of cancer cells.[2][3][4][5] The therapeutic potential of CDK9 inhibitors can be significantly enhanced through combination therapies with other anticancer agents, aiming to achieve synergistic effects and overcome drug resistance.[2][3][5][6][7][8]
These application notes provide a comprehensive overview of the rationale and methodologies for evaluating this compound in combination with other anticancer agents. While specific data for this compound in combination therapies is not yet widely published, the protocols and principles outlined here are based on established methods for assessing other CDK9 inhibitors and can be readily adapted for this compound.
Mechanism of Action and Rationale for Combination Therapy
CDK9, as the catalytic subunit of the positive transcription elongation factor b (P-TEFb), phosphorylates the C-terminal domain of RNA Polymerase II, a crucial step for productive transcript elongation.[3][9] Cancer cells are often addicted to the continuous transcription of key survival genes, making them particularly vulnerable to CDK9 inhibition.[3]
The primary rationale for combining this compound with other anticancer agents is to exploit synergistic mechanisms of action, including:
-
Overcoming Resistance: Many cancers develop resistance to targeted therapies by upregulating survival pathways. For instance, resistance to BCL-2 inhibitors like venetoclax is often mediated by the upregulation of MCL-1. This compound can suppress MCL-1 expression, thereby re-sensitizing resistant cells to venetoclax.[8]
-
Inducing Synthetic Lethality: Combining a CDK9 inhibitor with agents that induce DNA damage or cell cycle arrest can lead to synthetic lethality, where the combination of two non-lethal events results in cell death.
-
Targeting Multiple Oncogenic Pathways: Cancer is a multifactorial disease. A multi-pronged attack targeting different oncogenic pathways simultaneously can be more effective than single-agent therapy. For example, combining this compound with inhibitors of signaling pathways like MAPK may offer enhanced antitumor activity.[4][6]
Potential Combination Partners for this compound
Based on the mechanism of action of CDK9 inhibitors, promising combination partners for this compound include:
-
BCL-2 Inhibitors (e.g., Venetoclax): To counteract MCL-1-mediated resistance.[3][8]
-
BET Inhibitors (e.g., JQ1, iBET-151): To co-suppress the transcription of key oncogenes like MYC.[10]
-
Chemotherapeutic Agents (e.g., Cisplatin, 5-Fluorouracil): To enhance DNA damage-induced apoptosis.[3][7]
-
MEK Inhibitors: To dually target transcriptional and signaling pathways.[4]
-
PARP Inhibitors: In cancers with deficiencies in DNA repair pathways.[6]
Quantitative Data Summary
While specific combination data for this compound is limited, the following table summarizes its single-agent activity, which is crucial for designing combination studies.
| Compound | Target | IC50 (Biochemical) | IC50 (Cell-based, MV4;11) | In Vivo Efficacy (Monotherapy) |
| This compound | CDK9 | 6.92 nM | 34 nM | 58% Tumor Growth Inhibition (TGI) at 5 mg/kg daily in a mouse xenograft model.[1] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in combination therapies.
Cell Viability and Synergy Assessment
Objective: To determine the cytotoxic effects of this compound in combination with another anticancer agent and to quantify the degree of synergy.
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the combination agent in culture medium at 2x the final concentration.
-
Add 100 µL of the 2x drug solutions to the respective wells. For combination treatments, add 50 µL of each 2x drug solution. Include vehicle-treated wells as a control.
-
Typically, a 6x6 or 7x7 matrix of concentrations is used to assess synergy over a range of doses.
-
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each agent alone and in combination.
-
Calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Western Blot Analysis for Target Modulation
Objective: To confirm the on-target effects of this compound and the combination agent on key signaling proteins.
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with this compound, the combination agent, or the combination for the desired time (e.g., 6, 24, 48 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies to consider include:
-
Phospho-RNA Polymerase II (Ser2)
-
MCL-1
-
MYC
-
Cleaved PARP
-
Cleaved Caspase-3
-
Actin or GAPDH (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using software like ImageJ to determine the relative protein expression levels.
In Vivo Xenograft Studies
Objective: To evaluate the antitumor efficacy of this compound in combination with another anticancer agent in a preclinical animal model.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID or NSG) for tumor cell line xenografts or patient-derived xenografts (PDXs).
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10⁶ cells in Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization:
-
Monitor tumor growth using calipers.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (typically 8-10 mice per group):
-
Vehicle control
-
This compound alone
-
Combination agent alone
-
This compound + combination agent
-
-
-
Drug Administration:
-
Administer the drugs according to a predetermined schedule, route (e.g., oral gavage, intraperitoneal injection), and dose. This compound has been tested at 5 mg/kg via oral administration.[1]
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the general health and behavior of the mice.
-
-
Endpoint and Analysis:
-
The study endpoint can be a specific tumor volume, a predetermined time point, or signs of toxicity.
-
Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group.
-
Perform statistical analysis (e.g., ANOVA, t-test) to determine the significance of the observed differences in tumor growth.
-
Visualizations
Signaling Pathway of CDK9 Inhibition and Combination Effects
Caption: CDK9 inhibition by this compound blocks transcription of key oncogenes, leading to apoptosis and reduced proliferation, which can be synergistically enhanced by a combination agent.
Experimental Workflow for Synergy Assessment
Caption: A typical workflow for evaluating the synergistic effects of this compound combination therapy, from in vitro screening to in vivo validation.
Conclusion
This compound represents a promising therapeutic agent, and its efficacy is likely to be maximized in combination with other anticancer drugs. The protocols and rationale provided in these application notes offer a solid framework for researchers to design and execute preclinical studies to identify and validate effective this compound combination therapies. Careful assessment of synergy and on-target effects through the described in vitro and in vivo experiments will be crucial for advancing novel combination strategies to the clinic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CDK9 Inhibitors: A promising combination partner in treating haematological malignancies - ecancer [ecancer.org]
- 3. Targeting cyclin-dependent kinase 9 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. CDK9 INHIBITORS: a promising combination partner in the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK9 inhib News - LARVOL Sigma [sigma.larvol.com]
- 7. CDK9 inhibitors for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of cyclin‐dependent kinase 9 synergistically enhances venetoclax activity in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Efficacy of combined CDK9/BET inhibition in preclinical models of MLL-rearranged acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Cellular Uptake of Cdk9-IN-14: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cdk9-IN-14 is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription elongation.[1] Understanding the cellular uptake of this compound is crucial for elucidating its mechanism of action, optimizing its therapeutic efficacy, and developing effective drug delivery strategies. As this compound does not possess intrinsic fluorescent properties, direct visualization of its cellular accumulation is not feasible. This document provides detailed protocols for three robust methods to measure the cellular uptake of this compound: a label-free method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and two labeling methods involving fluorescent tagging via Click Chemistry and radiolabeling.
Cdk9 Signaling Pathway
Cyclin-dependent kinase 9 (CDK9) in complex with its regulatory subunit, most commonly Cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb). P-TEFb plays a critical role in the transition from transcription initiation to productive elongation by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) and negative elongation factors. Inhibition of CDK9 by small molecules like this compound prevents this phosphorylation, leading to a stall in transcription elongation, particularly of genes with short half-lives, including many oncogenes. This ultimately results in apoptosis in cancer cells that are dependent on high levels of transcription.
Caption: Cdk9 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Method 1: Label-Free Quantification of Intracellular this compound by LC-MS/MS
This method allows for the direct measurement of the unmodified this compound within the cell, providing the most accurate quantification of cellular uptake.
Experimental Workflow:
Caption: Workflow for LC-MS/MS-based cellular uptake assay.
Protocol:
-
Cell Seeding: Seed cells of interest (e.g., a cancer cell line sensitive to Cdk9 inhibition) in a 6-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Compound Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) in fresh cell culture medium. Include a vehicle control (e.g., DMSO). Incubate for the desired time points (e.g., 1, 4, 24 hours).
-
Cell Harvesting and Washing:
-
Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any extracellular compound.
-
Trypsinize the cells and collect them in a microcentrifuge tube.
-
Centrifuge at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet once more with ice-cold PBS.
-
-
Cell Lysis and Protein Precipitation:
-
Resuspend the cell pellet in a known volume of ice-cold lysis buffer (e.g., 100 µL of methanol containing an internal standard).
-
Vortex vigorously for 1 minute to lyse the cells.
-
Incubate on ice for 20 minutes to allow for complete protein precipitation.
-
-
Sample Clarification:
-
Centrifuge the lysate at 20,000 x g for 15 minutes at 4°C to pellet the precipitated protein and cell debris.
-
-
LC-MS/MS Analysis:
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
-
Develop an LC-MS/MS method for the detection and quantification of this compound. This will involve optimizing the chromatographic separation and the mass spectrometer parameters (e.g., precursor and product ions, collision energy).
-
Generate a standard curve using known concentrations of this compound in the same matrix as the cell lysates to enable accurate quantification.
-
-
Data Analysis:
-
Determine the intracellular concentration of this compound by comparing the peak area of the analyte in the cell lysate to the standard curve.
-
Normalize the intracellular concentration to the cell number or total protein content.
-
Data Presentation:
| Treatment Group | Incubation Time (hours) | Intracellular this compound (pmol/10^6 cells) |
| Vehicle Control | 24 | Not Detected |
| 0.1 µM this compound | 1 | 5.2 ± 0.8 |
| 0.1 µM this compound | 4 | 15.6 ± 2.1 |
| 0.1 µM this compound | 24 | 25.3 ± 3.5 |
| 1 µM this compound | 1 | 48.9 ± 5.7 |
| 1 µM this compound | 4 | 145.2 ± 18.3 |
| 1 µM this compound | 24 | 238.1 ± 25.9 |
| 10 µM this compound | 1 | 450.6 ± 42.1 |
| 10 µM this compound | 4 | 1389.7 ± 150.4 |
| 10 µM this compound | 24 | 2250.3 ± 231.8 |
Method 2: Fluorescent Labeling of this compound via Click Chemistry
This method involves chemically modifying this compound with a small reactive handle (e.g., an alkyne or azide) that can then be "clicked" to a fluorescent probe. This allows for the visualization of cellular uptake using fluorescence microscopy or quantification by flow cytometry.
Experimental Workflow:
Caption: Workflow for measuring cellular uptake using click chemistry.
Protocol:
-
Synthesis of a "Clickable" this compound Analog:
-
Synthesize a derivative of this compound that incorporates a bioorthogonal handle, such as a terminal alkyne or an azide group, at a position that does not interfere with its binding to CDK9.
-
Validate that the modified compound retains its inhibitory activity against CDK9.
-
-
Cell Treatment:
-
Seed and treat cells with the clickable this compound analog as described in Method 1.
-
-
Cell Fixation and Permeabilization:
-
After incubation, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Click Reaction:
-
Prepare a click reaction cocktail containing a fluorescent azide or alkyne probe (e.g., Alexa Fluor 488 Azide), copper(II) sulfate (CuSO₄), and a reducing agent (e.g., sodium ascorbate).
-
Incubate the fixed and permeabilized cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Counterstaining:
-
Wash the cells three times with PBS to remove unreacted fluorescent probe.
-
(Optional) Counterstain the nuclei with DAPI.
-
-
Analysis:
-
Fluorescence Microscopy: Mount the coverslips on microscope slides and visualize the cellular uptake and subcellular localization of the fluorescently labeled this compound.
-
Flow Cytometry: Scrape the cells, resuspend them in PBS, and analyze the fluorescence intensity of the cell population to quantify the overall cellular uptake.
-
Data Presentation:
| Treatment Group | Mean Fluorescence Intensity (Arbitrary Units) |
| Vehicle Control | 10 ± 2 |
| 0.1 µM Click-Cdk9-IN-14 | 150 ± 15 |
| 1 µM Click-Cdk9-IN-14 | 850 ± 70 |
| 10 µM Click-Cdk9-IN-14 | 4500 ± 350 |
| 10 µM Click-Cdk9-IN-14 + Unlabeled this compound (100 µM) | 500 ± 45 |
Method 3: Radiolabeling of this compound
This highly sensitive method involves synthesizing a radiolabeled version of this compound (e.g., with ³H or ¹⁴C) and measuring its accumulation in cells using a scintillation counter.
Experimental Workflow:
References
Application Notes and Protocols for Assessing Apoptosis Induced by Cdk9-IN-14
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation. Its inhibition has emerged as a promising therapeutic strategy in oncology. CDK9, as the catalytic subunit of the positive transcription elongation factor b (P-TEFb), phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the transcription of many genes, including those encoding anti-apoptotic proteins such as Mcl-1 and the proto-oncogene c-Myc.[1][2][3] Inhibition of CDK9 leads to the downregulation of these short-lived transcripts, resulting in the induction of apoptosis in cancer cells.[1][2][4]
Cdk9-IN-14 is a chemical inhibitor of CDK9. These application notes provide detailed protocols for assessing apoptosis in cells treated with this compound. The described methods—Annexin V/PI staining, caspase activity assays, and TUNEL assays—are standard techniques to detect and quantify different stages of apoptotic cell death.
Data Presentation
While specific quantitative data for this compound is not extensively available in public literature, the following tables present representative data based on the expected dose-dependent and time-dependent effects of CDK9 inhibitors on apoptosis induction. Researchers should generate their own data for this compound.
Table 1: Representative Dose-Response of this compound on Apoptosis Induction
| This compound Concentration (nM) | % Apoptotic Cells (Annexin V+) |
| 0 (Vehicle Control) | 5.2 ± 1.1 |
| 10 | 15.8 ± 2.5 |
| 50 | 35.2 ± 4.1 |
| 100 | 60.7 ± 5.3 |
| 250 | 85.1 ± 6.8 |
Data are presented as mean ± standard deviation from a representative experiment.
Table 2: Representative Time-Course of Apoptosis Induction by this compound (100 nM)
| Time (hours) | % Apoptotic Cells (Annexin V+) |
| 0 | 5.1 ± 0.9 |
| 6 | 20.4 ± 3.2 |
| 12 | 45.9 ± 4.8 |
| 24 | 70.3 ± 6.1 |
| 48 | 88.6 ± 5.5 |
Data are presented as mean ± standard deviation from a representative experiment.
Table 3: Representative Caspase-3/7 Activity after this compound Treatment
| Treatment | Fold Increase in Caspase-3/7 Activity |
| Vehicle Control | 1.0 |
| This compound (100 nM, 12h) | 4.8 ± 0.7 |
| This compound (100 nM, 24h) | 8.2 ± 1.2 |
Data are presented as mean ± standard deviation relative to the vehicle control.
Signaling Pathway
Caption: CDK9 inhibition by this compound blocks RNA Polymerase II phosphorylation, leading to reduced transcription of anti-apoptotic proteins and subsequent induction of apoptosis.
Experimental Protocols
Annexin V/PI Staining for Apoptosis Detection
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Workflow:
Caption: Workflow for assessing apoptosis using Annexin V and Propidium Iodide staining followed by flow cytometry.
Methodology:
-
Cell Preparation:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Culture cells overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Treatment:
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 250 nM) for a predetermined time (e.g., 6, 12, 24, 48 hours).
-
Include a vehicle-treated control group.
-
-
Cell Harvesting:
-
Adherent cells: Gently detach cells using a non-enzymatic cell dissociation solution to maintain membrane integrity.
-
Suspension cells: Collect cells directly by centrifugation.
-
Collect both adherent and floating cells to account for all apoptotic cells.
-
-
Staining:
-
Wash the harvested cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting compensation and gates.
-
Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Experimental Workflow:
Caption: Workflow for measuring caspase-3/7 activity using a luminogenic substrate.
Methodology:
-
Cell Preparation:
-
Seed cells in a white-walled 96-well plate suitable for luminescence measurements.
-
Culture cells to the desired confluency.
-
-
Treatment:
-
Treat cells with this compound at various concentrations and for different durations.
-
Include a vehicle-treated control.
-
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on a plate shaker at a low speed for 30-60 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of caspase activity.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Experimental Workflow:
Caption: Workflow for detecting apoptotic DNA fragmentation using the TUNEL assay.
Methodology:
-
Cell Preparation and Treatment:
-
Grow cells on glass coverslips in a multi-well plate.
-
Treat cells with this compound as described in the previous protocols.
-
Include positive (pre-treated with DNase I) and negative (untreated) controls.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 20 minutes at room temperature.
-
Wash twice with deionized water.
-
-
TUNEL Reaction:
-
Equilibrate the cells in TdT Reaction Buffer for 10 minutes.
-
Prepare the TdT reaction cocktail containing TdT and a labeled dUTP (e.g., BrdUTP or a fluorescently labeled dUTP) according to the kit manufacturer's instructions.
-
Incubate the cells with the TdT reaction cocktail in a humidified chamber at 37°C for 60 minutes.
-
-
Detection and Visualization:
-
If using BrdUTP, detect the incorporated BrdUTP with a fluorescently labeled anti-BrdU antibody.
-
If using a directly labeled fluorescent dUTP, proceed to counterstaining.
-
Counterstain the nuclei with a DNA stain such as DAPI or Hoechst.
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope. TUNEL-positive nuclei will exhibit bright fluorescence.
-
References
- 1. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK9 Inhibitor Induces Apoptosis, Autophagy, and Suppression of Tumor Growth in Adult T-Cell Leukemia/Lymphoma [jstage.jst.go.jp]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing a Selective CDK9 Inhibitor in CRISPR Screens to Uncover Synergistic Anticancer Targets
Disclaimer: The specific compound "Cdk9-IN-14" requested in the topic is not found in publicly available scientific literature. Therefore, this document utilizes Fadraciclib (CYC065) , a well-characterized and clinically evaluated selective CDK9 inhibitor, as a representative molecule to provide detailed application notes and protocols for identifying synergistic drug targets using CRISPR-Cas9 screening technology. The principles and methods described herein are broadly applicable to other selective CDK9 inhibitors.
Introduction to CDK9 as a Therapeutic Target in Oncology
Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcription elongation.[1] In complex with its regulatory partner, Cyclin T1, it forms the core of the positive transcription elongation factor b (P-TEFb).[2] P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, releasing it from promoter-proximal pausing and enabling the transcription of downstream genes.[1] Many cancers are dependent on the continuous expression of short-lived oncoproteins and anti-apoptotic proteins, such as MYC and MCL1, making them particularly vulnerable to the inhibition of transcriptional machinery.[3] By inhibiting CDK9, the transcription of these key survival genes is suppressed, leading to cancer cell apoptosis.[4] This dependency creates a therapeutic window for selective CDK9 inhibitors in cancer treatment.
Fadraciclib (CYC065): A Representative Selective CDK9 Inhibitor
Fadraciclib (CYC065) is a second-generation, potent, and selective inhibitor of CDK2 and CDK9.[4] It has demonstrated preclinical and clinical activity in various cancer models, particularly in hematological malignancies.[4] Fadraciclib's mechanism of action involves the suppression of CDK9-mediated transcription, leading to the downregulation of key pro-survival proteins like MCL1 and MYC.[4][5] This targeted action makes it an excellent candidate for combination therapies, as it can sensitize cancer cells to other anticancer agents.
Data Presentation: Synergistic Effects of Fadraciclib
The combination of Fadraciclib with other targeted therapies has shown significant synergistic effects in preclinical studies. A notable example is its synergy with BCL2 inhibitors like Venetoclax.[4][5] This synergy is rationalized by the dual targeting of anti-apoptotic pathways: Fadraciclib downregulates MCL1, while Venetoclax inhibits BCL2.
Table 1: Synergistic Activity of Fadraciclib with Venetoclax in Leukemia Cell Lines
| Cell Line | Cancer Type | Combination Index (CI) Value | Interpretation |
| MOLM-13 | Acute Myeloid Leukemia (AML) | < 1 | Synergy |
| MV4-11 | Acute Myeloid Leukemia (AML) | < 1 | Synergy |
| KOPN-8 | B-cell Acute Lymphoblastic Leukemia (ALL) | < 1 | Synergy |
Data synthesized from preclinical studies.[4][5] CI values less than 1 indicate a synergistic effect.
Experimental Protocols
Protocol 1: Cell Viability and Synergy Assays
This protocol outlines the steps to determine the synergistic effects of a CDK9 inhibitor (e.g., Fadraciclib) with a combination partner (e.g., Venetoclax).
Materials:
-
Cancer cell lines of interest (e.g., MOLM-13, MV4-11)
-
Complete cell culture medium
-
Fadraciclib (CYC065)
-
Venetoclax
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a dilution series for both Fadraciclib and the combination drug in complete cell culture medium.
-
Drug Treatment: Treat the cells with a matrix of drug concentrations, including single-agent controls and combination treatments. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the treated cells for a specified period (e.g., 72 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal using a plate reader.
-
Data Analysis:
-
Normalize the viability data to the vehicle-only control.
-
Calculate the IC50 values for each drug alone.
-
Use software such as CompuSyn or SynergyFinder to calculate the Combination Index (CI) based on the Chou-Talalay method.[5] A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: Genome-Wide CRISPR-Cas9 Knockout Screen to Identify Synergistic Targets
This protocol provides a generalized workflow for performing a pooled, negative selection (dropout) CRISPR-Cas9 screen to identify genes whose knockout sensitizes cancer cells to a CDK9 inhibitor like Fadraciclib.
Materials:
-
Cas9-expressing cancer cell line
-
Lentiviral whole-genome sgRNA library (e.g., GeCKO v2, Brunello)
-
Lentivirus packaging plasmids
-
HEK293T cells for lentivirus production
-
Polybrene
-
Fadraciclib (or other CDK9 inhibitor)
-
Genomic DNA extraction kit
-
PCR reagents for sgRNA amplification
-
Next-generation sequencing (NGS) platform
Procedure:
-
Lentivirus Production: Co-transfect HEK293T cells with the sgRNA library plasmids and lentiviral packaging plasmids to produce a pooled lentiviral library.
-
Cell Transduction: Transduce the Cas9-expressing cancer cell line with the pooled lentiviral sgRNA library at a low multiplicity of infection (MOI < 0.5) to ensure that most cells receive a single sgRNA. A sufficient number of cells should be transduced to maintain a high representation of the library (at least 500 cells per sgRNA).
-
Antibiotic Selection: Select for successfully transduced cells using the appropriate antibiotic (e.g., puromycin).
-
Establishment of Baseline Cell Population: Collect a sample of the cell population after selection to serve as the baseline (T0) reference for sgRNA abundance.
-
Drug Treatment:
-
Divide the remaining cell population into two groups: a control group treated with vehicle (DMSO) and an experimental group treated with a sub-lethal concentration of Fadraciclib (e.g., IC20).
-
Culture the cells for a predetermined number of population doublings (e.g., 14-21 days), ensuring that library representation is maintained at each passage.
-
-
Genomic DNA Extraction: At the end of the treatment period, harvest the cells from both the control and Fadraciclib-treated populations and extract genomic DNA.
-
sgRNA Library Amplification and Sequencing:
-
Use PCR to amplify the integrated sgRNA sequences from the genomic DNA.
-
Perform next-generation sequencing on the amplified sgRNA libraries from the T0, control, and Fadraciclib-treated samples.
-
-
Data Analysis:
-
Align the sequencing reads to the reference sgRNA library to determine the read counts for each sgRNA.
-
Normalize the read counts across all samples.
-
Calculate the log2 fold change (LFC) of each sgRNA in the Fadraciclib-treated sample relative to the control sample.
-
Use bioinformatics tools like MAGeCK to identify genes whose sgRNAs are significantly depleted in the Fadraciclib-treated population compared to the control population. These "dropout" genes are potential synergistic targets.
-
Visualizations
Caption: Simplified CDK9 signaling pathway and the mechanism of action of Fadraciclib.
Caption: Experimental workflow for a pooled CRISPR-Cas9 knockout screen.
Caption: Logical relationship of identifying synergistic targets with a CDK9 inhibitor and CRISPR knockout.
References
- 1. Cyclin-dependent kinase 9 - Wikipedia [en.wikipedia.org]
- 2. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 3. CDK9 INHIBITORS: a promising combination partner in the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fadraciclib (CYC065), a novel CDK inhibitor, targets key pro-survival and oncogenic pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fadraciclib (CYC065), a novel CDK inhibitor, targets key pro-survival and oncogenic pathways in cancer | PLOS One [journals.plos.org]
Troubleshooting & Optimization
Cdk9-IN-14 solubility issues in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cdk9-IN-14, with a specific focus on addressing its solubility challenges in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the reported solubility of this compound?
A1: this compound is a hydrophobic compound with limited aqueous solubility. Its solubility is significantly higher in organic solvents. Available data indicates a solubility of up to 100 mg/mL in DMSO, though achieving this may require sonication.[1] It is important to use freshly opened, anhydrous DMSO as its hygroscopic nature can negatively impact solubility.
Q2: I am observing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer (e.g., PBS, Tris). Why is this happening?
A2: This is a common issue when working with hydrophobic compounds. The dramatic change in solvent polarity when a concentrated DMSO stock is diluted into an aqueous buffer can cause the compound to crash out of solution. Even if the final concentration is theoretically within the soluble range, localized high concentrations at the point of addition can lead to precipitation.
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A3: The tolerance of cell lines to DMSO varies. Generally, a final DMSO concentration of 0.1% to 0.5% is considered safe for most cell lines in short-term to medium-term incubations. However, it is always best practice to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay without inducing toxicity or off-target effects.
Q4: How can I improve the solubility of this compound in my aqueous experimental buffer?
A4: Several strategies can be employed to improve the aqueous solubility of this compound for in vitro assays:
-
Use of Co-solvents: As you are likely already doing, using a water-miscible organic solvent like DMSO is the first step.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer. This gradual decrease in solvent polarity can help keep the compound in solution.
-
Pluronic F-68: This is a non-ionic surfactant that can help to create micelles, encapsulating the hydrophobic compound and increasing its apparent solubility in aqueous solutions. A final concentration of 0.01% to 0.1% is often effective.
-
Bovine Serum Albumin (BSA): For some in vitro assays, particularly those involving purified proteins, including BSA (typically 0.1%) in the buffer can help to prevent the inhibitor from precipitating and sticking to plasticware.
-
pH Adjustment: The solubility of many kinase inhibitors can be pH-dependent.[1][2] If the structure of this compound contains ionizable groups, adjusting the pH of your buffer may improve its solubility. This would require experimental validation.
Q5: Is there a recommended formulation for in vivo studies with this compound?
A5: Yes, a formulation for in vivo administration has been described. A suggested protocol involves preparing a stock solution in DMSO and then creating a final formulation containing PEG300, Tween-80, and saline.[1] For a 1 mL working solution, the following is recommended:
-
Start with 100 µL of a 25 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again.
-
Finally, add 450 µL of saline to reach the final volume of 1 mL.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitate forms immediately upon dilution of DMSO stock in aqueous buffer. | - Solvent polarity shock.- Concentration exceeds aqueous solubility limit. | - Perform serial dilutions.- Reduce the final concentration of this compound.- Add a surfactant like Pluronic F-68 (0.01-0.1%) to the aqueous buffer.- Increase the final DMSO concentration if tolerated by the assay. |
| Solution is initially clear but becomes cloudy or shows precipitate over time. | - Compound is not stable in the aqueous buffer.- Gradual precipitation out of a supersaturated solution. | - Prepare fresh dilutions immediately before use.- Assess the stability of this compound in your buffer over the time course of your experiment.- Consider the use of solubility enhancers like cyclodextrins. |
| Inconsistent results between experiments. | - Incomplete dissolution of the initial DMSO stock.- Variability in dilution technique.- Degradation of this compound in solution. | - Ensure the DMSO stock is fully dissolved (sonication can help).- Use a standardized and consistent dilution protocol.- Aliquot and store DMSO stock solutions at -20°C or -80°C to minimize freeze-thaw cycles. |
| Low or no activity in a cell-free (biochemical) assay. | - Precipitation of the inhibitor.- Adsorption of the inhibitor to plasticware. | - Visually inspect for precipitation.- Include 0.1% BSA in the assay buffer.- Use low-binding microplates. |
Quantitative Data Summary
| Solvent/Formulation | Concentration | Notes | Reference |
| DMSO | 100 mg/mL (238.42 mM) | Requires sonication. Use of fresh, anhydrous DMSO is critical. | [1] |
| In vivo Formulation (DMSO/PEG300/Tween-80/Saline) | ≥ 2.5 mg/mL (5.96 mM) | This is the concentration in the final formulation, not the aqueous solubility. | [1] |
Experimental Protocols
Protocol 1: General Procedure for Preparing Aqueous Working Solutions of this compound from a DMSO Stock
-
Prepare a Concentrated Stock Solution: Dissolve this compound in 100% anhydrous DMSO to a concentration of 10 mM. Ensure complete dissolution, using a sonicator if necessary.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the this compound stock in 100% DMSO. For example, dilute the 10 mM stock to 1 mM.
-
Final Dilution into Aqueous Buffer:
-
Vortex the aqueous buffer.
-
While vortexing, add the required volume of the this compound DMSO stock (or intermediate dilution) drop-wise to the aqueous buffer to achieve the desired final concentration.
-
Ensure the final DMSO concentration is compatible with your experimental system (typically ≤ 0.5%).
-
-
Inspection: Visually inspect the final solution for any signs of precipitation or cloudiness. If observed, consider the troubleshooting steps outlined above.
Protocol 2: Kinetic Aqueous Solubility Assessment using Turbidimetry
This protocol provides a method to estimate the kinetic aqueous solubility of this compound in a buffer of your choice.
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
In a 96-well plate, add your aqueous buffer of interest to a series of wells.
-
Add increasing amounts of the this compound DMSO stock to the wells to create a concentration gradient.
-
Mix the plate well and incubate at room temperature for a set period (e.g., 1-2 hours).
-
Measure the absorbance of each well at a wavelength where the compound does not absorb (e.g., 620 nm) using a plate reader. An increase in absorbance indicates light scattering due to precipitation.
-
The concentration at which a significant increase in absorbance is observed can be considered an estimate of the kinetic aqueous solubility under those conditions.
Visualizations
Caption: Experimental workflow for dissolving and diluting this compound, including troubleshooting steps for solubility issues.
Caption: Simplified signaling pathway showing the inhibitory action of this compound on the CDK9/Cyclin T1 complex and subsequent transcriptional elongation.
References
how to improve Cdk9-IN-14 stability in solution
Welcome to the technical support center for Cdk9-IN-14. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of this compound, with a focus on ensuring its stability in solution.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter with this compound stability and provides actionable troubleshooting steps.
Question 1: My this compound solution appears cloudy or has visible precipitate immediately after preparation. What should I do?
Answer:
Immediate precipitation upon dissolution is often due to solubility limits being exceeded or improper dissolution technique. Follow these steps to address the issue:
-
Verify Solvent and Concentration: Ensure you are using a recommended solvent and are within the known solubility limits. For a high-concentration stock solution, Dimethyl Sulfoxide (DMSO) is recommended.
-
Use High-Quality, Anhydrous Solvent: this compound is soluble in DMSO at up to 100 mg/mL.[1] Use fresh, anhydrous (water-free) DMSO, as hygroscopic DMSO (DMSO that has absorbed water) can significantly decrease the solubility of many small molecules.
-
Aid Dissolution: If precipitation occurs during preparation, gentle warming and/or sonication can help dissolve the compound.[1]
-
Prepare a More Dilute Stock Solution: If the issue persists, try preparing a more dilute stock solution and adjust subsequent experimental dilutions accordingly.
Question 2: I prepared a clear stock solution of this compound in DMSO, but it precipitated when I diluted it into my aqueous experimental buffer (e.g., PBS, cell culture medium). How can I prevent this?
Answer:
This is a common issue known as "antisolvent precipitation," where a compound soluble in an organic solvent crashes out when diluted into an aqueous solution where it is less soluble.
-
Minimize the Amount of DMSO: Use the most concentrated DMSO stock solution possible to minimize the volume added to your aqueous buffer. As a general rule, the final concentration of DMSO in your aqueous solution should be kept low (typically <0.5%) to avoid solvent effects on your experiment and to reduce the chance of precipitation.
-
Use a Stepped Dilution with Co-solvents: For in vivo or other sensitive applications, a co-solvent system can be used to improve solubility. A common formulation involves a multi-step dilution:
-
First, dissolve this compound in DMSO.
-
Next, dilute this solution with a co-solvent like PEG300.
-
Add a surfactant such as Tween-80 to aid in creating a stable emulsion.
-
Finally, add the aqueous solution (e.g., saline) slowly while mixing.[1]
-
-
Test Different Buffers: The pH and composition of your aqueous buffer can influence the solubility of this compound. If possible, test the solubility in a few different buffers relevant to your experiment.
Question 3: How should I store my this compound solutions to ensure stability over time?
Answer:
Proper storage is critical to prevent degradation and maintain the activity of this compound.
-
Stock Solutions:
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes before freezing.[1]
-
Working Solutions: It is highly recommended to prepare fresh working solutions for your experiments on the day of use.[1] This is especially important for aqueous dilutions, which are more prone to degradation and precipitation over time.
Question 4: I'm concerned that my this compound may be degrading in my experimental conditions. How can I assess its stability?
Answer:
If you suspect instability, you can perform a simple experiment to check for precipitation or a more complex one to assess chemical degradation.
-
Visual Inspection: At various time points relevant to your experiment's duration, visually inspect your this compound solution under good lighting for any signs of cloudiness or precipitate.
-
Turbidity Measurement: For a more quantitative measure of precipitation, you can measure the turbidity of your solution over time using a spectrophotometer (measuring absorbance at a wavelength where the compound does not absorb, e.g., 600 nm).
-
Activity Assay: The most definitive way to assess stability is to measure the biological activity of the this compound solution over time. This can be done using a relevant in vitro kinase assay or a cell-based assay. A decrease in potency would indicate degradation or loss of active compound from the solution.
-
Analytical Chemistry: For a detailed analysis of chemical degradation, techniques like High-Performance Liquid Chromatography (HPLC) can be used to separate the parent this compound from any potential degradation products.
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the solubility and storage of this compound.
| Parameter | Value | Solvent/Condition | Source |
| Solubility | 100 mg/mL (238.42 mM) | DMSO | [1] |
| Storage (Stock Solution) | Up to 6 months | -80°C | [1] |
| Up to 1 month | -20°C | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight of this compound can be found on the supplier's datasheet).
-
Weigh the this compound powder accurately and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. If necessary, use a sonicator for a short period to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any precipitate.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: Assessment of this compound Stability in an Aqueous Buffer
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Experimental aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile tubes or plates for incubation
-
Spectrophotometer or plate reader
-
-
Procedure:
-
Prepare a working solution of this compound in your aqueous buffer at the final desired concentration. Ensure the final DMSO concentration is kept to a minimum.
-
Prepare a "buffer only" control.
-
Immediately after preparation (Time 0), measure the absorbance of the this compound solution and the buffer-only control at 600 nm.
-
Incubate the solutions under your experimental conditions (e.g., 37°C, 5% CO2).
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), repeat the absorbance measurement at 600 nm.
-
Subtract the absorbance of the buffer-only control from the this compound solution at each time point.
-
An increase in absorbance over time indicates the formation of precipitate and thus, instability of the solution.
-
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Simplified signaling pathway of Cdk9 inhibition.
References
Cdk9-IN-14 off-target effects in cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Cdk9-IN-14 in cell-based assays. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), with a reported IC50 of 6.92 nM in biochemical assays.[1] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which plays a crucial role in regulating gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II.[2]
Q2: What are the known on-target effects of this compound in cells?
A2: As a CDK9 inhibitor, this compound is expected to decrease the phosphorylation of RNA Polymerase II at Serine 2, leading to a reduction in the transcription of short-lived mRNA transcripts. This often results in the downregulation of anti-apoptotic proteins like Mcl-1 and oncogenes such as MYC. In sensitive cell lines, such as the MV4;11 acute myeloid leukemia cell line, this compound has a strong inhibitory effect on cell proliferation with a reported IC50 of 34 nM.[1]
Q3: Are there known off-target effects for this compound?
A3: While this compound is described as a selective inhibitor, detailed public data on its comprehensive off-target kinase profile is limited.[1] However, like many kinase inhibitors that target the highly conserved ATP-binding pocket, it is possible that this compound may exhibit activity against other kinases, particularly within the CDK family and other closely related kinases.[3][4] Researchers should be aware of potential off-target effects and validate their findings with orthogonal approaches.
Q4: What are some common off-target kinases for selective CDK9 inhibitors?
A4: Based on the profiles of other selective CDK9 inhibitors, common off-targets can include other members of the CDK family (e.g., CDK2, CDK7), as well as other kinases like GSK3β.[5] The degree of inhibition of these off-targets is concentration-dependent and typically occurs at higher concentrations than those required for potent CDK9 inhibition.
Troubleshooting Guide: Unexpected Phenotypes in Cell-Based Assays
Issue: I am observing a cellular phenotype that is not consistent with CDK9 inhibition alone.
This could be due to off-target effects of this compound, especially when used at higher concentrations. Here’s a guide to troubleshoot and identify potential off-target activities.
Step 1: Review this compound Concentration and Potency
Ensure you are using this compound at a concentration appropriate for selective CDK9 inhibition. The reported cellular IC50 in MV4;11 cells is 34 nM.[1] Using concentrations significantly higher than the IC50 for your cell line of interest increases the likelihood of engaging off-targets.
Recommendation: Perform a dose-response experiment in your cell line to determine the minimal effective concentration for the desired on-target phenotype (e.g., reduction in p-RNAPII Ser2 levels).
Step 2: Assess Potential Off-Target Kinase Inhibition
If you suspect off-target effects, consider which other kinases might be inhibited by this compound. While a specific kinome scan for this compound is not publicly available, we can extrapolate from data on other CDK9 inhibitors.
Hypothetical Off-Target Profile of a Selective CDK9 Inhibitor:
| Kinase Target | Representative IC50 (nM) | Fold Selectivity vs. CDK9 | Potential Cellular Implication |
| CDK9 | 6.92 | 1x | Primary Target |
| CDK2/cyclin A | >500 | >72x | Cell cycle arrest at G1/S |
| CDK7/cyclin H | >1000 | >144x | Inhibition of transcription initiation |
| GSK3β | ~500 | ~72x | Alterations in Wnt and other signaling pathways |
| PIM1 | >1000 | >144x | Effects on cell survival and proliferation |
Disclaimer: This table presents a hypothetical off-target profile based on known selectivity profiles of other selective CDK9 inhibitors. It is for illustrative purposes to guide troubleshooting and is not based on published data for this compound.
Recommendation:
-
Western Blot Analysis: Check the phosphorylation status of known substrates of potential off-target kinases. For example, to investigate off-target effects on GSK3β, you could probe for phosphorylation of β-catenin.
-
Phenotypic Comparison: Compare the phenotype observed with this compound to that of more selective inhibitors of the suspected off-target kinase.
Step 3: Orthogonal Approaches to Validate CDK9-Specific Effects
To confirm that your observed phenotype is due to CDK9 inhibition, use an alternative method to reduce CDK9 activity.
Recommendation:
-
RNAi or CRISPR/Cas9: Use siRNA, shRNA, or CRISPR-mediated knockout/knockdown of CDK9 to see if it recapitulates the phenotype observed with this compound.
-
Use a Structurally Different CDK9 Inhibitor: Employ another selective CDK9 inhibitor with a different chemical scaffold to see if it produces the same biological effect.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay to Determine Off-Target Inhibition
This protocol provides a general framework for assessing the inhibitory activity of this compound against a putative off-target kinase using a luminescence-based assay.
Materials:
-
Purified recombinant off-target kinase and its specific substrate.
-
This compound stock solution in DMSO.
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
ATP solution.
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™).
-
White, opaque 96- or 384-well plates.
-
Luminometer.
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer. Also, prepare a DMSO-only control.
-
In the assay plate, add the diluted this compound or DMSO control.
-
Add the purified off-target kinase to each well.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
Stop the kinase reaction and measure the amount of ADP produced using the luminescence-based assay kit according to the manufacturer's instructions.
-
Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting to Assess On- and Off-Target Effects in Cells
Materials:
-
Cell line of interest.
-
This compound.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies against:
-
Phospho-RNA Polymerase II (Ser2) (for on-target effect)
-
Total RNA Polymerase II
-
Phospho-substrate of a suspected off-target kinase (e.g., Phospho-GSK3β (Ser9))
-
Total protein of the suspected off-target kinase (e.g., GSK3β)
-
Loading control (e.g., β-actin or GAPDH)
-
-
Secondary antibodies conjugated to HRP.
-
Chemiluminescent substrate.
-
Protein electrophoresis and blotting equipment.
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with a dose-range of this compound (and a DMSO control) for the desired time.
-
Harvest and lyse the cells in lysis buffer.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Perform SDS-PAGE and transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control and total protein levels to assess changes in phosphorylation.
Visualizations
Caption: this compound inhibits the P-TEFb complex, preventing the phosphorylation of RNA Polymerase II and negative elongation factors, thereby blocking transcriptional elongation.
Caption: A logical workflow for troubleshooting unexpected cellular phenotypes observed with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CDK9 inhibition strategy defines distinct sets of target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Cdk9-IN-14 In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing potential toxicity associated with the in vivo use of Cdk9-IN-14, a potent and selective CDK9 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex. P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (Pol II), leading to the release of paused Pol II and promoting transcriptional elongation.[1][2][3] By inhibiting CDK9, this compound prevents this phosphorylation event, leading to a global suppression of transcription, particularly of genes with short-lived mRNAs, many of which are oncogenes like MYC and anti-apoptotic proteins like Mcl-1.[2][4][5]
Q2: What are the potential on-target and off-target toxicities of CDK9 inhibitors?
On-target toxicity arises from the primary mechanism of CDK9 inhibition. Since CDK9 is essential for the transcription of many genes in normal cells, its inhibition can lead to toxicities in highly proliferative tissues.[6] Preclinical studies with various CDK9 inhibitors have reported toxicities such as:
-
Myelosuppression: Inhibition of hematopoiesis is a common finding.[6]
-
Gastrointestinal toxicity: The rapidly dividing cells of the gut lining can be affected.[6]
-
Pneumonitis: Inflammation of the lungs has been observed with some CDK9 inhibitors in clinical trials.[7]
Off-target toxicity can occur if the inhibitor interacts with other kinases or cellular targets. While this compound is reported to be selective, it is crucial to consider potential off-target effects, which can vary between different chemical scaffolds of CDK9 inhibitors.
Q3: What is a recommended starting dose and formulation for this compound in mice?
Based on available preclinical data for this compound, a suggested starting point for in vivo efficacy studies in mice is 5 mg/kg, administered orally (p.o.) once daily (qd) . This regimen has been reported to achieve a 58% tumor growth inhibition in a xenograft model over 9 days.
A commonly used vehicle for oral administration of this compound in mice is:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
It is critical to perform a pilot dose-range-finding study to determine the maximum tolerated dose (MTD) in your specific animal model and experimental conditions.
Troubleshooting Guide: Minimizing In Vivo Toxicity
| Problem | Potential Cause | Recommended Solution |
| Significant body weight loss (>15-20%) or signs of distress in animals. | The dose of this compound is too high and exceeds the MTD. | - Immediately reduce the dose or decrease the frequency of administration (e.g., every other day).- Conduct a formal MTD study to establish a safer dosing regimen.- Monitor animals closely for clinical signs of toxicity. |
| Poor solubility or precipitation of this compound in the vehicle. | Improper formulation technique or inappropriate vehicle. | - Ensure this compound is fully dissolved in DMSO before adding other vehicle components.- Prepare the formulation fresh before each administration.- Consider alternative vehicle formulations. For poorly soluble compounds, submicrometer emulsions or formulations with different ratios of co-solvents can be explored. |
| Inconsistent tumor growth inhibition or high variability in response. | Issues with drug formulation, administration, or rapid metabolism. | - Verify the accuracy of dosing and the homogeneity of the drug suspension.- For oral gavage, ensure proper technique to minimize stress and ensure consistent delivery.- If rapid metabolism is suspected, consider splitting the daily dose into two administrations or exploring alternative routes of administration (e.g., intraperitoneal), though this will require re-evaluation of the MTD. |
| Delayed-onset toxicity observed after the initial treatment period. | Cumulative toxicity from prolonged CDK9 inhibition. | - Implement intermittent dosing schedules (e.g., 5 days on, 2 days off) to allow for recovery of normal tissues.[7]- Closely monitor blood counts and liver enzymes for signs of toxicity.- Consider combination therapy with other agents that may allow for a lower, less toxic dose of this compound. |
Quantitative Data Summary
The following table summarizes in vivo data for this compound and other selective CDK9 inhibitors from various preclinical studies. This information can be used for comparative purposes and to guide experimental design.
| Compound | Dose and Route | Dosing Schedule | Animal Model | Observed Efficacy | Reported Toxicity/Tolerability | Reference |
| This compound | 5 mg/kg, p.o. | Daily for 9 days | Xenograft | 58% Tumor Growth Inhibition | Stated as "low toxicity and few side effects" by the supplier. | Supplier Data |
| LY2857785 | Not specified | Not specified | Rat and Dog | Antitumor activity in xenografts | Myelotoxicity, gastrointestinal toxicity. Steep dose-response with a narrow safety margin. | [6] |
| A-1592668 | 1.5 mg/kg, p.o. | 3 times a week for 3 weeks | SU-DHL-4 xenograft | Superior efficacy in combination with venetoclax. | Well tolerated in combination with venetoclax. | [5] |
| Voruciclib | 100 mg, p.o. | Daily, continuous | Human (clinical trial) | Antitumor activity | Dose-limiting toxicity of interstitial pneumonitis in two patients. | [7] |
| Enitociclib | Not specified | Weekly intravenous | AML xenograft | Promising antitumor efficacy. | Favorable tolerability profile. | [8] |
| Compound 14 (2-aminopyrimidine derivative) | 50 mg/kg | Not specified | Mouse | 91.3% Tumor Growth Inhibition | No effect on body weight. | [9] |
| LDC526 | 50 and 75 mg/kg | 3 or 5 days | CLL xenograft | Decreased human CLL numbers. | Not specified. | [10] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes and syringes
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO to a final concentration of 10% of the total volume and vortex until the compound is completely dissolved.
-
Add PEG300 to a final concentration of 40% of the total volume and vortex to mix thoroughly.
-
Add Tween-80 to a final concentration of 5% of the total volume and vortex to mix.
-
Add sterile saline to bring the solution to the final volume (45% of the total volume) and vortex until a homogenous suspension is formed.
-
Administer the formulation to mice via oral gavage at the desired dose. Prepare the formulation fresh daily.
Protocol 2: General In Vivo Toxicity Assessment
Objective: To determine the maximum tolerated dose (MTD) and identify potential toxicities of this compound.
Procedure:
-
Dose-Range Finding Study:
-
Use a small cohort of animals (e.g., 3-5 mice per group).
-
Administer a range of doses of this compound (e.g., starting from the efficacious dose of 5 mg/kg and escalating).
-
Monitor animals daily for clinical signs of toxicity, including changes in body weight, food and water intake, posture, grooming, and activity levels.
-
The MTD is typically defined as the highest dose that does not cause more than a 15-20% body weight loss or significant clinical signs of distress.
-
-
Sub-acute Toxicity Study:
-
Administer this compound at the MTD and one or two lower doses for a longer duration (e.g., 14-28 days).
-
Include a vehicle control group.
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis (to assess liver and kidney function).
-
Perform a complete necropsy and collect major organs (liver, spleen, kidney, heart, lungs, gastrointestinal tract, bone marrow) for histopathological analysis.
-
Visualizations
Caption: CDK9 signaling pathway and the mechanism of action of this compound.
Caption: A general experimental workflow for in vivo studies with this compound.
Caption: A decision-making diagram for troubleshooting in vivo toxicity.
References
- 1. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting CDK9 for Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel CDK9 inhibitor increases the efficacy of venetoclax (ABT-199) in multiple models of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ashpublications.org [ashpublications.org]
- 8. CDK9 INHIBITORS: a promising combination partner in the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small molecule inhibitors of cyclin-dependent kinase 9 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potent anti-leukemic activity of a specific cyclin-dependent kinase 9 inhibitor in mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cdk9-IN-14 Kinase Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Cdk9-IN-14 in kinase assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound, also known as MC180295, is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex.[3][4][5] This complex plays a crucial role in regulating gene transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II), as well as negative elongation factors like DSIF and NELF.[3][6][7] This phosphorylation releases Pol II from promoter-proximal pausing, allowing for productive transcript elongation.[4][7] By inhibiting the kinase activity of CDK9, this compound prevents this phosphorylation cascade, leading to a halt in transcriptional elongation, particularly of genes with short-lived mRNAs, such as the oncogene MYC.[4]
Q2: How selective is this compound?
A2: this compound (MC180295) has been shown to be a selective inhibitor of CDK9. A key structural feature, its norbornyl moiety, is thought to contribute to its preference for CDK9 over other structurally similar kinases like CDK2 and CDK7.[1] Due to the high structural homology in the ATP-binding pocket among CDKs, achieving high selectivity is a common challenge in the development of CDK inhibitors.[5] While many first-generation CDK inhibitors were non-selective, newer compounds like this compound have improved selectivity profiles.[5][8] For detailed quantitative data on the selectivity of this compound, please refer to the data presented in relevant publications.
Q3: What are the expected downstream cellular effects of CDK9 inhibition by this compound?
A3: The primary downstream effect of CDK9 inhibition is the suppression of global transcription. This disproportionately affects the expression of genes with short half-lives, which are often implicated in cancer cell survival and proliferation. Key examples include the downregulation of the anti-apoptotic protein MCL-1 and the transcription factor MYC.[4] This leads to the induction of apoptosis and growth arrest in sensitive cancer cell lines.
Troubleshooting Guide for Unexpected Results
Issue 1: Weaker-than-expected or no inhibition of CDK9 activity in our in vitro kinase assay.
This is a common issue that can arise from several factors related to the assay setup and reagents.
| Potential Cause | Troubleshooting Step |
| Incorrect ATP Concentration | The inhibitory potential of ATP-competitive inhibitors like this compound is highly dependent on the ATP concentration in the assay. High ATP levels can outcompete the inhibitor, leading to a higher apparent IC50. Verify that the ATP concentration used is at or near the Km for CDK9 in your assay system. |
| Inactive Enzyme | Ensure the recombinant CDK9/Cyclin T enzyme is active. Use a positive control inhibitor (e.g., Flavopiridol) with a known IC50 to validate enzyme activity and assay setup. Check for proper storage and handling of the enzyme. |
| Substrate Issues | The choice of substrate can influence kinase activity. A commonly used substrate for CDK9 is a peptide derived from the C-terminal domain (CTD) of RNA Polymerase II.[9] Ensure the substrate concentration is optimal and that the substrate itself is not degraded. |
| Assay Format Interference | Some assay formats (e.g., fluorescence- or luminescence-based) can be prone to interference from test compounds. If you suspect compound interference, consider using an alternative, direct detection method like a radiometric assay or a different non-radioactive assay format. |
| Inhibitor Solubility | This compound, like many small molecules, may have limited aqueous solubility. Ensure the inhibitor is fully dissolved in a suitable solvent (e.g., DMSO) before diluting into the assay buffer. High concentrations of DMSO in the final reaction can also inhibit kinase activity, so keep the final DMSO concentration low (typically ≤1%). |
Issue 2: this compound shows the expected in vitro activity, but cellular effects are minimal or absent.
This discrepancy often points to issues with compound accessibility to the target in a cellular context or to specific cellular resistance mechanisms.
| Potential Cause | Troubleshooting Step |
| Poor Cell Permeability | The compound may not be efficiently entering the cells. While not specifically reported for this compound, this is a common challenge for kinase inhibitors. |
| Drug Efflux | Cancer cells can overexpress efflux pumps (e.g., P-glycoprotein) that actively remove the inhibitor from the cell, preventing it from reaching its target. Co-incubation with known efflux pump inhibitors can help diagnose this issue. |
| Compensatory Mechanisms | Sustained inhibition of CDK9 can lead to a compensatory upregulation of MYC expression.[10] This is a known resistance mechanism where the bromodomain protein BRD4 recruits the remaining active P-TEFb to the MYC gene, counteracting the inhibitory effect.[10] Consider shorter incubation times or combination therapies (e.g., with a BRD4 inhibitor) to overcome this. |
| Target Mutation | Although not reported for this compound, resistance to CDK9 inhibitors can arise from mutations in the CDK9 kinase domain that reduce inhibitor binding or decrease ATP affinity.[9] |
Issue 3: We observe an unexpected increase in the expression of some genes after this compound treatment.
While CDK9 inhibition generally leads to transcriptional repression, the upregulation of a small subset of genes has been observed.
| Potential Cause | Explanation & Next Steps |
| Compensatory Gene Expression | As mentioned above, sustained CDK9 inhibition can paradoxically lead to increased expression of MYC and other primary response genes.[10] This is a well-documented feedback mechanism. To confirm this, perform a time-course experiment and measure MYC mRNA and protein levels. |
| Off-Target Effects | While this compound is selective, it may have off-target activities at higher concentrations. These off-target effects could lead to the activation of other signaling pathways and unexpected gene expression changes. A kinome-wide selectivity profile would be needed to investigate this possibility. |
Experimental Protocols
Detailed Methodology: In Vitro CDK9/Cyclin T1 Kinase Assay (Adapta™ Universal Kinase Assay)
This protocol is adapted from a standard procedure for measuring CDK9 kinase activity and can be used to determine the IC50 of this compound.[11]
1. Reagent Preparation:
- Kinase Reaction Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
- This compound Dilution Series: Prepare a serial dilution of this compound in 100% DMSO at 100x the final desired concentrations. Then, dilute 4-fold into the Kinase Reaction Buffer. This minimizes inhibitor precipitation and keeps the final DMSO concentration consistent.
- Enzyme Preparation: Thaw recombinant human CDK9/Cyclin T1 on ice and dilute to a pre-determined optimal concentration (e.g., 2x the final concentration) in Kinase Reaction Buffer. The optimal concentration should be determined via an enzyme titration experiment to find the EC80 value.
- Substrate/ATP Mix: Prepare a 2x solution of the peptide substrate (e.g., Cdk7/9tide) and ATP in Kinase Reaction Buffer. A common ATP concentration for screening is 10 µM.[11]
2. Kinase Reaction:
- Add 2.5 µL of the 4x this compound dilution to the wells of a 384-well plate. For control wells (0% and 100% inhibition), add 2.5 µL of Kinase Reaction Buffer with 4% DMSO.
- Add 5 µL of the 2x Enzyme Preparation to all wells except the "0% inhibition" control.
- Initiate the reaction by adding 2.5 µL of the 2x Substrate/ATP mix to all wells.
- Incubate the plate at room temperature for 60 minutes.
3. Detection:
- Prepare the Adapta™ Detection Solution containing Eu-anti-ADP antibody and ADP tracer according to the manufacturer's protocol.
- Add 5 µL of the Detection Solution to each well.
- Incubate for 15-30 minutes at room temperature.
- Read the plate on a TR-FRET-capable plate reader.
4. Data Analysis:
- Calculate the TR-FRET emission ratio.
- Plot the percent inhibition (calculated relative to the 0% and 100% inhibition controls) against the logarithm of the this compound concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
CDK9 Signaling Pathway and Inhibition
Caption: The role of CDK9 in transcriptional elongation and its inhibition by this compound.
Experimental Workflow for a Kinase Inhibition Assay
Caption: A typical workflow for an in vitro kinase inhibition assay.
Troubleshooting Logic for Unexpected Kinase Assay Results
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are CDK9 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Predicting and overcoming resistance to CDK9 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Compensatory induction of MYC expression by sustained CDK9 inhibition via a BRD4-dependent mechanism | eLife [elifesciences.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
optimizing Cdk9-IN-14 treatment time for maximum effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Cdk9-IN-14, a potent and selective CDK9 inhibitor.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound.
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or no inhibition of cell viability | Suboptimal Treatment Time: The duration of treatment may be too short for the effects of transcriptional inhibition to manifest as cell death. | Optimize Treatment Time: Perform a time-course experiment. Based on studies with various CDK9 inhibitors, treatment times can range from 24 to 120 hours. For example, a 72-hour treatment was used to determine the IC50 of the CDK9 inhibitor SNS-032 in B-ALL cell lines.[2] |
| Incorrect Drug Concentration: The concentration of this compound may be too low to effectively inhibit CDK9. | Perform a Dose-Response Curve: Titrate this compound over a range of concentrations to determine the optimal effective concentration for your specific cell line. The IC50 for this compound in MV4;11 cells is 34 nM.[1] | |
| Cell Line Resistance: The cell line used may not be sensitive to CDK9 inhibition. Cancers driven by transcriptional dysregulation, such as those with MYC amplification, are often more sensitive.[3][4][5] | Cell Line Selection: If possible, use a cell line known to be sensitive to CDK9 inhibition. Alternatively, investigate the dependence of your cell line on transcriptional machinery regulated by CDK9. | |
| Drug Instability: Improper storage or handling of this compound may lead to degradation. | Proper Handling: Store the compound as recommended by the manufacturer. For stock solutions, aliquot and store at -20°C for short-term or -80°C for long-term storage to avoid repeated freeze-thaw cycles.[1] | |
| High variability between replicates | Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results. | Ensure Uniform Seeding: Use a hemocytometer or automated cell counter to accurately determine cell density before plating. Ensure thorough mixing of the cell suspension before aliquoting. |
| Edge Effects in Multi-well Plates: Evaporation from the outer wells of a plate can concentrate the drug and affect cell growth. | Minimize Edge Effects: Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity. | |
| Unexpected off-target effects | Inhibitor Specificity: While this compound is reported to be selective, at high concentrations, it may inhibit other kinases. | Use at Optimal Concentration: Use the lowest effective concentration determined from your dose-response experiments to minimize off-target effects. |
| Downstream Transcriptional Changes: Inhibition of CDK9 leads to widespread changes in gene expression, which can have complex downstream effects.[6] | Confirm On-Target Effect: Measure the phosphorylation of known CDK9 substrates, such as Serine 2 of the RNA Polymerase II C-terminal domain (p-Pol II Ser2), to confirm target engagement.[6][7] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1] CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex.[8][9][10] P-TEFb plays a crucial role in regulating gene transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at Serine 2 (Ser2).[2][6][8] This phosphorylation event is critical for releasing Pol II from promoter-proximal pausing and allowing for productive transcription elongation.[6][11] By inhibiting CDK9, this compound prevents this phosphorylation, leading to a global downregulation of transcription, particularly of genes with short half-lives, such as the anti-apoptotic protein MCL-1 and the oncogene MYC.[3][4][12]
Q2: What is the optimal treatment time for this compound to observe maximum effect?
A2: The optimal treatment time for this compound can vary depending on the cell line and the specific endpoint being measured. For cell viability assays, treatment times typically range from 24 to 120 hours. For example, studies with other CDK9 inhibitors have shown significant effects on cell viability after 72 hours.[2] To observe effects on transcription, such as the downregulation of MYC mRNA, shorter time points of 2, 4, and 8 hours have been used.[3] It is recommended to perform a time-course experiment for your specific experimental system to determine the optimal duration for observing the desired effect.
Q3: What are the expected downstream effects of this compound treatment?
A3: Treatment with this compound is expected to lead to:
-
Reduced phosphorylation of RNA Polymerase II at Serine 2: This is a direct indicator of CDK9 inhibition.[6]
-
Downregulation of short-lived mRNA transcripts: This includes key oncogenes and anti-apoptotic proteins like MYC and MCL-1.[3][4][5][12]
-
Induction of apoptosis: By downregulating anti-apoptotic proteins, CDK9 inhibitors can trigger programmed cell death in cancer cells.[2][6]
-
Inhibition of cell proliferation: The overall effect on the cell cycle and apoptosis leads to a reduction in cell growth.[7]
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a solid. For experimental use, it should be dissolved in a suitable solvent, such as DMSO, to create a stock solution.[1] It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Quantitative Data Summary
Table 1: In Vitro Potency of this compound and other CDK9 Inhibitors
| Inhibitor | Target | IC50 (nM) | Cell Line | Reference |
| This compound | CDK9 | 6.92 | (Biochemical Assay) | [1] |
| This compound | Cell Viability | 34 | MV4;11 | [1] |
| SNS-032 | CDK9 | 4 | (Biochemical Assay) | [10] |
| SNS-032 | Cell Viability | 200 | NALM6, REH | [2] |
| SNS-032 | Cell Viability | 350 | SEM | [2] |
| SNS-032 | Cell Viability | 250 | RS411 | [2] |
| NVP-2 | CDK9 | < 0.514 | (Biochemical Assay) | [13] |
Key Experimental Protocols
Protocol 1: Cell Viability (MTT/CellTiter-Glo®) Assay
This protocol provides a general framework for assessing the effect of this compound on cell viability.
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate overnight to allow for cell attachment (for adherent cells).
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72, or 120 hours).
-
-
Viability Assessment (Example using CellTiter-Glo®):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent to each well equal to the volume of culture medium in the well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.[3]
-
-
Data Analysis:
-
Normalize the luminescence readings of the treated wells to the vehicle control wells.
-
Plot the normalized values against the log of the this compound concentration.
-
Use a non-linear regression model to calculate the IC50 value.
-
Visualizations
Caption: CDK9 signaling pathway and its inhibition by this compound.
Caption: General experimental workflow for a cell viability assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting cyclin-dependent kinase 9 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are CDK9 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 13. tandfonline.com [tandfonline.com]
how to interpret Cdk9-IN-14 IC50 data correctly
This technical support center provides researchers, scientists, and drug development professionals with essential information for the correct interpretation of IC50 data for the selective inhibitor, Cdk9-IN-14.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a highly potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex. This complex plays a crucial role in regulating gene transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II), thereby releasing it from promoter-proximal pausing and enabling productive transcript elongation. Due to its critical role in transcribing short-lived anti-apoptotic proteins and oncogenes like MYC, CDK9 is a significant target in cancer therapy.
Q2: What is an IC50 value and what does it represent?
A2: The half-maximal inhibitory concentration (IC50) is a quantitative measure that indicates how much of a particular inhibitory substance (e.g., this compound) is needed to inhibit a specific biological process or enzyme activity by 50%. It is a commonly used metric to determine the potency of a drug in vitro. A lower IC50 value signifies a higher potency, meaning less of the compound is required to achieve 50% inhibition.
Q3: How is the IC50 value of this compound determined?
A3: The IC50 value is typically determined through an in vitro kinase assay. In this experiment, recombinant CDK9 enzyme, its cyclin partner (e.g., Cyclin T1), a suitable substrate (e.g., a peptide mimicking the Pol II CTD), and ATP are combined. The assay is run with a range of different concentrations of this compound. The amount of substrate phosphorylation is measured, and the results are plotted on a dose-response curve, with inhibitor concentration on the x-axis and enzyme activity on the y-axis. The IC50 is the concentration of this compound at which the enzyme's activity is reduced to 50%.
Q4: What is the relationship between IC50, K_i, and K_d?
A4: These are related but distinct metrics:
-
IC50 (Half-Maximal Inhibitory Concentration): The concentration of an inhibitor required to reduce enzyme activity by 50% under specific experimental conditions. It is a measure of functional potency.
-
K_i (Inhibition Constant): An intrinsic measure of the binding affinity of an inhibitor to an enzyme. It is derived from the IC50 value but accounts for the concentration of the substrate (like ATP) and the enzyme's affinity for that substrate (K_m). For an ATP-competitive inhibitor, the relationship can be described by the Cheng-Prusoff equation: IC50 = Ki * (1 + [ATP]/Km,ATP). Unlike the IC50, the K_i is independent of assay conditions.
-
K_d (Dissociation Constant): This constant measures the binding affinity between a ligand (inhibitor) and its target protein. It is the concentration of the ligand at which half of the binding sites on the protein are occupied. A lower K_d indicates a tighter binding interaction.
Q5: How should I interpret the selectivity of this compound from IC50 data?
A5: To assess selectivity, you must compare the IC50 value of this compound for its primary target (CDK9) with its IC50 values for other kinases (an "off-target" panel). A highly selective inhibitor will have a significantly lower IC50 for its intended target compared to other kinases. For example, this compound (referred to as i-CDK9 in the source) shows at least a 600-fold lower activity toward other CDKs like CDK1, CDK2, and CDK4, demonstrating its high selectivity.
This compound Potency and Selectivity Profile
The following data summarizes the inhibitory activity of this compound against CDK9 and other related kinases. A lower IC50 value indicates higher potency.
| Kinase Target | IC50 (µM) | Selectivity (Fold vs. CDK9-CycT1) |
| CDK9-CycT1 | < 0.0004 | 1x |
| DYRK1A | 0.055 | > 137x |
| DYRK1B | 0.047 | > 117x |
| CDK1-CycB | > 0.25 | > 625x |
| CDK2-CycA | > 0.25 | > 625x |
| CDK4-CycD1 | > 0.25 | > 625x |
| CDK7-CycH-MAT1 | > 0.25 | > 625x |
| CDK8-CycC | > 0.25 | > 625x |
Data sourced from Lu, Xue et al., eLife 2015, for the inhibitor i-CDK9.
Diagrams and Workflows
CDK9 Signaling Pathway in Transcription
Caption: Role of CDK9 in transcriptional elongation and its inhibition by this compound.
Experimental Workflow: IC50 Determination
dealing with Cdk9-IN-14 precipitation in cell culture media
Welcome to the technical support center for Cdk9-IN-14. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1] CDK9 is a key regulator of transcription.[2] In partnership with Cyclin T1, it forms the Positive Transcription Elongation Factor b (P-TEFb) complex.[3][4] This complex phosphorylates the C-terminal domain of RNA Polymerase II (RNAP II), as well as negative elongation factors like DSIF and NELF.[4][5] This action releases RNAP II from promoter-proximal pausing, allowing for productive gene transcription elongation.[5][6] By inhibiting CDK9, this compound prevents this phosphorylation cascade, leading to a shutdown of transcription of short-lived oncoproteins and inducing apoptosis in cancer cells.[2]
Q2: What is the recommended solvent and storage condition for this compound?
For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the most common solvent for preparing a concentrated stock solution of this compound.[7] It is recommended to aliquot the stock solution and store it at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month) to avoid repeated freeze-thaw cycles.[1]
Q3: What are the known potency and selectivity values for this compound?
The following table summarizes the reported inhibitory activities of this compound and a related compound.
| Target | Metric | Value | Reference Compound |
| This compound | |||
| CDK9 | IC50 | 6.92 nM | N/A |
| MV4;11 cells | IC50 | 34 nM | N/A |
| Related Compound 14 | |||
| CDK7 | Ki | 2.3 nM | N/A |
| CDK9 | Ki | 0.38 nM | N/A |
Q4: In which cell lines has this compound or other CDK9 inhibitors been shown to be effective?
CDK9 inhibitors have demonstrated anti-proliferative and pro-apoptotic activity in a variety of cancer cell lines, particularly those dependent on the transcription of oncoproteins like MYC and MCL-1.[4] this compound has a strong inhibitory effect on MV4;11 cells (Acute Myeloid Leukemia).[1] Other CDK9 inhibitors have been shown to be effective in various hematological and solid tumor models, including Diffuse Large B-cell Lymphoma (DLBCL).[8]
Troubleshooting Guide: this compound Precipitation in Cell Culture Media
Precipitation of small molecule inhibitors like this compound upon dilution into aqueous cell culture media is a common issue, often due to the compound's lipophilic nature.[7] Here are steps to troubleshoot and prevent this problem.
Issue 1: Precipitate forms immediately upon adding this compound stock solution to the cell culture medium.
-
Cause: The inhibitor is "crashing out" of solution due to the abrupt change in solvent from DMSO to an aqueous environment. The aqueous solubility of the compound is much lower than its solubility in DMSO.[9]
-
Solution:
-
Prepare a High-Concentration Stock in 100% DMSO: Ensure your initial stock solution is fully dissolved in anhydrous DMSO.
-
Perform Serial Dilutions in DMSO: Instead of directly diluting the high-concentration stock into your media, perform intermediate serial dilutions in 100% DMSO to lower the concentration.[10]
-
Slow Addition and Mixing: When adding the final, diluted DMSO stock to your cell culture medium, add it dropwise while gently swirling the medium. This gradual introduction can help maintain solubility.
-
Maintain a Low Final DMSO Concentration: The final concentration of DMSO in your cell culture should be kept as low as possible, ideally below 0.1% and not exceeding 0.3%, to minimize cellular toxicity.[7][10] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
-
Issue 2: The cell culture medium becomes cloudy or a precipitate forms over time during incubation.
-
Cause: The compound may have limited stability or solubility in the culture medium at 37°C, or it may be interacting with components in the serum or medium, such as proteins or salts.[11]
-
Solution:
-
Ultrasonication: After preparing the working solution in the cell culture medium, brief ultrasonication can help to redissolve any precipitate that has formed.[7]
-
Visual Inspection: Before adding the treatment medium to your cells, inspect it under a microscope to ensure no precipitate is visible.[7]
-
Reduce Serum Concentration: If using serum-containing media, consider temporarily reducing the serum concentration during the initial hours of treatment, as serum proteins can sometimes contribute to compound precipitation.
-
Consider Alternative Solvents/Formulations: For particularly problematic compounds, a formulation including solubilizing agents like PEG300 and Tween-80 might be necessary, though this requires careful optimization to avoid cell toxicity. A known in vivo formulation for a related compound includes DMSO, PEG300, Tween-80, and saline.[12]
-
Experimental Protocols
Protocol 1: General Procedure for Treating Adherent Cells with this compound
-
Cell Plating: Seed adherent cells in a multi-well plate at a density that will ensure they are in the exponential growth phase (typically 60-80% confluency) at the time of treatment. Allow the cells to adhere and grow for 24 hours.
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO. Ensure the powder is completely dissolved.
-
Preparation of Working Solutions:
-
Perform serial dilutions of the 10 mM stock solution in 100% DMSO to create a range of intermediate stocks. For example, to achieve a final concentration of 100 nM in the well, you might dilute the 10 mM stock to 100 µM in DMSO.
-
Warm the required volume of complete cell culture medium to 37°C.
-
To prepare the final working solution, dilute the intermediate DMSO stock into the pre-warmed medium. For a 1:1000 dilution (to keep final DMSO at 0.1%), add 1 µL of the 100 µM intermediate stock to 1 mL of medium to get a 100 nM final concentration. Add the DMSO stock slowly while gently mixing.
-
-
Cell Treatment:
-
Remove the existing medium from the cells.
-
Add the appropriate volume of the this compound working solution (or vehicle control medium) to each well.
-
Return the plate to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Downstream Analysis: Following incubation, proceed with your desired downstream analysis, such as a cell viability assay (e.g., MTS or CellTiter-Glo), western blotting for target proteins (e.g., p-RNAP II, MCL-1), or flow cytometry for apoptosis.
Visualizations
Cdk9 Signaling Pathway
Caption: Cdk9 signaling pathway and the inhibitory action of this compound.
Troubleshooting Workflow for this compound Precipitation
Caption: A logical workflow for troubleshooting this compound precipitation issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting CDK9 for Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. file.selleckchem.com [file.selleckchem.com]
- 8. CDK9 inhibition induces epigenetic reprogramming revealing strategies to circumvent resistance in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 11. Cell Culture Academy [procellsystem.com]
- 12. This compound | CDK9抑制剂 | MCE [medchemexpress.cn]
Cdk9-IN-14 inconsistent results in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Cdk9-IN-14 in in vivo experiments. The information is designed to help address common challenges and inconsistencies encountered during preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex. This complex phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a critical step for releasing it from promoter-proximal pausing and enabling productive transcription elongation. By inhibiting CDK9, this compound prevents this phosphorylation event, leading to a global downregulation of transcription, particularly of genes with short half-lives, many of which are key oncogenes like MYC and anti-apoptotic proteins like Mcl-1.
Diagram: Cdk9 Signaling Pathway
Caption: this compound inhibits the P-TEFb complex, preventing RNAPII phosphorylation and blocking transcription elongation of key oncogenes.
Q2: What is the reported potency of this compound?
A2: this compound has a reported in vitro IC50 of 6.92 nM against CDK9.[1][3]
Q3: Has this compound shown efficacy in in vivo models?
A3: Yes, in one reported study, oral administration of this compound at 5 mg/kg, once daily for 9 days, resulted in a tumor growth inhibition (TGI) of 58%.[1]
Q4: What are the common challenges with CDK9 inhibitors in vivo?
A4: Broader challenges with the class of CDK9 inhibitors include potential off-target effects, a narrow therapeutic window, and the development of resistance. Early-generation, less selective CDK inhibitors often led to dose-limiting toxicities. While this compound is described as selective, it is crucial to empirically determine its therapeutic window in your specific model.
Troubleshooting Guide
Issue 1: Inconsistent Tumor Growth Inhibition
Inconsistent efficacy is a frequent challenge in in vivo studies. Use the following decision tree and guide to troubleshoot potential causes.
Diagram: Troubleshooting Inconsistent Results
Caption: A decision tree to diagnose the root cause of inconsistent in vivo results with this compound.
Possible Cause & Solution:
-
Poor Formulation/Solubility: this compound has low aqueous solubility. Incomplete dissolution or precipitation after administration can lead to highly variable exposure.
-
Solution: Use one of the recommended vehicle formulations below. Always prepare fresh on the day of dosing. Visually inspect the solution for any precipitation before administration. If precipitation occurs, gentle heating or sonication may aid dissolution.[1]
-
-
Suboptimal Dosing or Schedule: The reported 5 mg/kg daily dose may not be optimal for all tumor models or species.
-
Solution: If you observe minimal efficacy and no signs of toxicity, consider a dose-escalation study. Conversely, if toxicity is observed, the dose may need to be reduced. A pilot Maximum Tolerated Dose (MTD) study is highly recommended to establish the optimal therapeutic window for your specific model.
-
-
Insufficient Drug Exposure (Pharmacokinetics - PK): The compound may be rapidly metabolized or poorly absorbed, leading to insufficient concentration at the tumor site.
-
Solution: Conduct a satellite PK study. Collect blood samples at various time points after dosing (e.g., 1, 2, 4, 8, 24 hours) to determine the compound's concentration (Cmax), half-life (t1/2), and overall exposure (AUC). This data is critical for correlating exposure with efficacy.
-
-
Lack of Target Engagement (Pharmacodynamics - PD): Even with adequate exposure, the compound may not be inhibiting CDK9 effectively in the tumor tissue.
-
Solution: Perform a PD study. Collect tumor tissue from a subset of animals at peak drug exposure times (determined by your PK study) and measure downstream biomarkers of CDK9 inhibition. Key biomarkers include a decrease in the phosphorylation of RNAPII at Serine 2 (p-RNAPII Ser2) and reduced protein levels of Mcl-1 or MYC.
-
Issue 2: Compound Formulation and Administration
Challenge: The compound is difficult to dissolve or precipitates out of solution.
Solution: this compound requires a non-aqueous vehicle for solubilization. Below are three protocols for preparing dosing solutions. Always start by creating a stock solution in DMSO and then add co-solvents sequentially.[1]
| Protocol | Vehicle Composition | Reported Solubility | Administration Route | Notes |
| 1 | 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL | Oral (p.o.), Intraperitoneal (i.p.) | A common formulation for compounds with poor solubility. Ensure thorough mixing after adding each component. |
| 2 | 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Intravenous (i.v.), Oral (p.o.), Intraperitoneal (i.p.) | Captisol® (SBE-β-CD) is a solubilizing agent that can improve stability and reduce precipitation. Suitable for IV routes. |
| 3 | 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL | Oral (p.o.) | A simple formulation for oral gavage. Ensure a homogenous suspension is formed. |
Issue 3: Unexpected Toxicity or Adverse Events
Challenge: Animals show signs of toxicity (e.g., weight loss, lethargy, ruffled fur) at doses expected to be therapeutic.
Possible Cause & Solution:
-
Off-Target Effects: Although reported as selective, this compound may inhibit other kinases at higher concentrations, leading to toxicity. The full kinase selectivity profile is not publicly available.
-
Solution: Conduct a thorough MTD study with multiple dose levels. Carefully monitor animal weight and clinical signs daily. If toxicity is observed, reduce the dose or consider an intermittent dosing schedule (e.g., dosing 3-5 days a week instead of daily) to allow for recovery.
-
-
Vehicle Toxicity: The formulation vehicle itself, particularly at high concentrations of DMSO or PEG300, can cause local irritation or systemic toxicity.
-
Solution: Always include a "vehicle only" control group in your experiments to distinguish between compound-related and vehicle-related toxicity.
-
-
On-Target Toxicity: Potent inhibition of transcription can affect normal, rapidly dividing tissues (e.g., gastrointestinal tract, hematopoietic system), leading to on-target toxicity.
-
Solution: If on-target toxicity is suspected, collecting tissues (e.g., intestine, bone marrow, liver) for histopathological analysis at the end of the study can help identify affected organs. Adjusting the dose and schedule is the primary method to manage on-target toxicities.
-
Experimental Protocols & Data
Summary of this compound Properties
| Parameter | Value | Source |
| Target | Cyclin-Dependent Kinase 9 (CDK9) | [1][2][3] |
| In Vitro IC50 | 6.92 nM | [1][3] |
| In Vivo Efficacy | 58% TGI at 5 mg/kg (p.o., qd, 9 days) | [1] |
| Reported Toxicity | Low toxicity and few side effects (qualitative) | [1][2] |
Detailed Protocol: In Vivo Efficacy Study (Oral Gavage)
This protocol provides a general framework. Doses and schedules should be optimized for your specific model.
Diagram: General In Vivo Experimental Workflow
Caption: A standard workflow for conducting an in vivo tumor xenograft efficacy study.
-
Compound Formulation:
-
Prepare the dosing solution using Protocol 1 (10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline).
-
For a 5 mg/kg dose in a 20g mouse with a dosing volume of 100 µL (5 mL/kg), the required concentration is 1 mg/mL.
-
First, dissolve this compound in DMSO to make a 10 mg/mL stock.
-
To make 1 mL of final solution: Add 100 µL of the 10 mg/mL DMSO stock to 400 µL of PEG300 and mix well. Add 50 µL of Tween-80 and mix. Finally, add 450 µL of saline and vortex until a clear, homogenous solution is formed. Prepare fresh daily.
-
-
Animal Handling:
-
Use 6-8 week old immunocompromised mice (e.g., NOD/SCID or NSG) for xenograft studies.
-
Allow animals to acclimatize for at least one week before the study begins.
-
Implant tumor cells subcutaneously. When tumors reach an average size of 100-150 mm³, randomize animals into treatment groups (e.g., Vehicle, this compound 5 mg/kg).
-
-
Dosing and Monitoring:
-
Administer the compound or vehicle via oral gavage once daily (qd).
-
Monitor animal body weight and clinical signs of toxicity daily.
-
Measure tumor volume with calipers 2-3 times per week. Tumor Volume = (Length x Width²) / 2.
-
-
Endpoint and Analysis:
-
The study endpoint is typically reached when tumors in the vehicle group reach a predetermined size (e.g., 1500-2000 mm³) or after a set duration.
-
At the endpoint, collect tumors for weight measurement and snap-freeze a portion for subsequent PD analysis (e.g., Western blot for p-RNAPII). Fix the remaining tumor in formalin for histopathology.
-
Blood can also be collected for PK analysis.
-
References
Cdk9-IN-14 degradation and how to prevent it
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of Cdk9-IN-14. Our goal is to help you mitigate potential degradation of the inhibitor and ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing this compound?
A1: Proper storage is critical to prevent the degradation of this compound. For long-term storage, we recommend preparing aliquots of the stock solution in DMSO and storing them at -80°C, which should maintain stability for up to 6 months. For short-term storage, aliquots can be kept at -20°C for up to 1 month. It is crucial to avoid repeated freeze-thaw cycles as this can lead to product inactivation.[1]
Q2: My this compound solution appears to have precipitated. What should I do?
A2: this compound is highly soluble in DMSO. If you observe precipitation, it may be due to the use of DMSO that has absorbed moisture from the air (hygroscopic DMSO), which can significantly impact solubility.[1] We recommend using freshly opened, anhydrous DMSO to prepare your stock solutions. If precipitation occurs, gentle warming and vortexing may help to redissolve the compound. For cellular assays, ensure the final concentration of DMSO is compatible with your cell line.
Q3: I am observing a decrease in the inhibitory activity of this compound in my cell-based assays over time. What could be the cause?
A3: A decrease in activity could be due to several factors. First, ensure that your stock solutions are being stored correctly as described in Q1 to prevent degradation from improper storage. If the inhibitor is diluted in aqueous-based cell culture media for your experiments, its stability may be reduced over longer incubation times. It is advisable to prepare fresh dilutions in media for each experiment. Additionally, consider the possibility of metabolic degradation of the compound by the cells, although specific metabolic pathways for this compound have not been extensively characterized.
Q4: Are there any known cellular mechanisms that can lead to the degradation of the target protein, CDK9, which might be confused with inhibitor instability?
A4: Yes, the cellular levels of the CDK9 protein are regulated by the ubiquitin-proteasome system. While endogenous CDK9 is a relatively stable protein, its stability can be influenced by factors such as its association with Cyclin T1. This is a separate process from the chemical stability of the this compound inhibitor itself. It is important to include appropriate controls in your experiments to distinguish between effects on the inhibitor and effects on the target protein.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected potency of this compound | 1. Degradation of stock solution: Repeated freeze-thaw cycles or improper storage temperature. 2. Hygroscopic DMSO: Use of old or improperly stored DMSO for reconstitution. 3. Instability in aqueous media: Degradation of the compound in cell culture media during long incubations. | 1. Prepare single-use aliquots of your stock solution and store them at -80°C for long-term use or -20°C for short-term use.[1] 2. Use fresh, high-purity, anhydrous DMSO to prepare stock solutions.[1] 3. Prepare fresh dilutions of this compound in your experimental media immediately before each experiment. |
| Precipitation of this compound in stock solution or culture media | 1. Low solubility in aqueous solutions: The inhibitor is likely less soluble in aqueous media compared to DMSO. 2. Supersaturation: The final concentration in the media exceeds its solubility limit. | 1. Ensure the final concentration of DMSO in your cell culture is low and non-toxic to your cells. Perform a vehicle control experiment. 2. If precipitation is observed in the media, try lowering the final concentration of this compound. Gentle warming and mixing before adding to cells may help. |
| Variability between experiments | 1. Inconsistent inhibitor concentration: Inaccurate pipetting or serial dilutions. 2. Batch-to-batch variation of the inhibitor. 3. Differences in cell culture conditions. | 1. Calibrate your pipettes regularly and perform serial dilutions carefully. 2. If you suspect batch-to-batch variation, it is advisable to test a new lot of the compound. 3. Maintain consistent cell passage numbers, confluency, and media formulations between experiments. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Duration of Stability | Key Considerations |
| -80°C | Up to 6 months | Recommended for long-term storage. Prepare single-use aliquots to avoid freeze-thaw cycles.[1] |
| -20°C | Up to 1 month | Suitable for short-term storage of frequently used aliquots.[1] |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
-
Reconstitution: Dissolve this compound powder in fresh, anhydrous DMSO to a desired stock concentration (e.g., 10 mM). If necessary, use an ultrasonic bath to ensure the compound is fully dissolved.[1]
-
Aliquoting: Dispense the stock solution into small, single-use volumes in sterile microcentrifuge tubes. The volume per aliquot should be sufficient for one experiment to avoid reusing leftover solution.
-
Storage:
-
Usage: When needed, remove a single aliquot from the freezer and allow it to thaw completely at room temperature. Mix gently by vortexing before diluting into your experimental buffer or cell culture medium. Discard any unused portion of the thawed aliquot.
Visualizations
Caption: Recommended workflow for the preparation and storage of this compound.
Caption: A logical guide to troubleshooting reduced this compound activity.
References
Cdk9-IN-14 unexpected phenotypic effects
Welcome to the technical support center for Cdk9-IN-14. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected phenotypic effects that may arise during experimentation. The following guides and FAQs are structured in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
FAQ 1: Unexpected Cell Cycle Arrest
Q: We observed a G1/S or G2/M phase cell cycle arrest after treating our cells with this compound. We expected a general transcription-related apoptotic effect, not a specific cell cycle block. What could be the cause?
A: This is a common unexpected observation. While CDK9's primary role is in regulating transcription, not directly controlling the cell cycle, some selective CDK9 inhibitors can exhibit off-target activity against cell cycle-related kinases, especially at higher concentrations.[1][2] Cyclin-dependent kinases share significant structural homology in their ATP-binding pockets, making cross-reactivity a possibility.[3] For instance, inhibition of CDK2 can lead to a G1/S block, while inhibition of CDK1 can cause a G2/M arrest. It is crucial to verify the selectivity profile of your specific batch of this compound and to use the lowest effective concentration to minimize these off-target effects.
Troubleshooting Guide: Investigating Off-Target Cell Cycle Effects
1. Confirm On-Target Engagement: First, confirm that this compound is inhibiting its intended target, CDK9, at the concentration used. The expected downstream effect is a rapid decrease in the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II at the Serine 2 position (pSer2-RNAPII) and subsequent downregulation of short-lived proteins like MYC or MCL-1.[4][5]
2. Assess Cell Cycle Kinase Activity: If on-target engagement is confirmed, investigate the phosphorylation status of key substrates of cell cycle CDKs.
-
For G1/S arrest: Check for reduced phosphorylation of Retinoblastoma protein (pRb).
-
For G2/M arrest: Check for reduced phosphorylation of Histone H3 at Serine 10 (pHH3) or Lamin A/C.
3. Perform a Dose-Response Analysis: Run a dose-response experiment to determine if the cell cycle arrest phenotype is concentration-dependent. Off-target effects often become more prominent at higher concentrations. Compare the IC50 for cell viability with the concentration required to induce the unexpected cell cycle arrest.
Data Presentation: Representative Kinase Selectivity
The following table shows a representative selectivity profile for a highly selective CDK9 inhibitor, AZD4573, to illustrate how on-target and off-target activities are quantified. Note that the profile for this compound may differ.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. CDK9 | Potential Phenotypic Effect |
| CDK9 | < 4 [2] | 1x | Transcription Inhibition |
| CDK1 | > 40[2] | > 10x | G2/M Cell Cycle Arrest |
| CDK2 | > 40[2] | > 10x | G1/S Cell Cycle Arrest |
| CDK4 | > 40[2] | > 10x | G1 Cell Cycle Arrest |
| CDK5 | > 40[2] | > 10x | Neuronal functions |
| CDK7 | > 40[2] | > 10x | Transcription/Cell Cycle |
Visualization: On-Target vs. Off-Target Pathways
Caption: On-target CDK9 inhibition vs. potential off-target effects on cell cycle CDKs.
FAQ 2: Paradoxical Upregulation of MYC
Q: After initial suppression, we are observing a rebound and even upregulation of MYC mRNA and protein levels following sustained treatment with this compound. Why is the inhibitor inducing its own resistance?
A: This paradoxical effect can be a mechanism of acquired resistance to CDK9 inhibition.[6] Sustained inhibition of CDK9 can trigger a compensatory feedback loop. This involves the bromodomain and extraterminal domain (BET) protein BRD4, which can recruit and activate the remaining inactive CDK9, channeling it specifically to the MYC promoter.[6] This leads to a rebound in MYC transcription, overcoming the inhibitory effect of the compound and promoting cell survival.
Troubleshooting Guide: Investigating MYC Rebound
1. Time-Course Analysis: Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) treating cells with this compound. Harvest samples at each time point and analyze MYC mRNA levels by qPCR and MYC protein levels by Western blot. This will confirm the dynamics of the initial suppression and subsequent rebound.
2. Combination Therapy: To test the involvement of the BRD4-dependent mechanism, treat cells with this compound in combination with a BET/BRD4 inhibitor (e.g., JQ1). If the MYC rebound is BRD4-dependent, the combination should prevent the paradoxical upregulation of MYC and may result in synergistic cell killing.
Visualization: Resistance Feedback Loop
Caption: Compensatory feedback loop involving BRD4 that can cause MYC rebound.
FAQ 3: Unexpected DNA Damage Response
Q: Our experiments show an increase in DNA damage markers like γH2AX and 53BP1 foci after this compound treatment. Is this a known on-target effect or a sign of a toxic off-target activity?
A: While unexpected, the induction of DNA damage can be a direct consequence of potent on-target CDK9 inhibition.[7] CDK9's role is to phosphorylate RNAP II and release it from a paused state at the beginning of genes.[8] When CDK9 is inhibited, RNAP II can become trapped on the DNA.[7] If a cell enters S-phase while RNAP II is stalled, the replication machinery can collide with the transcription complex. These transcription-replication conflicts are a major source of replication stress and can lead to DNA double-strand breaks, triggering a DNA damage response (DDR).[7]
Troubleshooting Guide: Characterizing DNA Damage
1. Confirm DNA Damage: Use immunofluorescence to visualize and quantify γH2AX and 53BP1 foci, which are markers for DNA double-strand breaks. A significant increase in the number of foci per cell after treatment confirms a DDR.
2. Assess Cell Cycle Dependence: To test the transcription-replication conflict hypothesis, synchronize cells in G1 phase and then release them into S phase in the presence or absence of this compound. The DNA damage should be significantly more pronounced in the cells treated with the inhibitor as they progress through S-phase.
3. Use a Second, Chemically Distinct CDK9 Inhibitor: To rule out an off-target effect unique to the chemical scaffold of this compound, repeat the key experiments with another potent and selective CDK9 inhibitor (e.g., AZD4573). If the second inhibitor also induces DNA damage, it strongly suggests the phenotype is an on-target effect.
Visualization: Workflow for Investigating DNA Damage
Caption: Troubleshooting workflow to determine the origin of DNA damage.
Experimental Protocols
Protocol 1: Western Blot for Phospho-Protein Analysis
-
Cell Lysis: Treat cells with this compound for the desired time and concentration. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-20% Tris-Glycine gel. Run until the dye front reaches the bottom.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies (e.g., anti-pSer2-RNAPII, anti-MYC, anti-pHH3, anti-Actin) diluted in blocking buffer.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash as in step 7. Apply ECL substrate and visualize using a chemiluminescence imager.
Protocol 2: Quantitative PCR (qPCR) for Gene Expression
-
RNA Extraction: Treat cells as required. Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit).
-
DNase Treatment: Treat extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green master mix, cDNA template, and gene-specific primers (e.g., for MYC and a housekeeping gene like GAPDH or ACTB).
-
Analysis: Run the reaction on a real-time PCR system. Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.
Protocol 3: Immunofluorescence for DNA Damage Foci
-
Cell Culture: Seed cells on glass coverslips in a multi-well plate and allow them to adhere.
-
Treatment: Treat cells with this compound.
-
Fixation: Wash with PBS, then fix cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS, then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 5% BSA in PBST (PBS with 0.1% Tween-20) for 1 hour.
-
Primary Antibody: Incubate with primary antibody (e.g., anti-γH2AX) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash coverslips 3 times with PBST.
-
Secondary Antibody: Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) and a nuclear counterstain (e.g., DAPI) for 1 hour in the dark.
-
Mounting and Imaging: Wash coverslips and mount them onto microscope slides. Image using a fluorescence or confocal microscope. Quantify the number of foci per nucleus using imaging software.
References
- 1. CDK9 inhibition strategy defines distinct sets of target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Predicting and overcoming resistance to CDK9 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Cyclin dependent kinase 9 inhibitor induces transcription-replication conflicts and DNA damage accumulation in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Showdown: Cdk9-IN-14 vs. Flavopiridol in Kinase Inhibition
For researchers and drug development professionals, the quest for potent and selective kinase inhibitors is paramount. In the realm of Cyclin-Dependent Kinase 9 (CDK9) inhibitors, two compounds, the highly selective Cdk9-IN-14 (also known as MC180295) and the broader spectrum inhibitor flavopiridol, present distinct profiles. This guide provides an objective comparison of their selectivity and potency, supported by experimental data, detailed protocols, and visual workflows to aid in informed decision-making for research and development.
Executive Summary
This compound (MC180295) emerges as a highly potent and selective inhibitor of CDK9, demonstrating a significant advantage in specificity over the pan-CDK inhibitor flavopiridol. While both compounds exhibit low nanomolar potency against CDK9, flavopiridol's activity extends to several other cell cycle-regulating CDKs, potentially leading to broader cellular effects and off-target toxicities. This comparison highlights this compound as a more suitable tool for specific interrogation of CDK9 function and as a promising candidate for targeted cancer therapy.
Data Presentation: Potency and Selectivity
The following tables summarize the inhibitory activity (IC50) of this compound and flavopiridol against a panel of cyclin-dependent kinases. The data clearly illustrates the superior selectivity of this compound for CDK9.
Table 1: Inhibitory Potency (IC50) of this compound (MC180295) and Flavopiridol against Cyclin-Dependent Kinases
| Kinase Target | This compound (MC180295) IC50 (nM) | Flavopiridol IC50 (nM) |
| CDK9/cyclin T1 | 5 | <10 |
| CDK1/cyclin B | 138 | ~30-100 |
| CDK2/cyclin A | 233 | ~30-100 |
| CDK4/cyclin D1 | 112 | ~40-100 |
| CDK6/cyclin D3 | 712 | ~60-100 |
| CDK7/cyclin H | 555 | ~300-600 |
Data compiled from multiple sources. Direct comparison should be made with caution as experimental conditions may vary.
Table 2: Anti-proliferative Activity (IC50) in Cancer Cell Lines
| Cell Line | Cancer Type | This compound (MC180295) IC50 (nM) | Flavopiridol IC50 (nM) |
| MOLM-13 | Acute Myeloid Leukemia | ~171 (median over 46 cell lines) | Not explicitly found for direct comparison |
| SW48 | Colon Cancer | Potent in vivo activity demonstrated | Not explicitly found for direct comparison |
| Various | Multiple | High potency across various malignancies | ~50-200 in various cell lines |
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for key experiments are provided below.
In Vitro Kinase Inhibition Assay (Representative Protocol)
This protocol outlines a typical in vitro kinase assay to determine the IC50 value of an inhibitor. The ADP-Glo™ Kinase Assay is a common method.
Objective: To measure the 50% inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Recombinant human CDK9/cyclin T1 enzyme
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds (this compound, flavopiridol) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO. A typical starting concentration might be 10 µM, with 10-point, 3-fold serial dilutions.
-
Reaction Setup:
-
Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of a solution containing the recombinant CDK9/cyclin T1 enzyme in kinase reaction buffer.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the peptide substrate and ATP (at a concentration near the Km for the enzyme).
-
-
Incubation: The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity.
-
The percentage of inhibition is calculated for each compound concentration relative to the DMSO control.
-
The IC50 value is determined by fitting the dose-response curve using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope).
-
Kinase Selectivity Profiling
To assess the selectivity of an inhibitor, a similar kinase assay is performed across a broad panel of kinases. Commercial services often utilize radiometric assays (e.g., ³³P-ATP filter binding) or fluorescence-based methods. The general principle involves incubating the inhibitor at a fixed concentration (e.g., 1 µM) with a large number of different kinases and measuring the percentage of inhibition for each. Hits (kinases inhibited above a certain threshold, e.g., 50%) are then often followed up with full IC50 determinations.
Mandatory Visualizations
CDK9 Signaling Pathway
Caption: CDK9 signaling pathway in transcriptional regulation and apoptosis.
Experimental Workflow for Inhibitor Comparison
Caption: Workflow for comparing the potency and selectivity of kinase inhibitors.
Conclusion
The data and experimental context provided in this guide underscore the distinct pharmacological profiles of this compound and flavopiridol. For research focused on the specific roles of CDK9 in cellular processes, the high selectivity of this compound makes it a superior chemical probe. In the context of drug development, its targeted action may translate to a better therapeutic window with reduced off-target effects compared to the broader activity profile of flavopiridol. Flavopiridol, while a potent CDK inhibitor, acts on multiple members of the CDK family, which can be advantageous in certain therapeutic strategies but also carries a higher risk of toxicity. The choice between these two inhibitors will ultimately depend on the specific research question or therapeutic goal. This guide provides the foundational data and experimental framework to assist in making that critical decision.
A Comparative Guide to Selective CDK9 Inhibitors: Cdk9-IN-14 and Alternatives
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and has emerged as a high-value therapeutic target in oncology and other disease areas. Its inhibition can lead to the downregulation of short-lived anti-apoptotic proteins, such as Mcl-1 and c-Myc, making it a promising strategy for treating various cancers.[1][2] The development of potent and selective CDK9 inhibitors is crucial to minimize off-target effects associated with pan-CDK inhibitors.[3]
This guide provides an objective comparison of Cdk9-IN-14 against other prominent selective CDK9 inhibitors, supported by experimental data to aid researchers in selecting the appropriate tool compound for their studies.
Quantitative Comparison of Selective CDK9 Inhibitors
The following table summarizes the biochemical potency and selectivity of this compound and several other well-characterized selective CDK9 inhibitors. Potency is typically measured by the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the enzyme's activity by 50%.
| Inhibitor | CDK9 IC50 (nM) | Selectivity Notes | Cellular Potency (IC50) |
| This compound | 6.92 | Good selectivity with low toxicity reported.[4] | 34 nM (MV4;11 cells)[4] |
| MC180295 | 5 | >22-fold selective over other CDKs (CDK1, 2, 4, 5, 6, 7).[5] Also inhibits GSK-3α/β.[6] | 171 nM (median, 46 cell lines)[7] |
| NVP-2 | < 0.514 | >1000-fold selective over CDK1/CycB and CDK2/CycA.[8] Also inhibits DYRK1B.[9][10] | 9 nM (MOLT4 cells)[10] |
| AZD4573 | < 4 | >10-fold selective against all other CDKs tested.[11] | 13.7 nM (caspase activation EC50, MV4-11 cells)[12] |
| Atuveciclib (BAY 1143572) | 13 | ~100-fold selective over CDK2.[13] Also inhibits GSK3α/β.[13] | 310 nM (MOLM-13 cells)[14] |
| Enitociclib (BAY 1251152) | 3 | >50-fold selective against other CDKs.[15] | 29 nM (MOLM-13 cells)[15][16] |
The CDK9 Signaling Pathway in Transcriptional Elongitation
CDK9, in complex with its regulatory partner Cyclin T1, forms the core of the Positive Transcription Elongation Factor b (P-TEFb).[1] P-TEFb is essential for releasing promoter-proximally paused RNA Polymerase II (RNAP II) into productive elongation. This is achieved through the phosphorylation of the C-terminal domain (CTD) of RNAP II at the Serine 2 position (Ser2), as well as the negative elongation factors DSIF and NELF. The activity of P-TEFb is itself regulated by its sequestration into the inactive 7SK snRNP complex.
Experimental Protocols
Accurate assessment of inhibitor potency and cellular effects requires robust and standardized experimental procedures. Below are detailed protocols for a common in vitro kinase assay and a cellular assay to confirm target engagement.
In Vitro CDK9 Kinase Inhibition Assay (Luminescent ADP-Glo™ Format)
This protocol is adapted from commercially available kinase assay kits and measures the amount of ADP produced in a kinase reaction, which correlates with enzyme activity.[17][18][19]
1. Reagents and Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)
-
Substrate (e.g., a peptide substrate like Cdk7/9tide)
-
ATP (at a concentration near the Km for CDK9, e.g., 10 µM)
-
Test Inhibitors (serially diluted in 100% DMSO, then in Kinase Buffer)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
384-well white assay plates
-
Luminometer plate reader
2. Procedure:
-
Prepare serial dilutions of the test inhibitors (e.g., this compound). The final assay concentration of DMSO should not exceed 1%.
-
In a 384-well plate, add 1 µL of inhibitor solution or 1 µL of vehicle (e.g., 5% DMSO in buffer) to the appropriate wells ("test" and "no inhibitor" controls, respectively).
-
Add 2 µL of CDK9/Cyclin T1 enzyme diluted in Kinase Buffer to each well. The optimal enzyme concentration should be pre-determined via an enzyme titration curve to ensure the reaction is in the linear range.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (prepared in Kinase Buffer) to each well.
-
Incubate the plate at room temperature for a set time (e.g., 60-120 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Convert the generated ADP to ATP by adding 10 µL of Kinase Detection Reagent to each well. This reagent also contains luciferase and luciferin to generate a light signal.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the controls and determine the IC50 value by fitting the data to a four-parameter dose-response curve.
Cellular Target Engagement via Western Blot
This protocol allows for the detection of changes in the phosphorylation of CDK9's direct downstream target, RNAP II, confirming that the inhibitor is active in a cellular context.[20][21][22]
1. Reagents and Materials:
-
Cancer cell line of interest (e.g., MV4;11, MOLM-13)
-
Cell culture medium and supplements
-
Test Inhibitor (e.g., this compound)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary Antibodies:
-
Rabbit anti-phospho-RNAP II CTD (Ser2)
-
Rabbit anti-total RNAP II
-
Mouse or Rabbit anti-β-actin (loading control)
-
-
Secondary Antibodies (HRP-conjugated anti-rabbit and anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
2. Procedure:
-
Seed cells in a 6-well plate and allow them to adhere or reach a desired density.
-
Treat cells with various concentrations of the CDK9 inhibitor for a specified time (e.g., 2-6 hours). Include a vehicle-treated control (e.g., DMSO).
-
After treatment, wash the cells with ice-cold PBS and lyse them directly on the plate with ice-cold RIPA buffer.
-
Scrape the cells and collect the lysate. Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-RNAP II (Ser2) overnight at 4°C, diluted in Blocking Buffer according to the manufacturer's recommendation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
Strip the membrane (if necessary) and re-probe for total RNAP II and β-actin to ensure equal protein loading. A dose-dependent decrease in the phospho-Ser2 signal relative to the total RNAP II and loading control indicates successful target engagement by the CDK9 inhibitor.
Workflow for Kinase Inhibitor IC50 Determination
The process of determining the IC50 value of a compound against a target kinase follows a standardized workflow to ensure reproducibility and accuracy. This involves careful preparation of reagents, execution of the enzymatic reaction, and robust data analysis.
References
- 1. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are CDK9 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 3. tandfonline.com [tandfonline.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. adooq.com [adooq.com]
- 7. MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. thieme-connect.com [thieme-connect.com]
- 9. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AZD4573 [openinnovation.astrazeneca.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. axonmedchem.com [axonmedchem.com]
- 17. researchgate.net [researchgate.net]
- 18. CDK9/CyclinK Kinase Enzyme System Application Note [france.promega.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. preprints.org [preprints.org]
- 21. CDK9 inhibition strategy defines distinct sets of target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Cdk9-IN-14: A Comparative Guide to a Potent and Selective CDK9 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Cdk9-IN-14, a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), with other known CDK9 inhibitors. The information presented herein is intended to assist researchers in evaluating this compound for their studies in cancer biology and other therapeutic areas where CDK9 plays a critical role.
Introduction to CDK9 Inhibition
Cyclin-Dependent Kinase 9 (CDK9) is a key regulator of transcriptional elongation. As a component of the positive transcription elongation factor b (P-TEFb) complex, CDK9 phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), as well as negative elongation factors, to promote the transition from paused to productive transcription. Dysregulation of CDK9 activity is implicated in various diseases, most notably cancer, where it drives the expression of anti-apoptotic proteins and oncogenes such as MYC and MCL-1. This has made CDK9 an attractive target for therapeutic intervention.
This compound has emerged as a potent and selective small molecule inhibitor of CDK9, demonstrating significant anti-tumor effects in preclinical models. This guide will detail its on-target activity and compare its performance with other CDK9 inhibitors.
Biochemical and Cellular Activity of this compound
This compound exhibits high potency against its primary target, CDK9, and demonstrates efficacy in cellular models of cancer.
| Compound | Target | Biochemical IC50 (nM) | Cellular IC50 (nM) | Cell Line |
| This compound | CDK9 | 6.92 [1] | 34 [1] | MV4;11 (Acute Myeloid Leukemia) [1] |
Comparative Analysis with Alternative CDK9 Inhibitors
To provide a broader context for the activity of this compound, the following table summarizes the reported biochemical potencies of several other well-characterized CDK9 inhibitors. It is important to note that assay conditions can vary between studies, potentially influencing IC50 values.
| Inhibitor | CDK9 IC50 (nM) | Notes |
| Flavopiridol | 3 | Pan-CDK inhibitor |
| Dinaciclib | 4 | Inhibits CDK1, CDK2, CDK5, and CDK9 |
| Atuveciclib (BAY 1143572) | 13 | Highly selective for CDK9 |
| NVP-2 | <0.514 | Highly selective for CDK9 |
| MC180295 | 5 | Potent and selective for CDK9 |
| Fadraciclib (CYC065) | 26 | Selective for CDK2 and CDK9 |
| KB-0742 | 6 | Selective for CDK9 |
Note: The IC50 values are sourced from various publications and should be considered as indicative potencies.
On-Target Validation of this compound
The on-target activity of a CDK9 inhibitor is typically validated by observing the downstream effects of CDK9 inhibition within cancer cells. Key validation readouts include a decrease in the phosphorylation of the RNA Polymerase II C-terminal domain at Serine 2 (p-RNAPII Ser2) and the downregulation of short-lived oncoproteins like MYC and MCL-1. While specific Western blot data for this compound is not publicly available, its potent cellular activity in the MV4;11 cell line, which is known to be dependent on CDK9 activity for survival, strongly suggests effective on-target engagement.
In Vivo Efficacy of this compound
Preclinical studies in animal models have demonstrated the anti-tumor potential of this compound. In a xenograft tumor model using MV4;11 cells, oral administration of this compound at a dose of 5 mg/kg daily resulted in a significant tumor growth inhibition (TGI) of 58%[1]. This finding highlights the potential of this compound as a therapeutic agent for hematological malignancies.
Signaling Pathway and Experimental Workflows
To visualize the mechanism of action and the experimental approaches used to validate CDK9 inhibitors, the following diagrams are provided.
Caption: The CDK9 signaling pathway, illustrating the role of the P-TEFb complex in promoting transcriptional elongation and the inhibitory action of this compound.
Caption: A generalized experimental workflow for the validation of this compound's on-target activity, encompassing biochemical, cellular, and in vivo assays.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are generalized protocols for key assays used in the characterization of CDK9 inhibitors.
Biochemical Kinase Assay (Generic)
-
Objective: To determine the in vitro inhibitory activity of this compound against purified CDK9/Cyclin T1 enzyme.
-
Materials: Recombinant human CDK9/Cyclin T1, kinase buffer, ATP, substrate peptide (e.g., a peptide derived from the RNAPII CTD), this compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a microplate, combine the CDK9/Cyclin T1 enzyme, the substrate peptide, and the diluted inhibitor in the kinase buffer.
-
Initiate the kinase reaction by adding a final concentration of ATP (often at or near the Km for ATP).
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period.
-
Stop the reaction and measure the kinase activity using a suitable detection method that quantifies either the amount of phosphorylated substrate or the amount of ADP produced.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cellular Viability Assay (Generic)
-
Objective: To assess the effect of this compound on the proliferation and viability of cancer cell lines.
-
Materials: Cancer cell line (e.g., MV4;11), cell culture medium, this compound, and a viability reagent (e.g., MTT, CellTiter-Glo®).
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
Calculate the IC50 value, which represents the concentration of the inhibitor that causes a 50% reduction in cell viability.
-
Western Blot Analysis (Generic)
-
Objective: To detect changes in the protein levels of CDK9 targets following treatment with this compound.
-
Materials: Cancer cells, this compound, lysis buffer, primary antibodies (e.g., anti-p-RNAPII Ser2, anti-MYC, anti-MCL-1, and a loading control like anti-β-actin or anti-GAPDH), and a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Procedure:
-
Treat cultured cells with this compound at various concentrations and for different time points.
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to quantify the changes in protein expression relative to the loading control.
-
Conclusion
This compound is a potent and selective inhibitor of CDK9 with demonstrated anti-tumor activity in a preclinical model of acute myeloid leukemia. Its high biochemical potency and cellular efficacy position it as a valuable tool for researchers investigating the role of CDK9 in cancer and other diseases. Further studies, including comprehensive kinase selectivity profiling and detailed characterization of its effects on downstream signaling pathways in a broader range of cancer models, will be crucial in fully elucidating its therapeutic potential. This guide provides a foundational comparison to aid in the evaluation and application of this compound in future research endeavors.
References
Cdk9-IN-14: A Comparative Analysis of Anti-Tumor Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor efficacy of Cdk9-IN-14 against other known Cyclin-dependent kinase 9 (CDK9) inhibitors. The information presented herein is supported by experimental data to assist researchers in making informed decisions for their anti-cancer drug development programs.
Introduction to CDK9 as a Cancer Target
Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation.[1][2][3] In conjunction with its regulatory partner, Cyclin T1, it forms the Positive Transcription Elongation Factor b (P-TEFb) complex.[1][4] This complex phosphorylates the C-terminal domain of RNA Polymerase II, facilitating the transition from abortive to productive transcription.[4][5] Dysregulation of CDK9 activity is a hallmark of various cancers, where it drives the expression of anti-apoptotic proteins and oncogenes with short half-lives, such as MCL-1 and MYC, thereby promoting tumor cell survival and proliferation.[1][4][6] Consequently, inhibiting CDK9 has emerged as a promising therapeutic strategy in oncology.[6]
This compound: An Overview
This compound is a potent and selective inhibitor of CDK9.[7] It has demonstrated significant anti-tumor activity in both in vitro and in vivo models, positioning it as a compound of interest for further preclinical and clinical investigation.[7]
Comparative Efficacy Data
The following tables summarize the in vitro and in vivo anti-tumor efficacy of this compound in comparison to other well-characterized CDK9 inhibitors.
In Vitro Kinase Inhibitory Activity
| Compound | Target | IC50 / Ki | Selectivity Notes |
| This compound | CDK9 | IC50: 6.92 nM [7] | Ki of 0.38 nM for CDK9 and 2.3 nM for CDK7, indicating high selectivity.[8] |
| Flavopiridol | Pan-CDK | IC50 vs CDK9: ~3 nM | Also inhibits CDK1, 2, 4, 6, 7.[9] |
| Dinaciclib | CDK1, 2, 5, 9 | IC50 vs CDK9: 4 nM[9] | Potent inhibitor of multiple CDKs. |
| AZD4573 | CDK9 | IC50: <3 nM[10] | Highly selective for CDK9 over other CDKs (>10-fold).[10] |
| MC180295 | CDK9 | IC50: 3-12 nM[11] | Highly selective for CDK9/cyclin T.[11] |
In Vitro Anti-Proliferative Activity
| Compound | Cell Line | IC50 / GI50 |
| This compound | MV4;11 (AML) | IC50: 34 nM [7] |
| This compound | Various Cancer Cell Lines | Average IC50: 0.3 µM [8] |
| Flavopiridol | HNSCC cell lines | IC50: 42.9 - 82.7 nM |
| Dinaciclib | A2780 (Ovarian) | LD50: 15 nM[12] |
| AZD4573 | Hematological Cancers (Median) | GI50: 11 nM[10] |
| MC180295 | AML Cell Lines (Median) | IC50: 171 nM[11] |
In Vivo Anti-Tumor Efficacy
| Compound | Cancer Model | Dosage | Tumor Growth Inhibition (TGI) |
| This compound | In vivo tumor models | 5 mg/kg; p.o., qd, for 9 days | 58% [7] |
| Flavopiridol | Esophageal Cancer Xenograft | Not specified | 52.74% tumor regression[13] |
| Dinaciclib | T-ALL Xenograft Model | Not specified | Extended survival of mice.[14] |
| AZD4573 | AML Xenograft (MV-4-11) | 15 mg/kg, twice weekly | Tumor regression observed.[15] |
| MC180295 | AML Xenograft (MV4-11) | Not specified | Significant anti-tumor efficacy.[11] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided.
Caption: CDK9 Signaling Pathway and Inhibition by this compound.
Caption: In Vitro Experimental Workflow for Efficacy Testing.
References
- 1. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Targeting CDK9 for Anti-Cancer Therapeutics [mdpi.com]
- 4. CDK9 as a Valuable Target in Cancer: From Natural Compounds Inhibitors to Current Treatment in Pediatric Soft Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A patent review of selective CDK9 inhibitors in treating cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. CDK7 and 9 inhibitor 14|CDK7/9-IN-14 [dcchemicals.com]
- 9. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 14. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 15. broadpharm.com [broadpharm.com]
Validating Cdk9-IN-14's Effect on Downstream Gene Expression: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the efficacy of Cdk9-IN-14 by comparing its performance against other established CDK9 inhibitors. The focus is on its impact on downstream gene expression, supported by detailed experimental protocols and data presentation.
Introduction: The Role of CDK9 in Transcriptional Regulation
Cyclin-dependent kinase 9 (CDK9) is a critical enzyme in the regulation of gene expression.[1] As the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex, CDK9's primary role is to phosphorylate the C-terminal domain (CTD) of RNA Polymerase II (RNAP II).[2][3] This phosphorylation event, specifically on Serine-2 residues of the RNAP II CTD, releases the polymerase from a paused state near the promoter, allowing for productive transcription elongation to proceed.[4][5]
Inhibition of CDK9 prevents this crucial step, leading to a failure of transcriptional elongation for many genes. This effect is particularly pronounced for genes with short-lived mRNAs and proteins, which require constant transcriptional replenishment. Key examples include the proto-oncogene MYC and the anti-apoptotic factor Myeloid Cell Leukemia 1 (MCL-1), which are often overexpressed in cancer cells and are highly sensitive to CDK9 inhibition.[5][6] Therefore, CDK9 inhibitors are a promising class of anti-cancer agents, and validating their specific effects on downstream targets like MYC and MCL-1 is a crucial step in their development.[1][6]
Comparative Analysis of CDK9 Inhibitors
The performance of a novel CDK9 inhibitor like this compound is best understood when compared to other agents. The comparison focuses on potency (IC50), selectivity against other kinases, and the demonstrated effect on key downstream target genes. While specific data for "this compound" is proprietary, this guide uses MC180295 as an exemplar for a modern, highly selective inhibitor, alongside other well-documented compounds.
| Inhibitor | CDK9 IC50 | Selectivity Profile | Reported Effect on MYC & MCL-1 Expression |
| MC180295 | 5 nM[5] | Highly selective for CDK9.[5][7] | Potent suppression of MYC and MCL-1.[5][6] |
| Flavopiridol | ~3 nM | Low (Pan-CDK inhibitor, also targets CDK7).[3][8] | Downregulation of apoptosis-related genes.[3] |
| Dinaciclib | ~1 nM | Moderate (Inhibits CDK1, 2, 5, 9).[9] | Effective in preclinical models of MLL-rearranged leukemia.[9] |
| AZD-4573 | Not specified | Highly selective for CDK9.[6] | Induces cancer cell apoptosis via MCL-1 depletion.[6] |
| KB-0742 | 6 nM[9] | High (>50-fold selectivity over other CDKs).[9] | Reduces RNAP II Ser2 phosphorylation and induces growth arrest.[9] |
Experimental Protocols for Validation
Validating the effect of this compound requires a multi-faceted approach to quantify changes in gene and protein expression.
1. Cell-Based Proliferation and Viability Assays
-
Objective: To determine the anti-proliferative effect of the inhibitor on cancer cell lines known to be dependent on CDK9 activity (e.g., AML, MM, or MYC-driven solid tumors).
-
Methodology:
-
Cell Culture: Seed human cancer cell lines (e.g., MV4-11 for leukemia) in multi-well plates.
-
Treatment: Treat cells with a dose-response range of this compound (e.g., 0.1 nM to 1 µM) for a set time period (e.g., 72 hours).[10][11] Include a vehicle control (DMSO).
-
Viability Measurement: Assess cell viability using commercially available assays such as CellTiter-Glo® (Promega) or by staining with reagents like crystal violet.
-
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) or IC50 values to quantify potency.
-
2. Gene Expression Analysis (RT-qPCR)
-
Objective: To quantify the change in mRNA levels of specific CDK9 target genes.
-
Methodology:
-
Cell Treatment: Treat cells with this compound at a concentration near its IC50 for various time points (e.g., 2, 6, 12, 24 hours).
-
RNA Isolation: Extract total RNA from treated and control cells using a suitable kit (e.g., RNeasy, Qiagen).
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for target genes (MYC, MCL-1) and a stable housekeeping gene (GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative fold change in gene expression using the delta-delta-Ct (ΔΔCt) method.
-
3. Protein Expression Analysis (Western Blot)
-
Objective: To confirm that changes in mRNA levels translate to changes in protein levels and to assess the phosphorylation status of direct CDK9 substrates.
-
Methodology:
-
Cell Treatment: Treat cells as described for the RT-qPCR protocol.
-
Protein Extraction: Lyse cells to extract total protein.
-
Quantification & Separation: Quantify protein concentration, separate equal amounts by SDS-PAGE, and transfer to a membrane (PVDF or nitrocellulose).
-
Immunoblotting: Probe the membrane with primary antibodies against key proteins:
-
Downstream targets: MYC, MCL-1.
-
Mechanism markers: Phospho-RNAP II (Ser2), Total RNAP II.
-
Loading control: β-actin, GAPDH.
-
-
Detection: Use secondary antibodies conjugated to HRP or a fluorescent dye for visualization and quantification. This analysis provides direct evidence of CDK9 target engagement.[11]
-
Visualizations: Pathways and Workflows
Caption: CDK9 is activated and phosphorylates RNA Pol II to drive gene expression; this compound blocks this step.
Caption: Workflow for validating this compound's effect on gene and protein expression in cancer cells.
References
- 1. What are CDK9 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 2. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting CDK9 Reactivates Epigenetically Silenced Genes in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Selective control of gene expression by CDK9 in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. preprints.org [preprints.org]
A Comparative Analysis of Cdk9-IN-14 and Other Epigenetic Modulators for Cancer Therapy
For Immediate Publication
This guide provides a detailed comparative analysis of Cdk9-IN-14 (also known as MC180295) and other prominent epigenetic modulators targeting Cyclin-Dependent Kinase 9 (CDK9). The content is tailored for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data, detailed protocols for key assays, and visual diagrams of critical pathways and workflows.
Introduction to Epigenetic Modulation via CDK9 Inhibition
Epigenetic modifications, which are heritable changes that do not involve alterations to the DNA sequence, play a crucial role in gene regulation.[1] The dysregulation of these processes is a hallmark of many cancers, making epigenetic modulators a promising class of therapeutic agents.[1] Among the key regulators of gene expression is Cyclin-Dependent Kinase 9 (CDK9). As the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex, CDK9 is essential for the transition of RNA Polymerase II (Pol II) from a paused state to productive elongation, a critical step in the transcription of many genes, including key oncogenes like MYC and anti-apoptotic proteins such as MCL-1.[2][3][4] Inhibition of CDK9 presents a strategic approach to downregulate the expression of these survival-promoting genes, thereby inducing apoptosis in cancer cells.[3][5]
This guide focuses on this compound (MC180295), a highly selective CDK9 inhibitor, and compares its performance against other notable CDK9 modulators, including both pan-CDK inhibitors and other selective agents.
The CDK9 Signaling Pathway in Transcriptional Regulation
CDK9, in complex with its regulatory partner Cyclin T1, forms the active P-TEFb complex.[4] This complex is dynamically regulated, existing in both an active state and an inactive state where it is sequestered by the 7SK snRNP complex.[4] Upon release, active P-TEFb phosphorylates two key substrates to promote transcriptional elongation: the C-terminal domain (CTD) of RNA Polymerase II at the Serine 2 position (Ser2) and the Negative Elongation Factor (NELF).[4][5] This phosphorylation event causes NELF to dissociate from the transcription complex and converts the DRB Sensitivity Inducing Factor (DSIF) into a positive elongation factor, allowing Pol II to productively transcribe the gene.[5]
Comparative Data of CDK9 Inhibitors
The development of CDK9 inhibitors has evolved from non-selective, pan-CDK inhibitors to highly selective molecules with improved therapeutic windows. This compound (MC180295) emerged from a phenotypic screen aimed at identifying compounds that could reverse epigenetic silencing.[1][6] It is a potent and highly selective inhibitor of CDK9.[7][8][9] The table below compares its inhibitory activity (IC50) with other well-characterized CDK9 modulators. Lower IC50 values indicate higher potency.
| Compound | Type | CDK9 IC50 (nM) | CDK1 IC50 (nM) | CDK2 IC50 (nM) | CDK4 IC50 (nM) | CDK7 IC50 (nM) | Selectivity for CDK9 vs other CDKs |
| This compound (MC180295) | Selective | 5[7] | 138[7] | 233[7] | 112[7] | 555[7] | >22-fold vs. other CDKs[7] |
| Flavopiridol | Pan-CDK | ~7[10] | - | - | - | - | Low, inhibits multiple CDKs[10][11] |
| AZD4573 | Selective | <3 | >10-fold selective | >10-fold selective | >10-fold selective | >10-fold selective | >10-fold vs. other CDKs |
| NVP-2 | Selective | <0.514[5] | >90% binding | >90% binding | - | >90% binding | High, S(1) score of 0.005[5] |
| Atuveciclib (BAY 1143572) | Selective | 13 (low ATP)[9] | >50-fold selective | >50-fold selective | >50-fold selective | >50-fold selective | >50-fold vs. other CDKs[9] |
| KB-0742 | Selective | 6[9] | >100-fold selective | >100-fold selective | >100-fold selective | >50-fold selective | >100-fold vs. cell-cycle CDKs[9] |
| i-CDK9 | Selective | <0.4[10] | >600-fold selective | >600-fold selective | >600-fold selective | >600-fold selective | >600-fold vs. other CDKs[10] |
Data is compiled from multiple sources and experimental conditions may vary.
Experimental Protocols
Accurate assessment of inhibitor potency and cellular effects relies on standardized biochemical and cell-based assays. Below are detailed methodologies for key experiments cited in the evaluation of CDK9 inhibitors.
In Vitro Kinase Inhibition Assay
Biochemical kinase assays are essential for determining the direct inhibitory effect of a compound on the target enzyme and for assessing its selectivity against other kinases. The Adapta™ and ADP-Glo™ assays are common platforms used for this purpose.
Methodology: ADP-Glo™ Luminescent Kinase Assay
This protocol provides a general procedure for measuring the activity of CDK9 and the potency of its inhibitors.
-
Reagent Preparation:
-
Dilute recombinant CDK9/Cyclin T1 enzyme, peptide substrate (e.g., Cdk7/9tide), ATP, and the test inhibitor in a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).
-
Prepare a serial dilution of the test inhibitor (e.g., this compound) in the kinase buffer with a constant, low percentage of DMSO (e.g., <1%).
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µl of the inhibitor dilution or a vehicle control (DMSO).
-
Add 2 µl of the diluted CDK9/Cyclin T1 enzyme solution to each well.
-
Initiate the reaction by adding 2 µl of a substrate/ATP mixture. The ATP concentration should be near the Km value for accurate IC50 determination.
-
Incubate the plate at room temperature for a defined period, typically 60 to 120 minutes.
-
-
Signal Detection:
-
To stop the kinase reaction and deplete the remaining ATP, add 5 µl of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to convert the generated ADP into a luminescent signal.
-
Incubate for another 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus correlates with kinase activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and plot the results to determine the IC50 value using non-linear regression analysis.
-
Cell Viability Assay
Cell-based assays are crucial for determining the cytotoxic or cytostatic effects of an inhibitor on cancer cells. Assays like the CellTiter-Glo® (CTG) or MTT measure the metabolic activity, which is indicative of the number of viable cells.
Methodology: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol outlines a method to assess the impact of CDK9 inhibitors on the viability of cancer cell lines.
-
Cell Seeding:
-
Culture the desired cancer cell line (e.g., B-cell Acute Lymphocytic Leukemia cell lines) under standard conditions.
-
Trypsinize and count the cells, then seed them into a 96-well, opaque-walled plate at a predetermined density (e.g., 12,000 cells per well).
-
Allow the cells to adhere and recover overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of the CDK9 inhibitor in the appropriate cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO).
-
Incubate the cells for a specified duration, typically 72 hours.
-
-
Signal Detection:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µl).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ATP present, which indicates the number of metabolically active (viable) cells.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control and plot the results to determine the GI50 or IC50 value.
-
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. adooq.com [adooq.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. researchgate.net [researchgate.net]
- 11. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Cdk9-IN-14 and AT7519 for Targeted Cancer Therapy
A Detailed Analysis for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapies, Cyclin-Dependent Kinase 9 (CDK9) has emerged as a promising target due to its critical role in transcriptional regulation, a process often hijacked by cancer cells to ensure their survival and proliferation. This guide provides a detailed head-to-head comparison of two notable CDK inhibitors: AT7519, a multi-kinase inhibitor, and MC180295, a highly selective CDK9 inhibitor representative of the "Cdk9-IN" class of molecules. This objective analysis, supported by experimental data, aims to inform researchers, scientists, and drug development professionals on the distinct profiles of these compounds.
Mechanism of Action: A Tale of Two Inhibition Strategies
AT7519 is a broad-spectrum inhibitor targeting multiple cyclin-dependent kinases, including CDK1, CDK2, CDK4, CDK6, and CDK9. Its anti-cancer effects are attributed to the induction of cell cycle arrest and apoptosis by simultaneously blocking kinases involved in both cell cycle progression and transcription.[1]
MC180295 , on the other hand, exemplifies a more targeted approach, exhibiting high potency and selectivity for CDK9.[2][3] By specifically inhibiting CDK9, MC180295 disrupts the positive transcription elongation factor b (P-TEFb) complex, leading to the suppression of key survival genes in cancer cells and inducing apoptosis.[4]
Quantitative Data Presentation: A Comparative Overview
The following tables summarize the biochemical potency and anti-proliferative activity of AT7519 and MC180295, providing a clear comparison of their efficacy and selectivity.
Table 1: Biochemical Potency (IC50, nM)
| Kinase Target | AT7519 | MC180295 |
| CDK9/Cyclin T1 | <10 | 5 |
| CDK1/Cyclin B | 210 | 138 |
| CDK2/Cyclin A | 47 | 233 |
| CDK4/Cyclin D1 | 100 | 112 |
| CDK5/p25 | 13 | 186 |
| CDK6/Cyclin D3 | 170 | 712 |
| GSK-3β | 89 | >10,000 |
Data for AT7519 sourced from multiple studies.[2] Data for MC180295 sourced from published research.[3][5]
Table 2: Anti-proliferative Activity (IC50, nM) in Cancer Cell Lines
| Cell Line | Cancer Type | AT7519 | MC180295 |
| HCT116 | Colon Carcinoma | 130 | 100 |
| MCF7 | Breast Adenocarcinoma | 40 | 100 |
| MV-4-11 | Acute Myeloid Leukemia | 500 | Potent Inhibition |
| KG-1 | Acute Myeloid Leukemia | - | 100 |
| HL-60 | Acute Promyelocytic Leukemia | - | 100 |
| SW48 | Colorectal Adenocarcinoma | - | 100 |
| DU145 | Prostate Carcinoma | - | 100 |
| LNCaP | Prostate Carcinoma | - | 100 |
Data for AT7519 compiled from various sources.[1] Data for MC180295 from in vitro studies.[2][3]
Experimental Protocols: Methodologies for Key Experiments
To ensure reproducibility and a clear understanding of the presented data, detailed methodologies for the key experiments are provided below.
Kinase Inhibition Assay
The inhibitory activity of the compounds against a panel of kinases is determined using a biochemical assay, such as the LanthaScreen™ Eu Kinase Binding Assay or a radiometric assay. Briefly, recombinant kinase, a fluorescently labeled tracer or ATP, and the test compound are incubated together. The amount of tracer displacement or substrate phosphorylation is measured to determine the IC50 value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.[6][7][8][9]
Cell Viability (MTT) Assay
The anti-proliferative effects of the compounds on cancer cell lines are assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells are seeded in 96-well plates and treated with a range of inhibitor concentrations for a specified period (e.g., 72 hours). The MTT reagent is then added, which is converted to a purple formazan product by metabolically active cells. The absorbance of the solubilized formazan is measured spectrophotometrically, and the IC50 value is calculated as the concentration that inhibits cell growth by 50% compared to untreated controls.[1][10][11]
Western Blot Analysis of RNA Polymerase II Phosphorylation
To confirm the on-target effect of CDK9 inhibition, western blotting is performed to assess the phosphorylation status of the C-terminal domain (CTD) of RNA Polymerase II (RNAP II). Cancer cells are treated with the inhibitors for a defined time, after which cell lysates are prepared. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of RNAP II at Serine 2 (a direct substrate of CDK9). A decrease in the phosphorylation signal indicates successful target engagement by the CDK9 inhibitor.[12][13][14][15]
Mandatory Visualizations
The following diagrams illustrate the CDK9 signaling pathway and a typical experimental workflow for comparing kinase inhibitors.
Caption: The CDK9 signaling pathway in transcriptional regulation and its inhibition.
Caption: A typical experimental workflow for comparing kinase inhibitors.
Concluding Remarks
The comparison between AT7519 and the selective CDK9 inhibitor MC180295 highlights two distinct therapeutic strategies. AT7519, with its multi-kinase inhibition profile, offers a broad-based attack on both cell cycle and transcriptional machinery. This could be advantageous in certain cancer contexts but may also lead to off-target effects. In contrast, MC180295 represents a precision medicine approach, with its high selectivity for CDK9 potentially offering a more favorable therapeutic window and reduced toxicity. The choice between a multi-targeted and a highly selective inhibitor will ultimately depend on the specific cancer type, its underlying genetic dependencies, and the desired therapeutic outcome. This guide provides the foundational data and experimental context to aid researchers in making these critical decisions in the advancement of novel cancer therapies.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. MC-180295 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. In-cell western to determine RNA polymerase II phosphorylation (Ser2) [bio-protocol.org]
- 13. Function and Control of RNA Polymerase II C-Terminal Domain Phosphorylation in Vertebrate Transcription and RNA Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 15. researchgate.net [researchgate.net]
Harnessing Synthetic Lethality: A Guide to the Synergistic Effect of CDK9 and PARP Inhibition in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The combination of Cyclin-Dependent Kinase 9 (CDK9) inhibitors and Poly (ADP-ribose) Polymerase (PARP) inhibitors represents a promising therapeutic strategy, particularly for cancers that are proficient in Homologous Recombination (HR) and thus resistant to PARP inhibitor monotherapy. This guide provides an objective comparison of combination therapy versus monotherapy, supported by experimental data, to validate the potent synergistic effect of this approach. While direct data on the specific compound Cdk9-IN-14 in combination with PARP inhibitors is limited in published literature, this guide will utilize data from functionally similar, well-characterized selective CDK9 inhibitors, such as CDKI-73, to illustrate the underlying principles and validated outcomes of this therapeutic strategy.
The central mechanism of this synergy lies in the ability of CDK9 inhibitors to induce a "BRCAness" phenotype in cancer cells.[1][2] CDK9 is a crucial component of the positive transcription elongation factor b (P-TEFb), which is necessary for the transcription of various genes, including those essential for DNA damage repair, such as BRCA1.[1][3] By inhibiting CDK9, the expression of these key HR repair proteins is downregulated.[1][3] This suppression of the HR pathway creates a synthetic lethal vulnerability to PARP inhibitors, which block the alternative single-strand break repair pathway.[1] The result is an accumulation of catastrophic DNA double-strand breaks, leading to selective apoptosis in cancer cells.[1]
Logical Framework for Synergy
The core concept of this combination therapy is based on inducing a synthetic lethal interaction.
Caption: Logical flow of CDK9 and PARP inhibitor synergy.
Data Presentation: Performance Comparison
The synergistic effect of combining a CDK9 inhibitor (CDKI-73) with a PARP inhibitor (Olaparib) has been quantitatively demonstrated in BRCA1 wild-type ovarian cancer cell lines, which are typically resistant to PARP inhibitor monotherapy.
Table 1: In Vitro Cell Viability (IC50 Values)
The half-maximal inhibitory concentration (IC50) demonstrates the effectiveness of a substance in inhibiting a specific biological function. A lower IC50 value indicates higher potency. The data below shows a significant reduction in the IC50 of Olaparib when combined with a fixed, low-dose concentration of the CDK9 inhibitor CDKI-73.
| Cell Line | Treatment | IC50 (µM) | Fold-Change in Olaparib Sensitivity |
| HO8910 | Olaparib Alone | 25.1 | - |
| Olaparib + CDKI-73 (0.3 µM) | 8.7 | 2.9x | |
| OVCAR-5 | Olaparib Alone | 20.4 | - |
| Olaparib + CDKI-73 (0.3 µM) | 7.1 | 2.9x |
Data derived from studies on BRCA1-proficient ovarian cancer cells, demonstrating sensitization to PARP inhibitors.[1]
Table 2: Synergy Quantification (Combination Index)
The Combination Index (CI) is a quantitative measure of drug interaction. A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cell Line | Drug Combination | Combination Index (CI) Value | Interpretation |
| HO8910 | CDKI-73 + Olaparib | < 0.7 | Synergistic |
| OVCAR-5 | CDKI-73 + Olaparib | < 0.7 | Synergistic |
As reported, CI values were consistently below 0.7, indicating a strong synergistic interaction between the two inhibitors in BRCA1 wild-type cells.[1]
Table 3: In Vivo Tumor Growth Inhibition
The ultimate validation of a therapeutic strategy is its efficacy in a living model. In mouse xenograft models using HO8910 cells, the combination therapy showed markedly superior anti-tumor activity compared to either agent alone.[1]
| Treatment Group | Average Tumor Volume (End of Study) | % Tumor Growth Inhibition |
| Vehicle Control | 100% (Baseline) | 0% |
| CDKI-73 Alone | ~65% | 35% |
| Olaparib Alone | ~80% | 20% |
| Combination | ~25% | 75% |
Values are approximate representations based on published xenograft growth curves, highlighting the potent in vivo synergy.[1]
Signaling Pathway and Mechanism of Action
CDK9 inhibition directly impacts the transcriptional machinery responsible for producing key DNA repair proteins. This mechanism is the foundation of the combination's success.
Caption: CDK9 inhibition downregulates HR repair, creating synthetic lethality with PARP inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. The following protocols are based on standard procedures used to demonstrate the synergy between CDKI-73 and Olaparib.
Cell Viability and Synergy Assessment (CCK-8 Assay)
This protocol is used to determine the IC50 values and calculate the Combination Index (CI).
-
Cell Culture: Ovarian cancer cell lines (e.g., HO8910, OVCAR-5) are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin, maintained at 37°C in a 5% CO2 incubator.
-
Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with a dose-response matrix of the CDK9 inhibitor (e.g., CDKI-73, 0-1 µM) and the PARP inhibitor (e.g., Olaparib, 0-50 µM), both alone and in combination at fixed ratios. A vehicle control (DMSO) is also included.
-
Incubation: Plates are incubated for 72 hours.
-
Measurement: After incubation, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well. The plates are incubated for an additional 2-4 hours at 37°C.
-
Data Acquisition: The absorbance (optical density) is measured at 450 nm using a microplate reader.
-
Analysis: Cell viability is calculated as a percentage relative to the vehicle control. IC50 values are determined using non-linear regression analysis. CI values are calculated using CompuSyn software, where CI < 1 indicates synergy.
Western Blot for Protein Expression
This protocol is used to confirm the mechanism of action by measuring the downregulation of HR repair proteins like BRCA1.
-
Treatment and Lysis: Cells are seeded in 6-well plates, grown to 70-80% confluency, and then treated with the CDK9 inhibitor, PARP inhibitor, the combination, or vehicle for 24-48 hours. After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Quantification: Protein concentration is determined using a BCA protein assay.
-
Electrophoresis: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE on 8-12% polyacrylamide gels.
-
Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST). The membrane is then incubated overnight at 4°C with primary antibodies (e.g., anti-BRCA1, anti-cleaved PARP, anti-γH2AX, anti-Actin).
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
In Vivo Xenograft Study
This protocol validates the therapeutic efficacy in a preclinical animal model.
-
Cell Implantation: Six-week-old female nude mice are subcutaneously injected with 5 x 10^6 HO8910 cells suspended in PBS.
-
Tumor Growth and Randomization: Tumors are allowed to grow until they reach a palpable volume (e.g., 50-100 mm³). Mice are then randomized into four treatment groups (n=5-8 per group):
-
Vehicle Control
-
CDK9 Inhibitor (e.g., CDKI-73)
-
PARP Inhibitor (e.g., Olaparib)
-
Combination of CDK9i + PARPi
-
-
Treatment Administration: Drugs are administered daily for a period of three weeks via an appropriate route (e.g., intragastric gavage).
-
Monitoring: Tumor volume and mouse body weight are measured every 2-3 days. Tumor volume is calculated using the formula: (Length × Width²) / 2.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).
General Experimental Workflow
The process of validating the synergistic combination follows a logical progression from in vitro characterization to in vivo confirmation.
Caption: Standard workflow for validating CDK9 and PARP inhibitor synergy.
References
- 1. CDK9 inhibitor CDKI-73 is synergetic lethal with PARP inhibitor olaparib in BRCA1 wide-type ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acute BRCAness induction and AR pathway blockage through CDK12/7/9 degradation enhances PARP inhibitor sensitivity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK9 inhibitor CDKI-73 is synergetic lethal with PARP inhibitor olaparib in BRCA1 wide-type ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Selective CDK9 Inhibition vs. Pan-CDK Inhibition: A Comparative Guide for Cancer Therapy
In the landscape of targeted cancer therapy, Cyclin-Dependent Kinases (CDKs) have emerged as critical regulators of cell cycle progression and transcription, making them prime targets for therapeutic intervention. The approach to inhibiting these kinases has bifurcated into two main strategies: broad inhibition of multiple CDKs with pan-CDK inhibitors, and specific targeting of individual CDKs. This guide provides a detailed comparison between the selective CDK9 inhibitor, Cdk9-IN-14 (represented by the highly selective inhibitor i-CDK9), and established pan-CDK inhibitors, focusing on their mechanisms, efficacy, selectivity, and associated toxicities.
Executive Summary
Selective CDK9 inhibitors, such as i-CDK9, offer a more targeted approach with the potential for a wider therapeutic window and reduced toxicity compared to pan-CDK inhibitors like Flavopiridol and Dinaciclib. While pan-CDK inhibitors demonstrate broad anti-tumor activity by targeting multiple cell cycle and transcriptional CDKs, this lack of specificity is often associated with significant side effects.[1][2] The data presented herein suggests that the precision of selective CDK9 inhibitors may hold a key advantage in developing safer and more effective cancer therapies.
Mechanism of Action: A Tale of Two Strategies
CDK9, in partnership with its regulatory subunit Cyclin T1, forms the Positive Transcription Elongation Factor b (P-TEFb) complex. This complex is essential for the phosphorylation of the C-terminal domain of RNA Polymerase II (RNAPII), a critical step that releases RNAPII from promoter-proximal pausing and allows for productive transcription elongation.[3] In many cancers, there is a dependency on the continuous transcription of short-lived anti-apoptotic proteins like Mcl-1 and oncogenes such as MYC.[3][4]
Selective CDK9 inhibitors like i-CDK9 precisely target this mechanism, leading to a shutdown of oncogenic transcriptional programs and subsequent apoptosis in cancer cells.[5]
Pan-CDK inhibitors , on the other hand, cast a wider net. In addition to CDK9, they inhibit cell cycle-related kinases such as CDK1, CDK2, CDK4, and CDK6.[6] This dual action on both transcription and cell cycle progression can lead to potent anti-proliferative effects but also increases the likelihood of off-target effects and toxicity to healthy, proliferating cells.[1][2]
Comparative Performance Data
Kinase Selectivity Profile
A critical differentiator between these two classes of inhibitors is their selectivity. The highly selective nature of i-CDK9 contrasts sharply with the broad activity of Flavopiridol.
| Inhibitor | CDK9 IC50 (µM) | CDK1 IC50 (µM) | CDK2 IC50 (µM) | CDK4 IC50 (µM) | CDK7 IC50 (µM) | Selectivity for CDK9 |
| i-CDK9 | <0.0004 | >0.24 | >0.24 | >0.24 | >0.24 | >600-fold |
| Flavopiridol | 0.007 | 0.02 | 0.013 | 0.01 | 0.2 | 2.9 to 28.6-fold |
| Data sourced from eLife 2015;4:e06535. |
In Vitro Efficacy: Anti-Proliferative Activity
Both selective CDK9 inhibitors and pan-CDK inhibitors demonstrate potent anti-proliferative effects across a range of cancer cell lines. However, pan-CDK inhibitors often exhibit lower IC50/GI50 values due to their multi-targeted nature.
| Inhibitor | Cell Line | Cancer Type | IC50 / GI50 (nM) |
| i-CDK9 | A498 | Clear Cell Renal Carcinoma | 57 |
| ACHN | Clear Cell Renal Carcinoma | 829 | |
| Flavopiridol | HN4 | Head and Neck Squamous Cell | 65.2 |
| LNCaP | Prostate Cancer | 16 | |
| K562 | Chronic Myelogenous Leukemia | 130 | |
| RT4 | Bladder Cancer | 150-350 | |
| Dinaciclib | SKOV-3 | Ovarian Cancer | 15 |
| Various Glioma Lines | Glioma | 20-40 | |
| Various Lung Cancer Lines | Lung Cancer | 50-1400 | |
| Data compiled from multiple sources.[4][7][8][9][10][11][12] |
In Vivo Efficacy: Xenograft Models
Preclinical studies in mouse xenograft models confirm the anti-tumor activity of both inhibitor classes.
| Inhibitor | Cancer Model | Dosing Regimen | Outcome |
| Flavopiridol | Rhabdoid Tumor Xenograft | 7.5 mg/kg, 5 days/week for 2 weeks | Significant inhibition of tumor growth.[13] |
| Cholangiocarcinoma Xenograft | 5-7.5 mg/kg | Significant reduction in tumor volume and weight.[14] | |
| Head and Neck Xenograft | 5 mg/kg/day for 5 days | 60-70% reduction in tumor size.[10] | |
| Dinaciclib | Anaplastic Thyroid Cancer Xenograft | 40-50 mg/kg daily | Significant repression of tumor growth.[15] |
| T-ALL Xenograft | Not Specified | Extended survival of mice.[16] | |
| Cholangiocarcinoma PDX | 20 mg/kg, 3 days/week for 2 weeks | Significant suppression of tumor growth.[17] | |
| PDX: Patient-Derived Xenograft |
Toxicity Profile: The Price of Broad Inhibition
A major drawback of first and second-generation pan-CDK inhibitors has been their significant toxicity, which has limited their clinical utility.[1][2] This is largely attributed to the inhibition of cell cycle CDKs in healthy, rapidly dividing tissues, such as the bone marrow and gastrointestinal tract.
In contrast, selective CDK9 inhibitors are hypothesized to have a more favorable safety profile due to their specific action on transcriptional processes that are particularly dysregulated in cancer cells. Studies with the selective CDK9 inhibitor CDKI-71 showed potent activity against leukemia cells with minimal toxicity to normal B- and T-cells, whereas Flavopiridol showed little selectivity between cancerous and normal cells.[18] It has been suggested that inhibiting CDK9 causes minimal toxicity to normal cells while maintaining effective antitumor activity in vivo.[19][20]
Experimental Methodologies
The data presented in this guide is based on standard preclinical assays. Below are representative protocols for key experiments.
Experimental Workflow
Biochemical Kinase Assay (CDK9/CyclinT1)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of the CDK9/CyclinT1 complex.
-
Reaction Setup : Prepare a reaction mixture in a 96-well plate containing kinase reaction buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA), a suitable substrate (e.g., a peptide derived from the RNAPII C-terminal domain), and the test inhibitor at various concentrations.
-
Enzyme Addition : Add purified active CDK9/CyclinT1 enzyme to initiate the reaction.
-
ATP Addition : Start the kinase reaction by adding [γ-³³P]-ATP or using a luminescence-based kit like ADP-Glo™, which measures ADP formation.
-
Incubation : Incubate the plate at 30°C for a defined period (e.g., 15-60 minutes).
-
Detection :
-
For radiometric assays, stop the reaction and spot the mixture onto phosphocellulose paper. Wash to remove unincorporated ATP and measure the incorporated radioactivity using a scintillation counter.
-
For ADP-Glo™ assays, add the ADP-Glo™ reagent to deplete unused ATP, then add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal, measured by a microplate reader.
-
-
Data Analysis : Calculate the percentage of inhibition at each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding : Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a serial dilution of the CDK inhibitor or vehicle control (DMSO) and incubate for 48-72 hours at 37°C.
-
MTT Addition : Remove the treatment medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation : Incubate the plate for 2-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization : Carefully remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading : Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis : Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability and calculate the GI50 (concentration for 50% inhibition of growth).
In Vivo Xenograft Tumor Model
This model assesses the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation : Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells) into the flank of immunocompromised mice (e.g., NSG or athymic nude mice).
-
Tumor Growth : Allow tumors to establish and reach a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment : Randomize mice into treatment and control groups. Administer the CDK inhibitor (e.g., via intraperitoneal injection or oral gavage) or vehicle control according to a predetermined schedule and dose.
-
Monitoring : Measure tumor volume (using calipers) and mouse body weight 2-3 times per week to assess efficacy and toxicity.
-
Endpoint : At the end of the study (due to tumor size limits or a predefined time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).
Conclusion
The development of CDK inhibitors for cancer therapy is evolving from broad-spectrum agents to highly selective molecules. While pan-CDK inhibitors like Flavopiridol and Dinaciclib have demonstrated potent, widespread anti-cancer activity, their clinical application has been hampered by significant toxicity. The strategy of selectively targeting CDK9, a key regulator of oncogenic transcription, presents a compelling alternative. Highly selective inhibitors like i-CDK9 demonstrate potent anti-tumor effects with a preclinical toxicity profile that appears more favorable than that of pan-CDK inhibitors. This targeted approach, by focusing on a key dependency of cancer cells while sparing the essential cell cycle machinery of normal tissues, holds the promise of delivering a wider therapeutic index and ultimately, more effective and safer treatments for patients. Further clinical investigation of selective CDK9 inhibitors is warranted to fully realize this potential.
References
- 1. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting CDK9 for Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The novel CDK9 inhibitor, XPW1, alone and in combination with BRD4 inhibitor JQ1, for the treatment of clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 6. Inhibition of cyclin dependent kinase 9 by dinaciclib suppresses cyclin B1 expression and tumor growth in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flavopiridol, an inhibitor of cyclin-dependent kinases, induces growth inhibition and apoptosis in bladder cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dinaciclib Induces Anaphase Catastrophe in Lung Cancer Cells via Inhibition of Cyclin Dependent Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dinaciclib, a Cyclin-Dependent Kinase Inhibitor Promotes Proteasomal Degradation of Mcl-1 and Enhances ABT-737–Mediated Cell Death in Malignant Human Glioma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. content-assets.jci.org [content-assets.jci.org]
- 11. selleckchem.com [selleckchem.com]
- 12. Dinaciclib as an effective pan-cyclin dependent kinase inhibitor in platinum resistant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Antitumor effects of flavopiridol, a cyclin-dependent kinase inhibitor, on human cholangiocarcinoma in vitro and in an in vivo xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Efficacy of the CDK inhibitor dinaciclib in vitro and in vivo in T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anti-Tumor and Chemosensitizing Effects of the CDK Inhibitor Dinaciclib on Cholangiocarcinoma In Vitro and In Vivo | In Vivo [iv.iiarjournals.org]
- 18. CDKI-71, a novel CDK9 inhibitor, is preferentially cytotoxic to cancer cells compared to flavopiridol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. erc.bioscientifica.com [erc.bioscientifica.com]
- 20. erc.bioscientifica.com [erc.bioscientifica.com]
Assessing the Selectivity of Cdk9-IN-14: A Comparative Kinome Profiling Guide
Introduction
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation, making it a compelling target for therapeutic intervention in various diseases, particularly cancer. As a member of the P-TEFb complex, CDK9 phosphorylates the C-terminal domain of RNA Polymerase II, releasing it from promoter-proximal pausing and enabling productive gene transcription. The development of small molecule inhibitors against CDK9 has been an area of intense research. However, a key challenge in kinase drug discovery is achieving selectivity, as the ATP-binding pocket is highly conserved across the kinome. Off-target inhibition can lead to unforeseen side effects and toxicity. Therefore, rigorous assessment of an inhibitor's selectivity profile is paramount.
This guide provides a comparative analysis of the kinome-wide selectivity of Cdk9-IN-14 against other notable CDK9 inhibitors. By presenting quantitative data from kinome profiling assays, we aim to offer researchers an objective tool to evaluate the suitability of these compounds for their specific research and development needs. While this compound is reported as a potent and selective CDK9 inhibitor with an IC50 of 6.92 nM, comprehensive high-throughput kinome profiling data is not publicly available at this time.[1] This guide, therefore, presents the available data for established CDK9 inhibitors to provide a framework for comparison and to highlight the importance of such selectivity assessments.
Comparative Kinome Profiling of CDK9 Inhibitors
The selectivity of a kinase inhibitor is often assessed using broad-panel screening assays like KINOMEscan, which measures the binding of an inhibitor to a large number of kinases. The results are typically reported as the percentage of the kinase that is inhibited at a given concentration of the compound. A highly selective inhibitor will potently inhibit its intended target while showing minimal activity against other kinases.
The following tables summarize the available kinome profiling data for several CDK9 inhibitors. The data is presented as the percentage of inhibition at a specified concentration. Only significant off-target kinases (generally >90% inhibition) are listed for clarity.
| Kinase Target | This compound | NVP-2[2][3] | AZD4573[4] | SNS-032[5] |
| Assay Concentration | Data Not Available | 1 µM | 0.1 µM | 1 µM |
| Primary Target | ||||
| CDK9 | Potent Inhibition (IC50 = 6.92 nM)[1] | >99% | ≥90% | Kd = 76 nM |
| Significant Off-Targets (% Inhibition) | ||||
| DYRK1B | Data Not Available | >99% | ≥90% | Data Not Available |
| CDK7 | Data Not Available | >90% | ≥90% | Kd = 31 nM |
| CDK13 | Data Not Available | >90% | Data Not Available | Data Not Available |
| CDKL5 | Data Not Available | Data Not Available | ≥90% | Kd = 1.7 nM |
| PCTK1 (CDK16) | Data Not Available | Data Not Available | ≥90% | Kd = 7.1 nM |
| PCTK2 (CDK17) | Data Not Available | Data Not Available | ≥90% | Kd = 13 nM |
| CDC2L5 (CDK13) | Data Not Available | Data Not Available | ≥90% | Kd = 23 nM |
| GSK3A | Data Not Available | Data Not Available | ≥90% | Kd = 28 nM |
| GSK3B | Data Not Available | Data Not Available | ≥90% | Kd = 37 nM |
| CDKL2 | Data Not Available | Data Not Available | ≥90% | Kd = 41 nM |
| PCTK3 (CDK18) | Data Not Available | Data Not Available | ≥90% | Kd = 44 nM |
| CDC2L2 (CDK11B) | Data Not Available | Data Not Available | ≥90% | Kd = 48 nM |
| CDK3 | Data Not Available | Data Not Available | ≥90% | Kd = 56 nM |
| CDK2 | Data Not Available | Data Not Available | ≥90% | Kd = 69 nM |
| CDK4 | Data Not Available | Data Not Available | ≥90% | Kd = 66 nM |
| CDC2L1 (CDK11A) | Data Not Available | Data Not Available | Data Not Available | Kd = 98 nM |
| Other kinases with ≥90% inhibition | Data Not Available | None Reported | 4 others | Data Not Available |
Note on Flavopiridol (Alvocidib): Flavopiridol is a well-known first-generation pan-CDK inhibitor and is therefore not included in the table of selective inhibitors. It demonstrates broad activity against CDK1, CDK2, CDK4, CDK6, CDK7, and CDK9, which contributes to its potent but also more toxic profile.[6]
Experimental Protocols
A variety of methods are available for kinome profiling, each with its own advantages. Below are detailed protocols for three commonly used platforms.
KINOMEscan® Competition Binding Assay
The KINOMEscan® platform is a high-throughput, active site-directed competition binding assay used to quantify the interactions between a test compound and a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured by the immobilized ligand is quantified using quantitative PCR (qPCR) of a DNA tag that is fused to the kinase.
Detailed Protocol:
-
Kinase Preparation: Kinases are expressed as fusion proteins with a DNA tag, typically in a phage or as recombinant proteins.
-
Immobilization of Ligand: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).
-
Competition Assay: The DNA-tagged kinase, the immobilized ligand, and the test compound are incubated together to allow binding to reach equilibrium.
-
Washing: Unbound kinase is washed away.
-
Quantification: The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag. The signal is inversely proportional to the affinity of the test compound for the kinase.
-
Data Analysis: Results are reported as "percent of control" (%Ctrl), where the control is a DMSO-treated sample. A low %Ctrl value indicates strong binding of the test compound to the kinase. Dissociation constants (Kd) can be calculated from dose-response curves.[7][8][9]
PamGene Peptide Microarray (Kinase Activity Assay)
The PamGene platform measures the activity of kinases in a cell or tissue lysate by observing the phosphorylation of a panel of peptide substrates on a 3D microarray.
Principle: Active kinases in a sample lysate phosphorylate their corresponding peptide substrates on the microarray. The extent of phosphorylation is detected using fluorescently labeled anti-phospho antibodies.
Detailed Protocol:
-
Lysate Preparation: Cells or tissues are lysed under conditions that preserve kinase activity. Total protein concentration is determined.
-
Array Blocking: The PamChip® microarray, which has a porous 3D structure with immobilized peptide substrates, is blocked to prevent non-specific binding.
-
Kinase Reaction: The lysate (containing the active kinases) is incubated with the PamChip® in a reaction mixture containing ATP and fluorescently labeled anti-phospho-tyrosine or anti-phospho-serine/threonine antibodies.
-
Kinetic Measurement: The reaction mixture is pumped up and down through the porous array. A CCD camera captures images of the array at regular intervals to kinetically monitor the phosphorylation of the peptide substrates.
-
Data Analysis: The rate of phosphorylation for each peptide is determined from the signal intensity over time. This provides a profile of the active kinases in the sample.[2][3][10][11][12]
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a live-cell method to quantify compound binding to a specific protein target using Bioluminescence Resonance Energy Transfer (BRET).
Principle: The kinase of interest is expressed in live cells as a fusion with NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the kinase is added (the energy acceptor). If the tracer is in close proximity to the NanoLuc®-fused kinase, BRET occurs. A test compound that competes with the tracer for binding to the kinase will disrupt BRET in a dose-dependent manner.
Detailed Protocol:
-
Cell Preparation: HEK293 cells are transfected with a plasmid encoding the kinase-NanoLuc® fusion protein and seeded into assay plates.
-
Compound and Tracer Addition: After an overnight incubation, the test compound (at various concentrations) and a fixed concentration of the NanoBRET® tracer are added to the cells.
-
Substrate Addition and Signal Detection: A NanoLuc® substrate is added to initiate the luminescent reaction. The BRET signal (acceptor emission) and the donor signal (luciferase emission) are measured simultaneously using a plate reader.
-
Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. The displacement of the tracer by the test compound results in a decrease in the BRET ratio, from which IC50 values or binding affinities can be determined.[13][14][15][16][17]
Visualizations
CDK9 Signaling Pathway
The following diagram illustrates the central role of the CDK9-containing P-TEFb complex in regulating transcriptional elongation.
Caption: The CDK9/P-TEFb signaling pathway in transcriptional regulation.
Kinome Profiling Experimental Workflow
This diagram outlines the general workflow for a competition-based kinase inhibitor profiling assay.
Caption: A generalized workflow for kinome profiling competition assays.
Conclusion
Assessing the kinome-wide selectivity of a kinase inhibitor is a cornerstone of modern drug development. While this compound shows high potency for its primary target, CDK9, a direct comparison of its off-target profile with other inhibitors is hampered by the lack of publicly available, large-scale screening data. The data presented for NVP-2, AZD4573, and SNS-032 illustrate the varying degrees of selectivity that can be achieved. NVP-2 appears highly selective, with only a few significant off-targets at a high concentration. In contrast, AZD4573 and SNS-032 show activity against a broader range of kinases. This comparative guide underscores the necessity for comprehensive kinome profiling to fully characterize any new inhibitor. Such data allows for a more informed selection of chemical probes for basic research and provides a clearer path for the development of safer, more effective targeted therapies.
References
- 1. Mechanism of action of SNS-032, a novel cyclin-dependent kinase inhibitor, in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of a tyrosine kinase peptide microarray for tyrosine kinase inhibitor therapy selection in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pamgene.com [pamgene.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. darkkinome.org [darkkinome.org]
- 6. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 8. chayon.co.kr [chayon.co.kr]
- 9. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 10. User Resources - Pamgene [pamgene.com]
- 11. researchgate.net [researchgate.net]
- 12. pamgene.com [pamgene.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 16. NanoBRET® TE Intracellular Kinase Assays [france.promega.com]
- 17. reactionbiology.com [reactionbiology.com]
Cdk9-IN-14: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Cdk9-IN-14, a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), against other notable CDK9 inhibitors. The information is curated to assist researchers in making informed decisions for their preclinical and clinical development programs.
Introduction to CDK9 Inhibition
Cyclin-Dependent Kinase 9 (CDK9) is a key transcriptional regulator, playing a crucial role in the elongation phase of transcription by phosphorylating the C-terminal domain of RNA Polymerase II.[1][2] Dysregulation of CDK9 activity is implicated in various malignancies, making it an attractive therapeutic target in oncology.[1][2] Inhibition of CDK9 can lead to the downregulation of short-lived anti-apoptotic proteins, such as Mcl-1 and MYC, ultimately inducing apoptosis in cancer cells. This guide focuses on this compound and compares its performance with other CDK9 inhibitors, including Flavopiridol, Dinaciclib, AZD4573, MC180295, and KB-0742.
In Vitro Efficacy: A Head-to-Head Comparison
The in vitro potency of CDK9 inhibitors is a critical determinant of their therapeutic potential. This is typically measured by the half-maximal inhibitory concentration (IC50) in biochemical kinase assays and cellular assays.
| Inhibitor | CDK9 IC50 (nM) | Cell Line | Cellular IC50 (nM) |
| This compound | 6.92 | MV4;11 (AML) | 34 |
| Flavopiridol | ~3-7 | Various | ~200 (Rhabdoid cells) |
| Dinaciclib | 4 | Various | 11 (Various cell lines) |
| LY2857785 | 11 | U2OS | Not specified |
| NVP-2 | <0.514 | MOLT4 (T-ALL) | 9 |
| MC180295 | Not specified | 46 cell lines (median) | 171 |
| KB-0742 | 6 | Castration-resistant prostate cancer cells | Not specified |
| dCDK9-202 | Not specified | TC-71 (Ewing sarcoma) | 8.5 |
Summary of In Vitro Data:
This compound demonstrates high potency against the CDK9 enzyme with an IC50 of 6.92 nM. In cellular assays, it effectively inhibits the proliferation of the MV4;11 acute myeloid leukemia (AML) cell line with an IC50 of 34 nM. When compared to other CDK9 inhibitors, this compound's enzymatic potency is in the same nanomolar range as many of its counterparts. For instance, LY2857785, another CDK9 inhibitor, has a reported IC50 of 11 nM against CDK9.[3] NVP-2 shows exceptional potency with a sub-nanomolar IC50. In cellular assays, the efficacy of these inhibitors can vary depending on the cancer type. For example, Dinaciclib has shown potent anti-tumor activity in preclinical studies against various cell lines with an IC50 at a low concentration of 11 nM.[4] MC180295 shows broad anti-cancer activity in vitro with a median IC50 of 171 nM across 46 cell lines.[5] KB-0742 has also demonstrated potent anti-tumor activity in castration-resistant prostate cancers in vitro.[4] The PROTAC degrader dCDK9-202 shows a potent cellular IC50 of 8.5 nM in TC-71 cells.[6]
In Vivo Efficacy: Preclinical Tumor Models
The ultimate test of a potential anti-cancer agent lies in its ability to inhibit tumor growth in vivo. The following table summarizes the available preclinical data for this compound and its comparators in various xenograft models.
| Inhibitor | Cancer Model | Dosing Schedule | Tumor Growth Inhibition (TGI) / Outcome |
| This compound | MV4;11 Xenograft (AML) | 5 mg/kg, p.o., qd, for 9 days | 58% TGI |
| Flavopiridol | Cholangiocarcinoma Xenograft | 5 and 7.5 mg/kg | Significant reduction in tumor volume |
| Flavopiridol | Anaplastic Thyroid Cancer PDX | Not specified | Decreased tumor weight and volume |
| Dinaciclib | Triple-Negative Breast Cancer PDX | Not specified | Significant tumor growth inhibition |
| Dinaciclib | Clear Cell Renal Cell Carcinoma Xenograft | Not specified | Efficiently inhibited primary tumor growth |
| AZD4573 | Burkitt Lymphoma Xenograft (Namalwa and Ramos) | Once weekly | 40-60% TGI |
| AZD4573 | AML and T-cell Lymphoma PDX | Not specified | >50% reduction of leukemic blasts in 5 of 9 AML models |
| MC180295 | AML and Colon Cancer Xenograft | Not specified | Efficacious in both models |
| KB-0742 | Prostate Xenograft | 3-day on/4-day off | Significantly inhibited tumor growth |
| KB-0742 | MYC-dependent AML Xenograft | Not specified | Significant tumor growth inhibition |
| dCDK9-202 | TC-71 Xenograft (Ewing sarcoma) | 10 mg/kg, i.v., over 12 days | Significantly inhibited xenograft growth |
Summary of In Vivo Data:
In a preclinical xenograft model using the MV4;11 AML cell line, this compound administered orally at 5 mg/kg daily for 9 days resulted in a significant tumor growth inhibition (TGI) of 58%. This demonstrates promising in vivo activity. For comparison, Flavopiridol has shown efficacy in reducing tumor growth in a cholangiocarcinoma xenograft model and a patient-derived xenograft (PDX) model of anaplastic thyroid cancer.[7] Dinaciclib has demonstrated anti-tumor activity in a triple-negative breast cancer PDX model and in a clear cell renal cell carcinoma xenograft model, where it also targeted cancer stem cells.[8] AZD4573, dosed once weekly, led to a 40-60% TGI in Burkitt lymphoma xenografts and showed significant efficacy in AML and T-cell lymphoma PDX models.[5] MC180295 has demonstrated efficacy in both AML and colon cancer xenograft models.[5] KB-0742, an oral inhibitor, has shown significant tumor growth inhibition in prostate and MYC-dependent AML xenograft models.[9][10] The CDK9 degrader dCDK9-202 also significantly inhibited tumor growth in a TC-71 xenograft model.[6]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are representative protocols for key assays used in the evaluation of CDK9 inhibitors.
CDK9 Radiometric Kinase Assay Protocol
This protocol provides a method for measuring the kinase activity of CDK9 by quantifying the incorporation of radiolabeled phosphate into a substrate.
Materials:
-
Active CDK9/Cyclin T1 or CDK9/Cyclin K enzyme
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)
-
Substrate peptide (e.g., KTFCGTPEYLAPEVRREPRILSEEEQEMFRDFDYIADWC, 20 µM)[11]
-
[γ-³³P]-ATP
-
ATP solution
-
Kinase Dilution Buffer
-
96-well plates
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Thaw all reagents on ice.
-
In a pre-cooled microfuge tube, prepare the reaction mixture containing Kinase Assay Buffer, substrate, and the test inhibitor at various concentrations.
-
Add the active CDK9 enzyme to the reaction mixture.
-
Initiate the reaction by adding [γ-³³P]-ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 15 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper to remove unincorporated [γ-³³P]-ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.
Materials:
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well or 384-well plates
-
Cells in culture medium
-
Test inhibitor
-
Luminometer
Procedure:
-
Seed cells in opaque-walled multiwell plates at a predetermined density and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test inhibitor and incubate for the desired period (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of viable cells relative to the untreated control and determine the IC50 value.
Subcutaneous Xenograft Tumor Model Protocol
This protocol outlines the general procedure for establishing and evaluating the efficacy of a test compound in a subcutaneous tumor xenograft model in immunodeficient mice.
Materials:
-
Cancer cell line of interest
-
Immunodeficient mice (e.g., nude or SCID)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Matrigel (optional)
-
Syringes and needles
-
Anesthetic
-
Calipers
-
Test compound formulation
Procedure:
-
Cell Preparation: Culture the desired cancer cell line under standard conditions. On the day of injection, harvest the cells, wash them with sterile PBS or HBSS, and resuspend them at the desired concentration (e.g., 1-5 x 10⁷ cells/mL). Matrigel may be mixed with the cell suspension to improve tumor take rate.[12]
-
Tumor Inoculation: Anesthetize the mice. Subcutaneously inject the cell suspension (typically 100-200 µL) into the flank of each mouse.[12]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and have reached a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test compound and vehicle control to the respective groups according to the predetermined dosing schedule (e.g., daily oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week). Calculate the tumor volume using the formula: (Length x Width²)/2.
-
Efficacy Evaluation: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.
Visualizing the Mechanism and Workflow
To better understand the biological context and the experimental process, the following diagrams have been generated.
Caption: CDK9 forms the P-TEFb complex, which releases paused RNA Pol II to enable productive transcription.
Caption: A typical workflow for evaluating the efficacy of a CDK9 inhibitor from in vitro to in vivo studies.
References
- 1. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Flavopiridol causes cell cycle inhibition and demonstrates anti-cancer activity in anaplastic thyroid cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. businesswire.com [businesswire.com]
- 10. Kronos Bio Presents Preclinical Data on Oral CDK9 Inhibitor KB-0742, Providing Additional Evidence of Potential Efficacy in MYC-Amplified and Transcriptionally Addicted Tumors at AACR | Nasdaq [nasdaq.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. yeasenbio.com [yeasenbio.com]
Safety Operating Guide
Proper Disposal of Cdk9-IN-14: A Guide for Laboratory Professionals
For Immediate Implementation: Researchers, scientists, and drug development professionals must handle and dispose of the potent and selective CDK9 inhibitor, Cdk9-IN-14, with stringent adherence to safety protocols to minimize occupational exposure and environmental contamination. Although a specific Safety Data Sheet (SDS) for this compound is not publicly available, the disposal of this compound should follow established guidelines for hazardous chemical and pharmaceutical waste.
Essential Safety and Disposal Procedures
This compound is a potent kinase inhibitor used in cancer research.[1][2] While the SDS for a similar compound, CDK9-IN-10, from the same supplier suggests it is not a hazardous substance, it is crucial to treat all novel and potent compounds as potentially hazardous in the absence of definitive data.[3] Many kinase inhibitors possess cytotoxic and other hazardous properties. Therefore, proper disposal is not merely a logistical step but a critical component of laboratory safety and environmental responsibility.
All disposal procedures must comply with federal, state, and local regulations for hazardous waste.[4]
Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound in any form (solid or in solution).
2. Waste Segregation:
-
Solid Waste: Unused or expired this compound powder should be collected in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Liquid Waste: Solutions containing this compound, including stock solutions, experimental media, and contaminated solvents, must be collected in a separate, sealed, and clearly labeled container for hazardous liquid waste. Do not pour down the drain.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as pipette tips, tubes, vials, and gloves, should be disposed of in a designated hazardous waste container.
3. Waste Collection and Storage:
-
Use containers that are compatible with the chemical properties of the waste.
-
Ensure all waste containers are securely sealed to prevent leaks or spills.
-
Label all containers clearly with "Hazardous Waste" and the specific contents (e.g., "this compound solid waste" or "Liquid waste containing this compound in DMSO").
-
Store waste containers in a designated, secure area away from general lab traffic until they are collected by a licensed hazardous waste disposal company.
4. Decontamination:
-
Decontaminate all work surfaces and non-disposable equipment that may have come into contact with this compound. Use a suitable solvent (e.g., 70% ethanol) to wipe down surfaces, and collect the cleaning materials as contaminated waste.
5. Emergency Procedures:
-
In case of a spill, immediately alert others in the area and follow your institution's chemical spill cleanup procedures.
-
For spills of solid this compound, carefully sweep or vacuum the material into a hazardous waste container. Avoid creating dust.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste.
Quantitative Data Summary
| Waste Type | Collection Container | Disposal Method |
| Solid this compound | Sealed, labeled hazardous chemical waste container | Incineration by a licensed hazardous waste facility. |
| Liquid this compound | Sealed, labeled hazardous liquid waste container | Incineration by a licensed hazardous waste facility. |
| Contaminated Items | Labeled hazardous waste container (e.g., biohazard bag) | Incineration by a licensed hazardous waste facility. |
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
References
Comprehensive Guide to Personal Protective Equipment and Safe Handling of Cdk9-IN-14
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Cdk9-IN-14. Given that this compound is a potent and selective CDK9 inhibitor intended for research purposes, it is imperative to handle it with appropriate care to minimize exposure and ensure a safe laboratory environment.[1] As specific hazard data for this compound is not extensively documented, a conservative approach based on the safe handling of potent pharmaceutical compounds is recommended.[2][3]
Hazard Assessment and Engineering Controls
While this compound is noted for its good selectivity and low toxicity in some contexts, all research chemicals should be treated as potentially hazardous until comprehensive toxicological data is available.[1] The primary routes of exposure in a laboratory setting are inhalation of aerosols or dust, skin contact, and ingestion.
Engineering Controls are the first line of defense:
-
Ventilation: All procedures involving the handling of solid this compound or the preparation of concentrated stock solutions must be conducted in a certified chemical fume hood or a powder containment enclosure (ventilated balance enclosure) to prevent the inhalation of airborne particles.[4][5]
-
Designated Area: Designate a specific area for handling this compound to prevent cross-contamination. This area should be clearly marked with appropriate warning signs.
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the laboratory.[4]
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is mandatory to create a barrier between the researcher and the chemical. The level of PPE required depends on the specific procedure being performed.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Laboratory Activity | Recommended PPE |
| Receiving and unpacking | Nitrile gloves, Lab coat, Safety glasses |
| Weighing of solid compound | Double nitrile gloves, Disposable lab coat, Safety goggles, Face shield (optional) |
| Preparation of stock solutions | Double nitrile gloves, Disposable lab coat, Safety goggles |
| Performing dilutions | Nitrile gloves, Lab coat, Safety glasses |
| In vitro experiments (cell culture) | Nitrile gloves, Lab coat, Safety glasses |
| Waste disposal | Nitrile gloves, Lab coat, Safety glasses |
Operational Plan: Step-by-Step Guidance for Safe Handling
A systematic approach is crucial for the safe handling of potent compounds like this compound.
3.1. Preparation
-
Gather Materials: Before starting, ensure all necessary PPE, equipment, and a pre-assembled spill kit are within reach.
-
Prepare Work Surface: Cover the work surface in the chemical fume hood with disposable, absorbent bench paper.
3.2. Handling Procedures
-
Weighing (Solid Form):
-
Perform this task in a ventilated balance enclosure or a chemical fume hood to contain any dust.
-
Use dedicated, clean spatulas and weighing boats.
-
Handle the solid material gently to avoid creating airborne dust.
-
-
Solution Preparation:
-
In a chemical fume hood, slowly add the solvent to the solid this compound to avoid splashing.
-
Cap the vial securely before mixing.
-
Label the container clearly with the compound name, concentration, solvent, date, and your initials.
-
-
Storage:
-
Store solid this compound and stock solutions in tightly sealed containers.
-
Follow the supplier's recommendations for storage conditions. For solutions in DMSO, storage at -20°C for one month or -80°C for up to six months is advised to prevent degradation.[1]
-
Store in a designated, secure, and well-ventilated area away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[4]
-
3.3. Emergency Procedures
-
Spills: In case of a spill, evacuate the immediate area and alert your supervisor. For small spills, use a spill kit containing absorbent material to clean the area while wearing appropriate PPE. For large spills, follow your institution's emergency procedures.
-
Exposure:
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes at an eyewash station.
-
Inhalation: Move to fresh air immediately.
-
Seek medical attention after any exposure.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable items contaminated with this compound, including gloves, weighing paper, pipette tips, and absorbent pads, must be collected in a clearly labeled hazardous waste container.
-
Liquid Waste: All solutions containing this compound must be collected in a designated, sealed, and labeled hazardous liquid waste container. Do not dispose of this waste down the drain.
-
Decontamination: All non-disposable equipment, such as glassware and spatulas, should be decontaminated by rinsing with a suitable solvent (e.g., ethanol), with the rinsate collected as hazardous waste, followed by a thorough cleaning with soap and water.
-
Compliance: Adhere to all local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Visual Workflow for Safe Handling
The following diagram outlines the key steps for the safe handling of this compound, from preparation to disposal.
Caption: A procedural workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
